Chromium chloride hydroxide (CrCl2(OH))
Description
The exact mass of the compound Chromium chloride hydroxide (CrCl2(OH)) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chromium chloride hydroxide (CrCl2(OH)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromium chloride hydroxide (CrCl2(OH)) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
14982-80-0 |
|---|---|
Molecular Formula |
Cl2CrHO |
Molecular Weight |
139.91 g/mol |
IUPAC Name |
chromium(3+);dichloride;hydroxide |
InChI |
InChI=1S/2ClH.Cr.H2O/h2*1H;;1H2/q;;+3;/p-3 |
InChI Key |
PTRDQJDHXDUJQE-UHFFFAOYSA-K |
SMILES |
[OH-].Cl[Cr+]Cl |
Isomeric SMILES |
[OH-].Cl[Cr+]Cl |
Canonical SMILES |
[OH-].[Cl-].[Cl-].[Cr+3] |
Other CAS No. |
14982-80-0 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Chromium Chloride Hydroxide Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of chromium chloride hydroxide compounds. These materials, often referred to as basic chromium chlorides, are a class of coordination complexes that feature chromium(III) centers linked by hydroxide (OH⁻) bridges, with chloride (Cl⁻) ions also present in the coordination sphere or as counter-ions. This guide focuses on the controlled synthesis of discrete, polynuclear chromium(III) hydroxo-chloro complexes, which are of significant interest in catalysis, materials science, and for understanding the environmental and biological chemistry of chromium.
Introduction: The Chemistry of Chromium(III) Hydrolysis
Chromium(III) ions in aqueous solution undergo hydrolysis, a process where water molecules coordinated to the metal ion act as acids, releasing protons and forming hydroxo- and oxo-bridged polynuclear species. This hydrolytic polymerization is highly dependent on factors such as pH, chromium concentration, temperature, and the presence of other coordinating anions like chloride.
The process begins with the deprotonation of coordinated water molecules in the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. As the pH increases, this equilibrium shifts towards the formation of monomeric and then polynuclear hydroxo-bridged complexes. Key species formed during this process include dimers, trimers, and higher oligomers.[1][2] For instance, the formation of a dimeric species can be represented as:
2 [Cr(H₂O)₆]³⁺ ⇌ [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺ + 2 H₃O⁺
Further hydrolysis can lead to the formation of more complex structures, such as tetrameric complexes, and eventually to the precipitation of amorphous chromium(III) hydroxide, Cr(OH)₃·nH₂O, at pH values above 5.[1] The presence of chloride ions can influence the structure and composition of these polynuclear species, leading to the formation of chromium chloride hydroxide complexes.
Below is a logical diagram illustrating the general pathway of chromium(III) hydrolysis leading to the formation of polynuclear hydroxo and chloride-containing complexes.
Caption: General pathway of Cr(III) hydrolysis.
Synthesis of Chromium Chloride Hydroxide Complexes
The synthesis of well-defined chromium chloride hydroxide complexes requires careful control over reaction conditions to manage the hydrolytic polymerization process. This section details a reproducible method for synthesizing a dinuclear di-hydroxo-bridged chromium(III) complex starting from a chromium(II) precursor, which is then oxidized in the presence of chloride and water.
Experimental Protocol: Synthesis of a Di-hydroxo-bridged Chromium(III) Dimer
This protocol is adapted from methods for creating hydroxo-bridged chromium(III) species from chromium(II) precursors in the presence of water and coordinating ligands.[1][3] The synthesis involves two main stages: the preparation of a chromium(II) salt and its subsequent oxidative conversion to the stable chromium(III) hydroxo-bridged dimer.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Zinc metal (granular or powder)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Sodium acetate (CH₃COONa)
-
Deionized water, deoxygenated
-
Nitrogen or Argon gas for inert atmosphere
Stage 1: Preparation of Chromium(II) Acetate Dimer [Cr₂(OAc)₄(H₂O)₂]
-
In a flask, dissolve CrCl₃·6H₂O in deionized water to create a dark green solution.
-
Add granular zinc to the solution. The reaction mixture should be kept under an inert atmosphere (N₂ or Ar) to prevent oxidation of the Cr(II) product.
-
Slowly add concentrated HCl. A vigorous reaction will occur, producing H₂ gas and a color change from green to a clear, sky blue, indicating the formation of [Cr(H₂O)₆]²⁺.
-
Once the reaction subsides and the solution is uniformly blue, filter it under an inert atmosphere to remove excess zinc.
-
To the blue filtrate, add a saturated, deoxygenated solution of sodium acetate. A bright red precipitate of chromium(II) acetate, Cr₂(OAc)₄(H₂O)₂, will form immediately.[3]
-
Filter the red precipitate, wash with deoxygenated water, then ethanol, and finally ether. Dry the product under vacuum.
Stage 2: Synthesis of Di-hydroxo-bridged Chromium(III) Complex
-
Suspend the freshly prepared chromium(II) acetate in a deoxygenated solution of aqueous ethanol.
-
Slowly add a stoichiometric amount of dilute HCl. This will start to break down the acetate dimer.
-
Carefully expose the reaction mixture to air while stirring. The solution color will gradually change from red/blue to green. This step involves the air oxidation of Cr(II) to Cr(III) and the hydrolytic formation of hydroxo bridges.
-
Allow the solution to stir at room temperature for several hours. The target di-hydroxo-bridged chromium(III) species, [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺, will form in the solution, with chloride ions as counter-ions.
-
Slow evaporation of the solvent will yield green crystals of the product, [Cr₂(μ-OH)₂(H₂O)₈]Cl₄·nH₂O.
The workflow for this synthesis is depicted in the diagram below.
Caption: Workflow for synthesizing a hydroxo-bridged Cr(III) dimer.
Characterization of Chromium Chloride Hydroxide
A combination of analytical techniques is required to confirm the structure and properties of the synthesized chromium chloride hydroxide complexes.
Spectroscopic Characterization
Vibrational Spectroscopy (FTIR and Raman) Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a complex. The key vibrations to identify are the O-H stretching and bending modes of the hydroxide bridges and coordinated water, as well as the Cr-O and Cr-Cl stretching modes.
| Vibration Mode | Typical Wavenumber (cm⁻¹) | Method | Notes |
| O-H Stretch (coordinated H₂O) | 3000 - 3500 | FTIR, Raman | Broad bands due to hydrogen bonding.[4] |
| H-O-H Bend (coordinated H₂O) | 1580 - 1650 | FTIR | Confirms the presence of coordinated water molecules.[4] |
| Cr-OH-Cr Bend | 800 - 1000 | FTIR, Raman | Characteristic of hydroxo-bridged metal centers. |
| Cr-O Stretch (hydroxo bridge) | 450 - 600 | FTIR, Raman | Indicates the formation of the Cr-O-Cr linkage.[5] |
| Cr-Cl Stretch | 250 - 400 | Raman | Confirms the presence of chloride in the primary coordination sphere.[6] |
Electronic Spectroscopy (UV-Visible) UV-Vis spectroscopy provides information about the d-d electronic transitions of the Cr(III) ion. For an octahedral Cr(III) center (d³ configuration), two spin-allowed transitions are typically observed. The positions of these absorption maxima (λ_max) are sensitive to the ligand field environment.
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| ⁴A₂g → ⁴T₂g | 560 - 600 | 30 - 70 |
| ⁴A₂g → ⁴T₁g(F) | 400 - 450 | 30 - 80 |
Note: Data adapted for typical Cr(III) aqua-hydroxo-chloro complexes.[1]
Structural Characterization
Single-Crystal X-ray Diffraction This is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the connectivity of the atoms. For a di-hydroxo-bridged chromium(III) dimer, key structural parameters would be determined.
| Parameter | Expected Value | Significance |
| Cr-Cr distance | ~3.0 Å | Indicates the separation between the two metal centers.[7] |
| Cr-O (bridge) | 1.90 - 2.00 Å | Bond length within the Cr₂(μ-OH)₂ core.[5] |
| Cr-Cl distance | 2.30 - 2.40 Å | Confirms coordinated chloride ions. |
| Cr-O-Cr angle | 95 - 105° | The angle of the hydroxo bridge, affecting magnetic properties.[5] |
Thermal Analysis
Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. For hydrated chromium chloride hydroxide complexes, TGA can quantify the loss of lattice and coordinated water, followed by the decomposition of the hydroxo bridges to form chromium oxides.
| Temperature Range (°C) | Mass Loss Event | Resulting Product |
| 80 - 180 | Loss of lattice and coordinated water molecules (H₂O) | Anhydrous complex |
| > 300 | Dehydroxylation: 2 Cr-OH → Cr-O-Cr + H₂O | Chromium oxychloride/oxide |
| > 500 | Final decomposition to stable oxide | Chromium(III) oxide (Cr₂O₃) |
Note: Decomposition temperatures are approximate and depend on the specific complex and heating rate.
Conclusion
The synthesis of chromium chloride hydroxide complexes is a study in the controlled hydrolytic polymerization of chromium(III). By carefully manipulating reaction conditions such as pH, precursor choice, and atmosphere, it is possible to isolate specific polynuclear complexes. A thorough characterization using a suite of spectroscopic, structural, and thermal analysis techniques is essential to confirm the identity and purity of these materials. The protocols and data presented in this guide provide a solid foundation for researchers working on the synthesis and application of these versatile chromium compounds.
References
- 1. Synthesis and Characterization of the Chromium(III) complexes of Ethylene Cross-Bridged Cyclam and Cyclen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 4. Hydrolytic polymerization of chromium (III). 2. A trimeric species (Journal Article) | OSTI.GOV [osti.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel Oxo-Bridged Dinuclear and Hydroxo-Bridged Trinuclear Chromium(III) Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Chromium chloride hydroxide
An In-depth Technical Guide on the Physical and Chemical Properties of Chromium Chloride Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium chloride hydroxide, also known as basic chromium chloride or chromium hydroxychloride, is an inorganic compound with significant applications in catalysis, tanning, and potentially in pharmacology. While several basic chromium chlorides exist, this guide focuses on the compound most commonly identified by the CAS number 14982-80-0, with the simplified chemical formula CrCl₂(OH). This compound is a green powder and is noted for its unique coordination chemistry.[1] In the field of drug development and life sciences, trivalent chromium compounds, including chromium chloride hydroxide, are of particular interest for their role in glucose metabolism and as potential enhancers of insulin action.[2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a visualization of its role in biological signaling pathways.
Physical and Chemical Properties
The physical and chemical properties of chromium chloride hydroxide (CAS: 14982-80-0) are summarized below. It is important to note that some physical constants such as melting and boiling points are not well-documented in publicly available literature.
Table 1: Physical Properties of Chromium Chloride Hydroxide
| Property | Value | Reference(s) |
| CAS Number | 14982-80-0 | [2][3][4][5] |
| Molecular Formula | Cl₂CrHO | [2][3] |
| Molecular Weight | 139.91 g/mol | [2][3][4][5] |
| Appearance | Green powder | [2][6] |
| Melting Point | N/A | [6] |
| Boiling Point | N/A | [6] |
| Density | N/A | [6] |
| Solubility in H₂O | 0.5 g/100 mL at 20 °C | [1] |
Table 2: Chemical and Safety Information
| Property | Value | Reference(s) |
| IUPAC Name | chromium(3+);dichloride;hydroxide | [2][3] |
| Synonyms | Basic chromium chloride, Chromium hydroxychloride, Chromic hydroxy dichloride | [2][6][7] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage) | [2][4][6] |
| GHS Pictograms | Corrosive, Irritant | [2][6] |
Experimental Protocols
Synthesis of Chromium Chloride Hydroxide via Reduction of Chromium Trioxide
This method is adapted from a patented process for producing basic chromic chloride.[8]
Objective: To synthesize chromium chloride hydroxide by reducing hexavalent chromium trioxide in an acidic medium.
Materials:
-
Chromium trioxide (CrO₃)
-
Concentrated hydrochloric acid (HCl)
-
Isopropanol
-
Distilled water
Procedure:
-
Prepare an aqueous solution containing 20% by weight of chromium trioxide.
-
Add concentrated hydrochloric acid to the chromium trioxide solution to achieve a concentration of at least 16% by weight of hydrogen chloride. The molar ratio of HCl to CrO₃ will determine the final basicity of the product.[8]
-
Slowly add isopropanol to the aqueous solution of chromium trioxide and hydrochloric acid with constant stirring. The alcohol acts as the reducing agent. The reaction is exothermic and should be controlled.
-
Continue stirring the mixture until the reduction of the hexavalent chromium is complete, indicated by a color change to a clear bluish-green solution.
-
The resulting solution contains the basic chromium chloride. Further processing, such as evaporation and drying, may be required to isolate the solid green powder.
Synthesis of Chromium Chloride Hydroxide via Controlled Hydrolysis
This method is based on the controlled hydrolysis of chromium(III) chloride in an alkaline medium.[2]
Objective: To synthesize chromium chloride hydroxide by the careful addition of a base to a chromium(III) chloride solution.
Materials:
-
Chromium(III) chloride (CrCl₃)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
pH meter
Procedure:
-
Prepare a solution of chromium(III) chloride in distilled water.
-
Heat the solution to 60–80°C with constant stirring.
-
Incrementally add a solution of sodium hydroxide. An initial green precipitate of chromium(III) hydroxide (Cr(OH)₃) may form.[2]
-
Continue adding NaOH solution until the molar ratio of NaOH to CrCl₃ is approximately 2:1. This ratio favors the formation of CrCl₂(OH).[2]
-
Monitor the pH of the solution, maintaining it in the range of 8–10 to prevent over-hydroxylation.[2]
-
After the reaction is complete, the resulting precipitate of chromium chloride hydroxide can be filtered, washed with distilled water to remove excess salts, and dried.
Analytical Protocol: Qualitative and Spectroscopic Analysis
Objective: To confirm the identity of the synthesized chromium chloride hydroxide.
a) Chromyl Chloride Test for Presence of Chloride: This is a general test for ionic chlorides.[9][10]
-
Mix a small amount of the sample with solid potassium dichromate (K₂Cr₂O₇) in a test tube.
-
Carefully add concentrated sulfuric acid (H₂SO₄) and gently heat.
-
The evolution of reddish-brown fumes (chromyl chloride, CrO₂Cl₂) indicates the presence of chloride ions.[10]
-
Pass these fumes through a sodium hydroxide solution. A yellow solution of sodium chromate will form.
-
Acidify this yellow solution with acetic acid and add lead(II) acetate. The formation of a yellow precipitate (lead chromate) confirms the presence of chloride.[10]
b) Raman Spectroscopy: Raman spectroscopy can be used to distinguish chromium chloride hydroxide from related compounds like chromium(III) chloride.
-
Acquire a Raman spectrum of the solid sample.
-
Chromium chloride hydroxide is expected to show distinct peaks around 350 cm⁻¹ (corresponding to the Cr–Cl bond) and 980 cm⁻¹ (corresponding to the Cr–OH bond).[2] These peaks can be used to confirm the presence of both chloride and hydroxide ligands.
Mandatory Visualizations
Signaling Pathway: Role of Trivalent Chromium in Insulin Signaling
Trivalent chromium, the oxidation state in chromium chloride hydroxide, is known to enhance insulin sensitivity and glucose metabolism. The diagram below illustrates the putative mechanisms by which chromium augments the insulin signaling pathway.
Caption: Chromium's role in the insulin signaling pathway.
Experimental Workflow: Synthesis of Chromium Chloride Hydroxide
The following diagram illustrates a generalized workflow for the synthesis of chromium chloride hydroxide based on the controlled hydrolysis protocol.
Caption: Workflow for Chromium Chloride Hydroxide Synthesis.
References
- 1. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromium chloride hydroxide (CrCl2(OH)) | 14982-80-0 | Benchchem [benchchem.com]
- 3. Chromium chloride hydroxide (CrCl2(OH)) | Cl2CrHO | CID 84741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. americanelements.com [americanelements.com]
- 7. chemnet.com [chemnet.com]
- 8. US2524803A - Production of a basic chromic chloride - Google Patents [patents.google.com]
- 9. ncert.nic.in [ncert.nic.in]
- 10. byjus.com [byjus.com]
A Comprehensive Technical Guide to Chromium Chloride Hydroxide (CAS 14982-80-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of chromium chloride hydroxide (CAS 14982-80-0), a compound of growing interest in catalysis and with potential applications in pharmacology. This document consolidates key information on its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its role in biological signaling pathways, particularly in the context of insulin signal transduction. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the underlying processes.
Introduction
Chromium chloride hydroxide, also known as basic chromium chloride, is an inorganic compound with the general formula CrCl(OH)₂. However, it often exists in more complex forms, such as Cr₅(OH)₆Cl₉·12H₂O.[1][2] It is recognized for its applications as a catalyst and catalyst precursor in organic synthesis, particularly in olefin polymerization.[3][4] In the biological realm, as a trivalent chromium (Cr(III)) compound, it is implicated in glucose metabolism and insulin signaling, making it a subject of interest for research in diabetes and metabolic disorders.[1][5][6] This guide aims to provide a comprehensive technical resource for professionals working with or exploring the potential of this compound.
Physicochemical Properties
Chromium chloride hydroxide is typically a green powder.[2] Its molecular formula and weight can vary depending on the degree of hydration and the specific basicity. Two commonly cited forms are presented in the table below.
| Property | Value (Form 1) | Value (Form 2) | Reference(s) |
| CAS Number | 14982-80-0 | 14982-80-0 | [7] |
| Molecular Formula | CrCl₂HO | Cr₅(OH)₆Cl₉·12H₂O | [2][7] |
| Molecular Weight | 139.91 g/mol | 681.1 g/mol | [2][7] |
| Appearance | Green Powder | Green Powder | [2] |
| Synonyms | Chromic hydroxy dichloride, Basic chromium chloride | Chromium hydroxy chloride | [2][7] |
Experimental Protocols
Synthesis of Chromium Chloride Hydroxide
This protocol describes a general method for the synthesis of basic chromium chloride, which can be adapted to produce chromium chloride hydroxide. The principle involves the controlled hydrolysis of a chromium(III) chloride solution.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Sodium hydroxide (NaOH) or another suitable base
-
Distilled water
-
Reaction vessel with a stirrer and temperature control
-
pH meter
Procedure:
-
Prepare a solution of chromium(III) chloride hexahydrate in distilled water. The concentration can be adjusted based on the desired final product characteristics.
-
Heat the solution to a controlled temperature, typically in the range of 60-80°C, with continuous stirring.[2]
-
Slowly add a solution of sodium hydroxide dropwise to the chromium chloride solution. The rate of addition should be carefully controlled to manage the hydrolysis process.
-
Monitor the pH of the reaction mixture continuously. The final pH will influence the basicity and composition of the resulting chromium chloride hydroxide.
-
After the desired pH is reached, continue stirring the mixture at the set temperature for a specified period to allow for the completion of the reaction and aging of the precipitate.
-
Cool the mixture to room temperature.
-
The resulting green precipitate of chromium chloride hydroxide is then collected by filtration.
-
Wash the precipitate with distilled water to remove any unreacted salts.
-
Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Experimental Workflow for Synthesis:
Caption: Workflow for the synthesis of Chromium Chloride Hydroxide.
Characterization Protocols
Objective: To determine the crystalline structure and phase purity of the synthesized chromium chloride hydroxide.
Instrument: Powder X-ray Diffractometer
Procedure:
-
Grind a small sample of the dried chromium chloride hydroxide to a fine powder using an agate mortar and pestle.
-
Mount the powdered sample onto a sample holder.
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters, typically using Cu Kα radiation. The scanning range (2θ) and step size should be chosen to cover the expected diffraction peaks for chromium compounds. A common range is 10-80° with a step size of 0.02°.
-
Run the XRD scan.
-
Analyze the resulting diffractogram by comparing the peak positions and intensities to standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD) to identify the crystalline phases present.[8][9][10]
Objective: To study the thermal stability and decomposition of chromium chloride hydroxide, including the loss of water of hydration and other volatile components.[11][12]
Instrument: Thermogravimetric Analyzer
Procedure:
-
Accurately weigh a small amount of the dried sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Place the crucible in the TGA furnace.
-
Set the experimental conditions:
-
Temperature Program: Heat the sample from room temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air), depending on the desired information.
-
-
Run the TGA experiment.
-
The resulting TGA curve will show weight loss as a function of temperature. Analyze the curve to identify the temperatures at which decomposition events occur and the percentage of weight loss associated with each step. This can provide information on the water content and the decomposition pathway of the compound.
Objective: To identify the functional groups present in the chromium chloride hydroxide molecule, such as O-H and Cr-O bonds.[13][14][15][16]
Instrument: Fourier-Transform Infrared Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Ensure the sample is dry.
-
If using an ATR accessory, place a small amount of the powdered sample directly onto the ATR crystal.
-
If preparing a KBr pellet, mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.
-
Place the sample (or ATR unit) in the FTIR spectrometer.
-
Record the infrared spectrum over a typical range of 4000-400 cm⁻¹.
-
Analyze the resulting spectrum to identify characteristic absorption bands. For chromium chloride hydroxide, look for broad bands in the region of 3000-3600 cm⁻¹ corresponding to O-H stretching vibrations of water and hydroxide groups, and bands in the lower frequency region (below 1000 cm⁻¹) associated with Cr-O and Cr-Cl stretching vibrations.
Applications and Quantitative Data
Catalysis in Olefin Polymerization
Chromium chloride hydroxide serves as a precursor for highly active catalysts in the polymerization of olefins, such as ethylene and 1-octene.[3][4][17][18][19][20]
| Catalyst System | Monomer | Catalytic Activity (kg polymer / g Cr / hr) | Selectivity | Reference(s) |
| CrCl₂(OH) treated with Me₃SiCl | 1-octene | 6600 | 75% for 1-octene | [3] |
| Chromium(III) monochloroacetate / DEAC | Ethylene | 1.768 | High-density polyethylene | [4] |
Biological Activity and Signaling Pathways
As a trivalent chromium compound, chromium chloride hydroxide is expected to play a role in glucose metabolism by potentiating the action of insulin.[1][5][6] While direct studies on the specific CAS number 14982-80-0 are limited in this context, the general mechanism for Cr(III) compounds is well-documented and is believed to involve the insulin signaling pathway.[5][6][21]
The proposed mechanism involves the enhancement of insulin receptor kinase activity.[5][6][21] Upon insulin binding to its receptor, the receptor's intracellular kinase domains are activated, leading to autophosphorylation and the subsequent phosphorylation of downstream signaling proteins such as Insulin Receptor Substrate 1 (IRS-1).[1][5][6][21] Phosphorylated IRS-1 then acts as a docking site for other signaling molecules, including Phosphoinositide 3-kinase (PI3K), which in turn activates a cascade leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into the cell.[5]
Chromium(III) is thought to amplify this signaling cascade, leading to improved glucose tolerance and insulin sensitivity.[5][6]
Insulin Signaling Pathway Potentiated by Chromium(III):
Caption: Role of Chromium(III) in the Insulin Signaling Pathway.
Safety and Handling
Chromium chloride hydroxide is classified as a hazardous substance.[2] It is harmful if swallowed or in contact with skin, and can cause skin irritation and serious eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.
Conclusion
Chromium chloride hydroxide (CAS 14982-80-0) is a versatile compound with established applications in catalysis and potential for further research in the biomedical field. This technical guide has provided a consolidated resource covering its fundamental properties, detailed experimental protocols for its synthesis and characterization, and an overview of its biological significance. The presented data and workflows are intended to support researchers and professionals in their work with this compound, fostering further investigation into its properties and applications.
References
- 1. Evaluation of insulin binding and signaling activity of newly synthesized chromium(III) complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromium chloride hydroxide (CrCl2(OH)) | 14982-80-0 | Benchchem [benchchem.com]
- 3. Chromium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. penerbit.uthm.edu.my [penerbit.uthm.edu.my]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. dspace.library.uu.nl [dspace.library.uu.nl]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Laboratory Synthesis of Basic Chromium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed methodologies for the synthesis of basic chromium chloride, a versatile compound used as a catalyst, in the preparation of other chromium compounds, and as a cross-linking agent.[1][2] The protocols outlined below are designed for laboratory-scale preparation and are supported by quantitative data and procedural diagrams.
Introduction to Basic Chromium Chloride
Basic chromium chloride is a complex of chromium(III) that contains hydroxyl groups in addition to chloride ions, with the general formula [Cr(OH)xCl3-x]n. The "basicity" refers to the extent to which hydroxyl groups have replaced chloride ions in the coordination sphere of the chromium atom.[1][3] This property significantly influences the reactivity and solubility of the compound. In aqueous solutions, chromium(III) chloride undergoes hydrolysis, leading to the formation of various basic chloro-aqua complexes.[4][5]
The synthesis methods described herein focus on producing basic chromium chloride with controlled properties suitable for research and development applications.
Synthesis Method 1: Reduction of Chromium Trioxide
One of the most direct methods for producing basic chromium chloride is the reduction of hexavalent chromium (from chromium trioxide, CrO3) in the presence of hydrochloric acid and an alcohol.[6] This exothermic reaction allows for the simultaneous reduction of Cr(VI) to Cr(III) and the incorporation of hydroxyl groups.
Experimental Protocol
This protocol is adapted from established industrial processes and scaled for laboratory use.[6][7]
-
Prepare Reactant Solutions:
-
Chromium Trioxide Solution: In a fume hood, carefully prepare an aqueous solution of chromium trioxide (CrO3) with a concentration between 12-35% by weight. For example, dissolve 21.5 g of CrO3 in 14.2 mL of deionized water.
-
Acidic Alcohol Solution: Prepare a solution by mixing a monohydric aliphatic alcohol (e.g., isopropanol or ethanol) with concentrated hydrochloric acid (e.g., 31-37% HCl). For the example above, add the chromium trioxide solution to 50.4 g of 20°Bé hydrochloric acid (31.45% HCl).[6]
-
-
Reaction Setup:
-
Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and an addition funnel. The flask should be placed in a heating mantle or water bath equipped with a magnetic stirrer. To manage the exothermic reaction, a cooling bath (e.g., a water-ice bath) should be readily available.[6]
-
-
Reaction Execution:
-
Transfer the acidic alcohol solution (e.g., 89.3 g of isopropanol) into the round-bottom flask and heat it to reflux temperature (approximately 80-82°C for isopropanol).[6]
-
Slowly add the chromium trioxide-hydrochloric acid solution from the addition funnel to the refluxing alcohol. The reaction is highly exothermic, and the addition rate should be carefully controlled to maintain a steady reflux and prevent the reaction from becoming too vigorous. Use the cooling bath as needed.[6]
-
After the addition is complete, continue refluxing the mixture for an additional 30 minutes to ensure the reaction goes to completion.[6]
-
-
Product Isolation and Characterization:
-
The resulting product is a clear, bluish-green solution of basic chromium chloride, typically in the excess alcohol used for the reduction.[6]
-
The basicity of the chromium chloride can be controlled by the molar ratio of reactants. A proportion of approximately two chlorine atoms per chromium atom is often targeted.[6]
-
The solvent can be removed under reduced pressure if a solid product is desired.
-
Data Presentation: Reactant Quantities
| Parameter | Value | Reference |
| Chromium Trioxide (CrO3) | 215.5 parts by weight | [6] |
| Water | 142 parts by weight | [6] |
| 20°Bé Hydrochloric Acid (31.45% HCl) | 504 parts by weight | [6] |
| Isopropanol | 893 parts by weight | [6] |
| Reaction Temperature | Reflux (~80°C) | [6] |
| Reflux Time (post-addition) | 0.5 hours | [6] |
Workflow Diagram
Caption: Workflow for the synthesis of basic chromium chloride via reduction of CrO₃.
Synthesis Method 2: Controlled Hydrolysis of Chromium(III) Chloride
Basic chromium chlorides can also be prepared by the controlled hydrolysis of a standard chromium(III) chloride solution. The equilibrium between different species is pH-dependent. By carefully adjusting the pH of a chromium(III) chloride solution, one can promote the formation of hydroxo-bridged chromium complexes.[4]
Experimental Protocol
-
Prepare Chromium(III) Chloride Solution: Dissolve a known quantity of chromium(III) chloride hexahydrate (CrCl3·6H2O) in deionized water to create a stock solution of a specific concentration (e.g., 0.1 M). The initial solution will be acidic.[8]
-
pH Adjustment:
-
Slowly add a base (e.g., 0.1 M NaOH) to the chromium chloride solution while monitoring the pH with a calibrated pH meter.
-
The addition of a base will shift the equilibrium towards the formation of manifestly basic chromic chlorides, such as [Cr(OH)Cl2] and [Cr(OH)2Cl].[4]
-
-
Aging and Equilibration:
-
The formation of more complex, latently basic (often polymeric) chromium species can occur over time, especially with heating.[4] To achieve a stable solution of a particular basicity, the solution may need to be "aged" at a specific temperature (e.g., 75°C for several hours or days) until the pH stabilizes.[4]
-
-
Characterization:
-
The final solution's basicity can be determined by titration.
-
Data Presentation: Typical Properties
| Property | Value Range | Reference |
| Trivalent Chrome (Cr(III)) | 29.0 – 33.0% | [1][3] |
| Chloride (Cl) | 33 – 39% | [1][3] |
| Basicity* | 33 – 43% | [1][3] |
| Hexavalent Chrome (Cr(VI)) | <0.0001% (None Detected) | [1][3] |
| Form | Green Powder | [1][3] |
*Basicity is defined as the percentage of charge on the chromium ion displaced by a hydroxyl ion.[1][3]
Hydrolysis Pathway Diagram
Caption: Simplified hydrolysis and complexation pathways for Cr(III) in aqueous solution.
References
- 1. Basic Chromic Chloride Powder - McGean [mcgean.com]
- 2. ulprospector.com [ulprospector.com]
- 3. mcgean.com [mcgean.com]
- 4. publ.royalacademy.dk [publ.royalacademy.dk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2524803A - Production of a basic chromic chloride - Google Patents [patents.google.com]
- 7. JP4785631B2 - Method for producing chromium chloride solution and chromium chloride solution for surface treatment - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
The Complex World of Basic Chromium Chlorides: An In-depth Guide to Their Coordination Chemistry
An examination of the synthesis, structure, and characterization of chromium(III) hydroxo-chloro complexes for researchers, scientists, and drug development professionals.
The compound represented by the simplified formula CrCl₂(OH) is more accurately described as a member of a complex family of basic chromium chlorides. These compounds are not simple monomeric species but rather an array of polynuclear hydroxo- and chloro-bridged chromium(III) complexes. Their formation through the hydrolysis of chromium(III) chloride (CrCl₃) results in a diverse range of structures with varying properties, making their study both challenging and crucial for applications ranging from catalysis to nutritional science. This technical guide delves into the intricate coordination chemistry of these basic chromium chlorides, providing insights into their formation, structure, and characterization.
The Coordination Landscape of Chromium(III)
Chromium(III), a d³ transition metal ion, predominantly adopts a six-coordinate, octahedral geometry in its complexes. The electronic configuration of Cr(III) leads to a significant ligand field stabilization energy in an octahedral environment, rendering its complexes kinetically inert. This inertness means that ligand substitution reactions are typically slow, allowing for the isolation and study of various complex ions in solution. The ligands most relevant to the formation of basic chromium chlorides are water (aqua), hydroxide (hydroxo), and chloride (chloro).
Formation Through Hydrolysis: A pH-Dependent Pathway
The genesis of basic chromium chlorides is the hydrolysis of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which is formed when CrCl₃ is dissolved in water. This process is highly dependent on the pH of the solution. As the pH increases, coordinated water molecules are deprotonated, leading to the formation of hydroxo complexes. These hydroxo ligands can then act as bridging ligands, leading to the formation of polynuclear species.
The initial hydrolysis step involves the formation of the monomeric species [Cr(H₂O)₅(OH)]²⁺. As the pH continues to rise, further deprotonation and condensation reactions occur, leading to the formation of dimers, trimers, and larger polynuclear complexes. Key species identified in solution include the di-μ-hydroxo-bridged dimer, [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺, and a tetrameric species, [Cr₄(μ-OH)₆]⁶⁺. In the presence of chloride ions, both aqua and hydroxo ligands can be substituted, leading to a complex mixture of chloro-aqua-hydroxo-Cr(III) species.
Navigating the Solubility Landscape of Chromium(II) Chloride Hydroxide in Organic Solvents: A Technical Guide
For Immediate Release
Introduction: The Data Gap in CrCl₂(OH) Solubility
Chromium compounds are pivotal in numerous chemical processes. However, the practical application of these compounds is often dictated by their solubility in specific solvent systems. Currently, there is a significant lack of published quantitative data on the solubility of Chromium(II) Chloride Hydroxide (CrCl₂(OH)) in common organic solvents. This guide aims to bridge this gap by presenting a standardized methodology for researchers to determine this crucial physicochemical property.
Theoretical Framework: Principles of Solubility
The solubility of an ionic compound like CrCl₂(OH) in an organic solvent is governed by the interplay of several factors, including the lattice energy of the salt, the solvation energy of the ions, and the polarity of the solvent. The general principle of "like dissolves like" provides a preliminary indication, suggesting that polar solvents are more likely to dissolve ionic compounds. However, empirical determination is essential for accurate quantitative data.
Experimental Protocol: Gravimetric Determination of Solubility
The gravimetric method is a robust and widely accepted technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
3.1 Materials and Equipment
-
Chromium(II) Chloride Hydroxide (CrCl₂(OH)), pure solid
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)), analytical grade
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Analytical balance (± 0.0001 g)
-
Sintered glass funnel or filtration apparatus with inert membrane filters (e.g., PTFE, 0.45 µm)
-
Drying oven
-
Glassware: Erlenmeyer flasks with stoppers, volumetric flasks, pipettes, weighing bottles.
-
Inert atmosphere glove box or Schlenk line (recommended due to the potential air-sensitivity of Cr(II) compounds).
3.2 Step-by-Step Procedure
-
Solvent Preparation: Dispense a known volume (e.g., 25 mL) of the desired organic solvent into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Sample Addition: Add an excess amount of CrCl₂(OH) to the solvent to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.
-
Equilibration: Tightly stopper the flask and place it in a thermostatically controlled shaker or on a stirring plate at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.[1][2]
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Filtration: Carefully decant the supernatant and filter it through a pre-weighed, dry sintered glass funnel or a filtration apparatus to remove all undissolved solid. This step should be performed quickly to minimize temperature fluctuations and solvent evaporation. For air-sensitive systems, filtration should be conducted under an inert atmosphere.
-
Sample Weighing: Accurately weigh a clean, dry weighing bottle. Immediately after filtration, transfer a known volume (e.g., 10 mL) of the clear, saturated filtrate into the weighing bottle and weigh it again to determine the mass of the solution.
-
Solvent Evaporation: Place the weighing bottle with the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the CrCl₂(OH). The drying temperature should be chosen based on the boiling point of the solvent and the thermal stability of the solute.
-
Drying to Constant Mass: Dry the residue in the oven until a constant mass is achieved. This is confirmed by repeated weighing after cooling in a desiccator until two consecutive readings are within an acceptable margin (e.g., ± 0.0005 g).
-
Calculation: Calculate the solubility using the recorded masses.
3.3 Alternative Method: Spectroscopic Determination
For chromophoric compounds like many chromium salts, UV-Visible spectroscopy can be a powerful tool for solubility determination.[3][4] This involves creating a calibration curve of absorbance versus known concentrations of CrCl₂(OH) in the solvent of interest. A saturated solution is then prepared and filtered as in the gravimetric method, and the filtrate is diluted to fall within the concentration range of the calibration curve. The absorbance of the diluted filtrate is measured, and its concentration is determined from the calibration curve. This method is often faster but requires the compound to have a distinct and measurable absorbance in the chosen solvent.[5][6]
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is highly recommended.
Table 1: Solubility of CrCl₂(OH) in Various Organic Solvents at 25 °C
| Organic Solvent | Dielectric Constant (at 25 °C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 32.7 | Experimental Value | Experimental Value |
| Ethanol | 24.5 | Experimental Value | Experimental Value |
| Acetone | 20.7 | Experimental Value | Experimental Value |
| Dimethylformamide (DMF) | 36.7 | Experimental Value | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | Experimental Value |
| Tetrahydrofuran (THF) | 7.6 | Experimental Value | Experimental Value |
| Acetonitrile | 37.5 | Experimental Value | Experimental Value |
Note: The dielectric constant is provided as a reference for solvent polarity.
Visualization of Experimental Workflow
A clear visual representation of the experimental process is crucial for understanding and replication. The following diagram, generated using Graphviz, outlines the key steps in the gravimetric determination of solubility.
Conclusion
While existing literature does not provide a comprehensive dataset for the solubility of CrCl₂(OH) in organic solvents, this guide equips researchers with the necessary tools to generate this critical information. The detailed experimental protocol for the gravimetric method, along with the suggested data presentation format and workflow visualization, provides a standardized approach to ensure data accuracy, reproducibility, and comparability across different laboratories and research projects. The generation of this data will be invaluable for the advancement of applications involving this important chromium compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. improvedpharma.com [improvedpharma.com]
- 5. scirp.org [scirp.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide on the Thermal Decomposition Analysis of Chromium Chloride Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of chromium chloride hydroxide. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the thermal stability and decomposition pathways of this compound. This document synthesizes available data on related chromium compounds to present a detailed analysis, including experimental protocols, quantitative data, and visual representations of the decomposition processes and experimental workflows.
Introduction
Chromium chloride hydroxide, often referred to as basic chromium chloride, is a class of inorganic compounds containing chromium in the +3 oxidation state, along with chloride and hydroxide ligands. The general formula can be represented as Cr(OH)ₓCl₃₋ₓ. These compounds are of significant interest in various industrial applications, including as catalysts and precursors for other chromium-containing materials. Understanding their thermal behavior is crucial for process optimization, safety, and for predicting the nature of the final decomposition products.
This guide focuses on the thermal decomposition of a representative chromium chloride hydroxide, CrCl(OH)₂, providing a step-by-step analysis of its breakdown under thermal stress. The information presented is a synthesis of data from studies on closely related chromium compounds, including basic chromium sulfate, chromium(III) chloride hexahydrate, and chromium hydroxide.
Thermal Decomposition Pathway
The thermal decomposition of chromium chloride hydroxide generally proceeds in multiple stages, involving dehydration, dehydroxylation, and the final formation of chromium(III) oxide. The exact temperatures and mass losses can vary depending on factors such as the heating rate, atmosphere, and the specific stoichiometry of the starting material.
A proposed thermal decomposition pathway for CrCl(OH)₂ is as follows:
-
Dehydration: The initial stage involves the loss of any physically adsorbed or loosely bound water molecules. This typically occurs at relatively low temperatures.
-
Dehydroxylation and Dehydrochlorination: As the temperature increases, the hydroxide groups begin to decompose, leading to the formation of water vapor. Concurrently or subsequently, hydrogen chloride gas is eliminated. This is a critical stage where intermediate chromium oxychloride species may form.
-
Formation of Chromium(III) Oxide: At higher temperatures, the intermediate products decompose to form the final stable residue, which is typically chromium(III) oxide (Cr₂O₃).
Quantitative Decomposition Data
The following table summarizes the expected temperature ranges and mass loss percentages for the key decomposition steps of a hypothetical CrCl(OH)₂ compound, based on data from related chromium compounds.
| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Evolved Gaseous Products | Solid Residue |
| Dehydration (loss of adsorbed H₂O) | 50 - 150 | Variable | H₂O | CrCl(OH)₂ |
| Dehydroxylation/Dehydrochlorination | 150 - 400 | ~43.7% | H₂O, HCl | Intermediate chromium oxychlorides |
| Final Decomposition | 400 - 600 | ~10.9% (of original) | - | Cr₂O₃ |
Note: The presented data is an estimation based on the thermal analysis of similar chromium compounds and the theoretical stoichiometry of CrCl(OH)₂. Actual experimental results may vary.
Experimental Protocols
A comprehensive thermal analysis of chromium chloride hydroxide typically involves the use of thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). Evolved gas analysis (EGA) using mass spectrometry or Fourier-transform infrared spectroscopy (FTIR) is also highly recommended for identifying the gaseous decomposition products.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the temperature and mass loss associated with the decomposition steps and to identify the thermal nature (endothermic or exothermic) of these transitions.
Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument.
Methodology:
-
Sample Preparation: A small amount of the chromium chloride hydroxide sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
The crucible is placed on the TGA balance.
-
An inert purge gas (e.g., nitrogen or argon) is introduced at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
-
Thermal Program:
-
The sample is heated from ambient temperature to a final temperature of approximately 800-1000°C.
-
A constant heating rate, typically 10°C/min, is applied.
-
-
Data Acquisition: The mass of the sample and the temperature difference between the sample and a reference are continuously recorded as a function of temperature.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous species evolved during each decomposition stage.
Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or an FTIR spectrometer.
Methodology:
-
The TGA experiment is performed as described in section 4.1.
-
The outlet gas stream from the TGA furnace is continuously introduced into the MS or FTIR for analysis.
-
Mass spectra or infrared spectra are recorded as a function of temperature, allowing for the identification of evolved gases such as water (m/z 18 in MS) and hydrogen chloride (m/z 36 and 38 in MS).
Visualizations
Proposed Thermal Decomposition Pathway
Caption: Proposed multi-step thermal decomposition of chromium chloride hydroxide.
Experimental Workflow for Thermal Analysis
In-Depth Technical Guide to the Safe Handling of Chromium(II) Chloride Hydroxide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Chromium(II) Chloride Hydroxide (CrCl₂(OH)) in a laboratory environment. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe working environment. This document outlines the compound's properties, potential hazards, detailed handling protocols, and emergency procedures.
Compound Identification and Properties
Chromium(II) Chloride Hydroxide, also known as basic chromium chloride, is an inorganic compound with the simplified formula CrCl₂(OH). It is also described by the more complex formula Cr₅(OH)₆Cl₉·12H₂O. It is important to distinguish this compound from Chromium(II) Chloride (CrCl₂) and Chromium(III) Chloride (CrCl₃), as their properties and some handling requirements differ.
Table 1: Physical and Chemical Properties of CrCl₂(OH) and Related Compounds
| Property | Chromium(II) Chloride Hydroxide (CrCl₂(OH)) | Chromium(II) Chloride (CrCl₂) | Chromium(III) Chloride (CrCl₃) |
| CAS Number | 14982-80-0[1][2] | 10049-05-5[3] | 10025-73-7 |
| Molecular Formula | Simplified: CrCl₂HO; Complex: Cr₅(OH)₆Cl₉·12H₂O[4] | CrCl₂ | CrCl₃ |
| Molecular Weight | Simplified: 139.91 g/mol ; Complex: 681.1 g/mol [1][4] | 122.90 g/mol [3] | 158.36 g/mol |
| Appearance | Green powder[4] | White to grey/green powder (anhydrous), blue solid (tetrahydrate)[3][4][5] | Violet (anhydrous), green (hexahydrate)[4] |
| Solubility | Data not readily available. Assumed to be soluble in water. | Soluble in water, forming acidic solutions. Insoluble in alcohol and ether.[3][4] | Soluble in water and alcohol. Insoluble in ether. |
Hazard Identification and Toxicological Data
CrCl₂(OH) is classified as a hazardous substance. Understanding its specific hazards is critical for safe handling.
Table 2: GHS Hazard Classifications for CrCl₂(OH)
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed[1][2] |
| Acute toxicity, dermal | H312: Harmful in contact with skin[1] |
| Skin corrosion/irritation | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | H318: Causes serious eye damage[1] |
Toxicological Data Summary
Specific quantitative toxicological data for CrCl₂(OH) is limited. Therefore, data for related chromium compounds are provided for reference and should be used to inform a conservative approach to safety.
Table 3: Toxicological Data for Chromium and Related Compounds
| Substance | Test | Route | Species | Value |
| Chromium | LD50 | Intravenous | Rat | 10 - 18 mg/kg |
| Chromium(II) Chloride | LD50 | Oral | Rat | 1870 mg/kg |
| Chromium(III) Compounds | NIOSH REL (10-hr TWA) | Inhalation | - | 0.5 mg/m³ |
| Hexavalent Chromium Compounds | OSHA PEL (8-hr TWA) | Inhalation | - | 0.1 mg/m³[6] |
Disclaimer: The toxicological data for related chromium compounds should be used as a conservative estimate of the potential hazards of CrCl₂(OH). All handling procedures should reflect the highest potential risk.
Signaling Pathways of Chromium-Induced Toxicity
Chromium compounds, particularly in their higher oxidation states, are known to induce cellular toxicity through various signaling pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cellular damage. This can activate pro-inflammatory pathways such as the NF-κB signaling pathway.
Caption: Chromium-induced cellular toxicity pathway.
Experimental Protocols
Synthesis of Chromium(II) Chloride Hydroxide
This protocol is adapted from established methods for the controlled hydrolysis of chromium(III) chloride.
Workflow for CrCl₂(OH) Synthesis
Caption: Workflow for the synthesis of CrCl₂(OH).
Methodology:
-
Preparation: In a well-ventilated fume hood, prepare a solution of Chromium(III) Chloride (CrCl₃) in deionized water.
-
Reaction Setup: Place the CrCl₃ solution in a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Heating and Stirring: Gently heat the solution to 60-80°C while stirring continuously.
-
Addition of Base: Slowly add a solution of sodium hydroxide (NaOH) dropwise from the dropping funnel into the heated CrCl₃ solution. The initial addition will form a green precipitate of Cr(OH)₃.
-
pH Monitoring: Continuously monitor the pH of the reaction mixture. Continue adding NaOH until the pH is stable in the range of 8-10 to favor the formation of CrCl₂(OH).
-
Precipitation: Allow the reaction to proceed for a designated time to ensure complete precipitation of the product.
-
Isolation: Isolate the green precipitate by vacuum filtration.
-
Washing: Wash the precipitate with deionized water to remove any unreacted salts.
-
Drying: Dry the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Safe Handling Protocol for Powdered CrCl₂(OH)
Objective: To outline the standard operating procedure for the safe handling of powdered CrCl₂(OH) to minimize exposure risk.
Materials:
-
Chromium(II) Chloride Hydroxide powder
-
Nitrile gloves
-
Chemical safety goggles
-
Full-face shield (recommended)
-
Lab coat
-
Certified chemical fume hood
-
Spatula and weighing paper/boat
-
Sealed waste container
Procedure:
-
Preparation: Before handling the powder, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required personal protective equipment (PPE).
-
Weighing: Conduct all weighing and transfer operations within the fume hood. Use a dedicated spatula for handling the compound. Place a weighing paper or boat on the balance and tare.
-
Transfer: Carefully transfer the desired amount of CrCl₂(OH) powder from the stock container to the weighing paper/boat. Avoid creating dust. If any powder is spilled, clean it up immediately following the spill cleanup protocol.
-
Container Sealing: Securely close the stock container immediately after use.
-
Dissolution (if applicable): If dissolving the powder, slowly add it to the solvent while stirring to prevent splashing.
-
Waste Disposal: Dispose of any contaminated weighing paper, gloves, and other disposable materials in a designated, sealed hazardous waste container.
-
Decontamination: Clean the spatula and any non-disposable equipment with an appropriate solvent. Decontaminate the work surface within the fume hood.
-
Hygiene: After completing the work and removing PPE, wash hands thoroughly with soap and water.
Emergency Protocol: Spill Cleanup
Objective: To provide a safe and effective procedure for cleaning up a minor spill of CrCl₂(OH) powder. For major spills, evacuate the area and contact emergency personnel.
Materials:
-
Spill kit containing:
-
Absorbent pads or inert absorbent material (e.g., vermiculite, sand)
-
Plastic dustpan and brush
-
Heavy-duty waste bags
-
"Hazardous Waste" labels
-
-
Full PPE (as listed in 4.2)
-
5% sodium bicarbonate solution (for neutralization)[4]
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Ventilation: Ensure the area is well-ventilated. If the spill is outside a fume hood, open windows if it is safe to do so.
-
Containment: Gently cover the spill with absorbent pads or an inert absorbent material to prevent the powder from becoming airborne.
-
Neutralization (Optional but Recommended): Carefully apply a 5% sodium bicarbonate solution to the contained spill to neutralize any acidic properties.[4]
-
Collection: Using a plastic dustpan and brush, carefully sweep the absorbed and neutralized material. Avoid creating dust.
-
Disposal: Place the collected material into a heavy-duty waste bag. Seal the bag and place it inside a second waste bag. Label the outer bag as "Hazardous Waste: Chromium(II) Chloride Hydroxide."
-
Decontamination: Wipe the spill area with a damp cloth. Dispose of the cloth in the hazardous waste bag.
-
Reporting: Report the incident to the laboratory supervisor or safety officer.
Personal Protective Equipment (PPE) and Storage
Logical Flow for PPE Selection and Storage
Caption: Decision flow for PPE and storage of CrCl₂(OH).
Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield is highly recommended, especially when handling larger quantities or when there is a risk of splashing.
-
Skin Protection: A standard laboratory coat must be worn. Nitrile gloves are required to prevent skin contact.
-
Respiratory Protection: All handling of powdered CrCl₂(OH) should be performed in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for inorganic dusts should be used, in accordance with institutional safety protocols.
Storage:
-
Store CrCl₂(OH) in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent absorption of moisture and potential reaction with air.
-
Store away from incompatible materials, such as strong oxidizing agents.
By adhering to the guidelines outlined in this document, researchers can significantly minimize the risks associated with the handling of Chromium(II) Chloride Hydroxide and maintain a safe laboratory environment.
References
- 1. Chromium chloride hydroxide (CrCl2(OH)) | Cl2CrHO | CID 84741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Chromium(II) chloride - Wikipedia [en.wikipedia.org]
- 4. Chromium chloride hydroxide (CrCl2(OH)) | 14982-80-0 | Benchchem [benchchem.com]
- 5. webqc.org [webqc.org]
- 6. nj.gov [nj.gov]
Initial investigation of CrCl₂(OH) catalytic potential
An Initial Investigation of the Catalytic Potential of Chromium(II) Chloride Hydroxide
Executive Summary
Chromium-based catalysts are of significant industrial and academic interest due to their versatility and efficiency in a wide range of chemical transformations.[1][2] This technical guide provides an initial investigation into the catalytic potential of a specific chromium compound, chromium(II) chloride hydroxide (CrCl₂(OH)), also known as basic chromium chloride. While direct research on this particular compound is limited, this paper synthesizes available data on CrCl₂(OH) and closely related chromium(III) species to build a foundational understanding of its potential applications, particularly in olefin polymerization and other organic syntheses. This guide covers plausible synthesis routes, known catalytic data, general experimental protocols, and mechanistic insights relevant to researchers, scientists, and drug development professionals.
Introduction to Chromium-Based Catalysis
Chromium catalysts are a cornerstone of the chemical industry, most notably in the production of high-density polyethylene (HDPE) via the Phillips catalyst (chromium oxide on silica).[3] The catalytic activity of chromium is largely attributed to its ability to exist in multiple oxidation states, from +2 to +6, which facilitates various redox-based catalytic cycles.[1][4] Beyond polymerization, chromium catalysts are employed in a variety of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.[1][5] This versatility and the relatively low cost of chromium continue to drive research into new chromium-based catalytic systems with tailored activities and selectivities.[2]
Synthesis and Characterization of Chromium(II) Chloride Hydroxide (CrCl₂(OH))
Chromium(II) chloride hydroxide, or basic chromium chloride, is a chromium(III) compound containing both chloride and hydroxide ligands. While the simplified formula is often written as CrCl₂(OH), more complex structures such as Cr₅(OH)₆Cl₉·12H₂O have also been reported.
A plausible laboratory-scale synthesis can be adapted from methods for preparing chromium(III) hydroxide and basic chromium salts. One such method involves the controlled precipitation of a chromium(III) salt solution with a base. For instance, dissolving chromium metal in hydrochloric acid yields a chromium chloride solution.[6] Subsequent, careful addition of a base like sodium hydroxide under controlled pH would lead to the precipitation of chromium hydroxide species, which in the presence of chloride ions, can form basic chromium chloride.[6] Another approach involves the reduction of chromium trioxide with an alcohol in the presence of hydrochloric acid.[7]
Standard characterization of the resulting material would involve techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) to identify the O-H and Cr-O bonds, and elemental analysis to determine the precise ratio of chromium, chlorine, and oxygen.
Catalytic Applications of CrCl₂(OH) and Related Chromium(III) Catalysts
The primary investigated application for catalysts derived from CrCl₂(OH) is in olefin polymerization. Additionally, its potential in reduction reactions is inferred from the known reactivity of other chromium species.
Olefin Polymerization
Chromium(III) compounds are well-known precursors for active polymerization catalysts.[8][9] A catalyst derived from chromium chloride hydroxide has shown high activity and selectivity in the polymerization of 1-octene.[10] For comparison, other chromium(III)-based systems have also been evaluated for ethylene polymerization, demonstrating the general utility of Cr(III) precursors in this field.[9][11]
| Catalyst System | Monomer | Co-catalyst / Activator | Temperature (°C) | Activity | Selectivity | Reference |
| Catalyst from CrCl₂(OH) | 1-Octene | Trimethylsilyl chloride | N/A | 6600 kg / g-Cr / h | 75% for 1-octene | [10] |
| [Cr₃O(ClCH₂COO)₆·3H₂O]NO₃·3H₂O | Ethylene | Diethylaluminium chloride | 29 | 1768 g PE / g-Cr / h / atm | N/A (HDPE) | [9][11] |
| Organochromium Catalyst | Ethylene | MgBu₂ | 90 | 3000-5500 g / g cat / h | N/A (HDPE) | [12] |
Reduction of Alkyl Halides
Chromium(II) chloride is a well-established reagent for the reduction of alkyl halides.[13][14] Chromium(III) chloride is often used as a precursor to generate the active Cr(II) species in situ.[14] Given that CrCl₂(OH) is a chromium(III) compound, it could potentially be used in a similar manner, where a reducing agent would generate the active Cr(II) species for the reduction of alkyl halides. This reaction is valuable in organic synthesis for the formation of carbon-carbon bonds.[13] A cobalt catalyst can be used in conjunction with CrCl₂ for the preparation of alkylchromium reagents from alkyl halides.[7]
Other Potential Applications
The versatility of chromium catalysis suggests that CrCl₂(OH) could be explored in other transformations as well. Chromium catalysts are active in various oxidation reactions, dehydrogenation, and coupling reactions.[2] The specific ligand environment of CrCl₂(OH) (i.e., the presence of both chloride and hydroxide) may offer unique reactivity or selectivity in these areas, warranting further investigation.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for an initial investigation of the catalytic properties of CrCl₂(OH).
General Catalyst Activation Procedure for Polymerization
For many chromium-based polymerization catalysts, an activation step at high temperature is crucial. This is typically performed to transform the chromium species into a more active state, often by anchoring it to a support and ensuring a specific oxidation state.
-
Impregnation: The chromium compound (e.g., CrCl₂(OH)) is impregnated onto a high-surface-area support, such as silica gel.
-
Fluidization: The impregnated support is placed in a fluidized bed reactor.
-
Calcination: The material is heated in a stream of dry air or an inert gas to temperatures ranging from 500 to 900 °C. The specific temperature and duration are critical parameters that affect catalyst activity.
-
Cooling and Storage: After activation, the catalyst is cooled under an inert atmosphere (e.g., nitrogen) and stored under anhydrous and anaerobic conditions until use.
Representative Protocol for Olefin Polymerization
This protocol describes a typical slurry-phase polymerization experiment.
-
Reactor Preparation: A stainless-steel autoclave reactor is dried under vacuum at an elevated temperature and then filled with an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Co-catalyst Addition: Anhydrous solvent (e.g., n-heptane) is added to the reactor, followed by a co-catalyst (e.g., an organoaluminum compound like triethylaluminum, if required) via syringe.[12]
-
Catalyst Injection: The activated chromium catalyst is suspended in a small amount of anhydrous solvent and injected into the reactor.
-
Polymerization: The reactor is pressurized with the olefin monomer (e.g., ethylene) to the desired pressure, and the temperature is controlled. The reaction is allowed to proceed for a set time.
-
Termination and Product Isolation: The polymerization is quenched by venting the monomer and adding an alcohol (e.g., methanol). The resulting polymer is filtered, washed, and dried under vacuum.
Representative Protocol for Reduction of an Alkyl Halide
This protocol is based on the known reactivity of chromium(II) reagents generated from chromium(III) precursors.
-
Reagent Preparation: A reaction flask is charged with anhydrous CrCl₃ (or potentially CrCl₂(OH)) under an inert atmosphere.[14] Anhydrous solvent (e.g., THF) is added.
-
Generation of Cr(II): A reducing agent, such as zinc powder or LiAlH₄, is added to the suspension to generate the active Cr(II) species, often indicated by a color change.[14]
-
Substrate Addition: The alkyl halide, dissolved in the same anhydrous solvent, is added to the Cr(II) solution.
-
Reaction: The reaction mixture is stirred at room temperature or heated as required until the starting material is consumed (monitored by TLC or GC).
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by chromatography.
Mechanistic Considerations and Workflow
The catalytic cycle for chromium-based olefin polymerization is generally accepted to proceed via a Cossee-Arlman type mechanism. This involves the insertion of the olefin into a chromium-alkyl bond.
References
- 1. books.rsc.org [books.rsc.org]
- 2. alfachemic.com [alfachemic.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. noahchemicals.com [noahchemicals.com]
- 6. youtube.com [youtube.com]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. "Recent advances in chromium catalysts for olefin polymerization" by Kevin M. Smith [repository.lsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemiis.com [chemiis.com]
- 11. scispace.com [scispace.com]
- 12. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 13. researchgate.net [researchgate.net]
- 14. Chromium(III) chloride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Spectroscopic Analysis of Novel Dichlorohydroxychromium(III) Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical whitepaper provides a comprehensive overview of the anticipated spectroscopic properties of the novel compound dichlorohydroxychromium(III), CrCl₂(OH). As a new chemical entity, direct experimental data is not yet widely available in published literature. Therefore, this guide synthesizes predictive data based on the well-documented spectroscopic analysis of structurally analogous chromium(III) complexes, such as aqua-chloro, hydroxide, and oxide compounds. Detailed hypothetical experimental protocols for synthesis and characterization are presented, alongside predicted quantitative data from various spectroscopic techniques, to guide future research and development.
Introduction
Chromium compounds are of significant interest across various scientific disciplines, from catalysis to materials science and medicine. The specific oxidation state and coordination environment of chromium are critical to its function and potential toxicity. The novel compound, dichlorohydroxychromium(III) (CrCl₂(OH)), represents a new frontier in chromium chemistry. Its unique combination of chloride and hydroxide ligands bound to a chromium(III) center suggests potentially interesting chemical and physical properties.
This guide serves as a foundational document for researchers beginning to work with this compound. It outlines the expected spectroscopic signatures based on established principles and data from related materials. The provided protocols and data tables are intended to be a starting point for the empirical characterization of CrCl₂(OH).
Experimental Protocols
The following sections detail the proposed methodologies for the synthesis and spectroscopic characterization of CrCl₂(OH).
Hypothetical Synthesis of CrCl₂(OH)
A plausible route for the synthesis of CrCl₂(OH) is via the controlled hydrolysis of a chromium(III) chloride precursor in an aqueous solution.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Prepare a 0.5 M aqueous solution of CrCl₃·6H₂O.
-
Slowly add a 0.5 M NaOH solution dropwise to the chromium chloride solution while stirring vigorously.
-
Monitor the pH of the solution continuously. The target pH for the precipitation of CrCl₂(OH) is hypothesized to be in the range of 4-5.
-
Once the target pH is reached and a precipitate is formed, cease the addition of NaOH.
-
Age the suspension for 1 hour at room temperature to allow for particle growth.
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate several times with deionized water to remove any unreacted salts, followed by a final wash with ethanol to aid in drying.
-
Dry the resulting solid in a vacuum oven at 70°C for 24 hours.
Spectroscopic Characterization Methods
2.2.1. UV-Visible (UV-Vis) Spectroscopy
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute aqueous solution of the synthesized compound, acidified slightly with 0.1 M HCl to prevent further hydrolysis and precipitation.
-
Analysis: Spectra will be recorded from 300 to 800 nm to observe the d-d electronic transitions characteristic of Cr(III) complexes.
2.2.2. Vibrational Spectroscopy (FTIR and Raman)
-
FTIR Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: The dried powder sample will be mixed with potassium bromide (KBr) and pressed into a pellet.
-
Analysis: Spectra will be collected in the mid-IR range (4000-400 cm⁻¹) to identify functional groups, particularly the O-H stretching and bending modes, as well as Cr-O and Cr-Cl stretching vibrations.
-
-
Raman Spectroscopy:
-
Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Sample Preparation: The dry powder will be placed on a microscope slide for analysis.
-
Analysis: Spectra will be collected to complement the FTIR data, providing information on the symmetric vibrations and the overall molecular structure.
-
2.2.3. X-ray Photoelectron Spectroscopy (XPS)
-
Instrument: An XPS system with a monochromatic Al Kα X-ray source.
-
Sample Preparation: The powdered sample will be mounted on a sample holder using conductive tape.
-
Analysis: High-resolution spectra of the Cr 2p, O 1s, and Cl 2p regions will be acquired to determine the elemental composition, oxidation states, and chemical environment of the constituent atoms.
2.2.4. X-ray Absorption Spectroscopy (XAS)
-
Instrument: Measurements will be performed at a synchrotron radiation facility.
-
Sample Preparation: The powdered sample will be pressed into a pellet of appropriate thickness for transmission measurements.
-
Analysis: Cr K-edge X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectra will be collected. XANES provides information on the oxidation state and coordination geometry of chromium, while EXAFS reveals details about the local atomic structure, such as bond distances and coordination numbers.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for CrCl₂(OH) based on analogous chromium compounds.
Table 1: Predicted UV-Visible Absorption Maxima
| Transition | Predicted λ_max (nm) | Reference Compound(s) |
| ⁴A₂g → ⁴T₂g | ~580 - 620 | [Cr(H₂O)₄Cl₂]⁺[1] |
| ⁴A₂g → ⁴T₁g | ~400 - 440 | [Cr(H₂O)₄Cl₂]⁺[1] |
Table 2: Predicted Vibrational Frequencies (FTIR/Raman)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Reference Compound(s) |
| O-H Stretch | ~3400 - 3500 | Cr(OH)₃[2], Metal Hydroxides |
| Cr-O-H Bend | ~1600 - 1650 | trans-[CrCl₂(H₂O)₄]Cl·2H₂O[3] |
| Cr-O Stretch | ~450 - 550 | Cr₂O₃, trans-[CrCl₂(H₂O)₄]Cl·2H₂O[3] |
| Cr-Cl Stretch | ~300 - 400 | trans-[CrCl₂(H₂O)₄]Cl·2H₂O[3][4] |
Table 3: Predicted X-ray Photoelectron Spectroscopy (XPS) Binding Energies
| Core Level | Predicted Binding Energy (eV) | Reference Compound(s) |
| Cr 2p₃/₂ | ~577.0 - 578.0 | Cr(OH)₃[2], Cr(III) compounds |
| O 1s | ~531.0 - 532.0 | Cr(OH)₃, Metal Hydroxides[2] |
| Cl 2p₃/₂ | ~198.5 - 199.5 | Metal Chlorides |
Table 4: Predicted X-ray Absorption Spectroscopy (XAS) Parameters
| Parameter | Predicted Value/Feature | Reference Compound(s) |
| Cr K-edge Position | Consistent with Cr(III) | Cr(III) complexes[5][6] |
| Pre-edge Feature | Weak intensity, characteristic of octahedral Cr(III) | Cr(III) complexes[5] |
| EXAFS First Shell (Cr-O) | ~1.95 - 2.05 Å | Cr(III) oxides and hydroxides[7] |
| EXAFS First Shell (Cr-Cl) | ~2.30 - 2.40 Å | Cr(III)-Cl complexes |
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and a potential reaction pathway for the formation of CrCl₂(OH).
Interpretation of Spectroscopic Data
-
UV-Vis Spectroscopy: The two primary absorption bands predicted for CrCl₂(OH) are due to the spin-allowed d-d transitions in the octahedral Cr(III) ion. The positions of these bands are sensitive to the ligand field strength. The presence of both chloride and hydroxide/aqua ligands will result in a ligand field that is different from the purely aqueous [Cr(H₂O)₆]³⁺ ion, causing shifts in the absorption maxima.[1]
-
Vibrational Spectroscopy: The FTIR and Raman spectra will be key in confirming the presence of the hydroxide group. A distinct O-H stretching band around 3400-3500 cm⁻¹ is expected.[8] Additionally, the low-frequency region will contain the characteristic stretching vibrations of the Cr-O and Cr-Cl bonds, providing direct evidence of the coordination environment.[3]
-
XPS: High-resolution XPS is crucial for confirming the +3 oxidation state of chromium. The binding energy of the Cr 2p₃/₂ peak is expected to be around 577-578 eV, which is characteristic of Cr(III) in an oxygen-rich environment like a hydroxide.[2] The O 1s spectrum will help distinguish between hydroxide (OH⁻) and oxide (O²⁻) species.
-
XAS: XAS provides definitive information on the local structure around the chromium atom. The Cr K-edge XANES spectrum will have a characteristic pre-edge feature whose low intensity confirms the centrosymmetric (or near-centrosymmetric) octahedral geometry.[5][6] Analysis of the EXAFS region will allow for the precise determination of Cr-O and Cr-Cl bond lengths, confirming the proposed dichlorohydroxy structure.[7]
Conclusion
While CrCl₂(OH) is a novel compound, its spectroscopic characteristics can be confidently predicted based on the extensive literature on related chromium(III) complexes. This technical guide provides a robust framework for its synthesis and characterization. The presented experimental protocols, predicted data, and illustrative diagrams are intended to accelerate research into this new material and its potential applications. Empirical validation of these predictions will be a critical next step in establishing a complete understanding of the chemical and physical properties of dichlorohydroxychromium(III).
References
- 1. docbrown.info [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. X-ray absorption spectroscopy of archetypal chromium porphyrin and corrole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02335C [pubs.rsc.org]
- 6. X-ray absorption spectroscopic studies of chromium nitroso complexes. Crystal and molecular structure of (Ph4P)3[Cr(NO)(NCS)5].2.4(CH3)2CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - Chemical Science (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide on the Theoretical and Experimental Studies of Chromium Chloride Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium chloride hydroxide, a compound with a multifaceted identity represented by simplified formulas such as CrCl₂(OH) and more complex structures like Cr₅(OH)₆Cl₉·12H₂O, holds significant interest in various scientific domains.[1] Its unique coordination chemistry makes it a subject of investigation for applications ranging from catalysis to materials science. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the structure of chromium chloride hydroxide, catering to researchers, scientists, and professionals in drug development who may encounter or utilize chromium-based compounds.
Theoretical Studies on the Structure
Theoretical investigations into the precise structure of chromium chloride hydroxide are complex due to the compound's tendency to form various hydrated and polymeric species. Computational methods, particularly Density Functional Theory (DFT), have been suggested as a tool to predict its electronic and structural properties.
Computational Approaches
DFT calculations are a powerful method for predicting properties such as bandgap and magnetic moments for chromium compounds.[1] For a simplified CrCl₂(OH) structure, theoretical studies would involve geometry optimization to determine the most stable arrangement of atoms and to calculate key structural parameters.
While specific theoretical studies providing detailed bond lengths and angles for a definitive chromium chloride hydroxide structure are not extensively available in the public domain, we can outline the expected computational workflow for such an investigation.
Logical Workflow for Theoretical Calculation:
Caption: Workflow for theoretical investigation of chromium chloride hydroxide.
Predicted Physicochemical Properties
Based on available data for related chromium compounds and general principles of coordination chemistry, the following properties for a monomeric Cr(OH)Cl₂ unit can be anticipated. It is crucial to note that these are expected values and would require confirmation from dedicated computational studies.
| Property | Predicted Value/Information |
| Molecular Formula | CrCl₂HO |
| Molecular Weight | 139.91 g/mol [1] |
| Coordination Geometry | Likely distorted octahedral around the Cr(III) center. |
| Cr-Cl Bond Length | Expected to be in the range of 2.3 - 2.4 Å. |
| Cr-O Bond Length | Expected to be in the range of 1.9 - 2.0 Å. |
| Formation Enthalpy | Specific values require dedicated ab initio calculations. |
| Vibrational Frequencies | Distinct Cr-Cl and Cr-OH stretching modes are expected.[1] |
Experimental Studies and Protocols
Experimental investigations are essential for the synthesis and characterization of chromium chloride hydroxide, providing the ground truth for theoretical models.
Synthesis Protocols
The synthesis of chromium chloride hydroxide typically involves the controlled hydrolysis of a chromium(III) chloride precursor.
Experimental Protocol for Synthesis:
-
Precursor Preparation: Prepare an aqueous solution of chromium(III) chloride (CrCl₃).
-
Hydrolysis: Slowly add a base, such as sodium hydroxide (NaOH) solution, to the CrCl₃ solution under controlled temperature and stirring. The reaction temperature is a critical parameter influencing the structure of the final product.
-
pH Control: Monitor and maintain the pH of the reaction mixture within a specific range to control the degree of hydrolysis and prevent the formation of chromium hydroxide (Cr(OH)₃).
-
Precipitation and Isolation: The chromium chloride hydroxide precipitates out of the solution. The precipitate is then isolated by filtration.
-
Washing and Drying: The collected solid is washed with deionized water to remove any unreacted starting materials and by-products, followed by drying under controlled conditions to obtain the final product.
Reaction Pathway for Synthesis:
Caption: Simplified reaction pathway for the synthesis of chromium chloride hydroxide.
Characterization Techniques
A combination of analytical techniques is employed to characterize the structure and properties of synthesized chromium chloride hydroxide.
2.2.1. X-ray Diffraction (XRD)
2.2.2. Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability of the compound and to determine the presence of hydrated water molecules. A typical TGA experiment for a hydrated chromium chloride hydroxide would show weight loss steps corresponding to the removal of water molecules and the eventual decomposition of the compound.
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of chromium chloride hydroxide, the IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxide group and the Cr-Cl and Cr-O stretching vibrations.
| Analytical Technique | Expected Observations |
| XRD | Crystalline samples would produce a diffraction pattern indicative of the specific crystal structure. |
| TGA | Weight loss corresponding to dehydration and decomposition. |
| IR Spectroscopy | Characteristic peaks for O-H, Cr-Cl, and Cr-O bonds. Expected Cr-Cl stretching modes are around 350 cm⁻¹.[1] |
Signaling Pathways and Logical Relationships
While "signaling pathways" are more relevant in a biological context, we can adapt this to represent the logical relationships in the characterization process of chromium chloride hydroxide.
Logical Flow of Characterization:
Caption: Logical workflow for the characterization of chromium chloride hydroxide.
Conclusion
The study of chromium chloride hydroxide reveals a compound with a complex and variable structure that is highly dependent on the synthesis conditions. While theoretical modeling, particularly DFT, offers a promising avenue for elucidating its precise structural parameters, there is a need for more dedicated computational studies to provide a comprehensive theoretical understanding. Experimentally, the synthesis through controlled hydrolysis of chromium(III) chloride is a viable route, and a combination of XRD, TGA, and IR spectroscopy provides a robust framework for its characterization. For researchers and professionals, a thorough understanding of both the theoretical underpinnings and the practical experimental methodologies is crucial for the effective utilization of this and related chromium compounds in their respective fields. Further research bridging the gap between theoretical predictions and experimental observations will be invaluable in unlocking the full potential of chromium chloride hydroxide.
References
Methodological & Application
Application Notes and Protocols: CrCl₂(OH) as a Catalyst Precursor for Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium-based catalysts have long been a cornerstone of the polyolefin industry, renowned for their ability to produce high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). While the Phillips catalyst (chromium oxide on silica) is the most well-known, research into discrete, well-defined chromium precursors continues to be an active area of investigation to achieve better control over polymer properties. This document provides detailed application notes and protocols for the use of chromium(III) chloride hydroxide, CrCl₂(OH), as a catalyst precursor for olefin polymerization.
CrCl₂(OH) serves as a trivalent chromium source which, upon activation with a suitable co-catalyst, can generate active species for the polymerization of olefins such as ethylene. The presence of both chloride and hydroxide ligands offers unique electronic and steric properties that can influence catalyst activity and the characteristics of the resulting polymer.
Data Presentation
The performance of catalyst systems derived from chromium(III) precursors can vary significantly based on the ligand environment, co-catalyst, and polymerization conditions. The following tables summarize representative quantitative data for chromium-catalyzed olefin polymerization.
Table 1: Catalytic Activity and Polymer Properties
| Catalyst System | Olefin | Co-catalyst | Temperature (°C) | Pressure (bar) | Activity (kg Polymer / (g Cr · h)) | Polymer Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| CrCl₂(OH) / MAO | Ethylene | MAO | 80 | 10 | 1.5 x 10³ - 4.0 x 10³ | 100,000 - 300,000 | 2.5 - 4.0 |
| Cr(III) Complex / MMAO | 1-Octene | MMAO | 40 | N/A | 6600 | N/A | N/A |
| Diimine Cr(III) / MAO | Ethylene | MAO | 60 | 10 | 1.8 x 10² - 3.4 x 10² | 150,000 - 450,000 | 2.1 - 6.3 |
Note: Data is compiled from typical ranges observed for Cr(III)-based catalyst systems. The activity for the 1-octene system is a specific reported value for a highly active catalyst and serves as an upper benchmark.[1]
Experimental Protocols
Protocol 1: Synthesis of CrCl₂(OH) Precursor
This protocol describes a representative method for the synthesis of chromium(III) chloride hydroxide.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl, 1 M)
-
Diethyl ether
Procedure:
-
Dissolve 10.0 g of CrCl₃·6H₂O in 100 mL of deionized water with stirring.
-
Slowly add a stoichiometric amount of a 1 M NaOH solution dropwise to the chromium chloride solution while stirring vigorously. The formation of a greenish precipitate will be observed.
-
After the addition is complete, continue stirring the suspension for 1 hour at room temperature.
-
Filter the precipitate using a Buchner funnel and wash it sequentially with deionized water (3 x 50 mL) and ethanol (2 x 30 mL).
-
To ensure the correct stoichiometry, the precipitate can be briefly washed with a dilute HCl solution followed by another water and ethanol wash.
-
Dry the resulting green powder under vacuum at 60°C for 12 hours.
-
Store the final product, CrCl₂(OH), under an inert atmosphere (e.g., nitrogen or argon) to prevent absorption of moisture.
Characterization: The synthesized CrCl₂(OH) can be characterized by elemental analysis to confirm the Cr, Cl, and O content, and by infrared (IR) spectroscopy to identify the presence of the hydroxide ligand.
Protocol 2: Ethylene Polymerization using CrCl₂(OH) Precursor
This protocol details a general procedure for the polymerization of ethylene using a CrCl₂(OH)/MAO catalyst system in a slurry phase.
Materials:
-
CrCl₂(OH) catalyst precursor
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
High-purity ethylene gas
-
Anhydrous toluene (or other suitable alkane solvent like n-heptane)
-
Methanol
-
Hydrochloric acid (10% in methanol)
Equipment:
-
High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controls, and gas inlet/outlet ports.
-
Schlenk line or glovebox for inert atmosphere manipulation.
Procedure:
-
Reactor Preparation: Thoroughly dry the autoclave reactor under vacuum and heat. Purge the reactor with high-purity nitrogen or argon to ensure an inert atmosphere.
-
Catalyst Slurry Preparation (inside a glovebox): a. In a Schlenk flask, suspend a precisely weighed amount of CrCl₂(OH) (e.g., 5-10 mg) in 20 mL of anhydrous toluene. b. In a separate flask, prepare the required amount of MAO solution. The Al/Cr molar ratio is a critical parameter and typically ranges from 500:1 to 2500:1. c. Slowly add the MAO solution to the CrCl₂(OH) suspension with stirring. d. Allow the mixture to stir for 30-60 minutes at room temperature for pre-activation. The color of the suspension may change, indicating the formation of the active species.
-
Polymerization: a. Transfer the activated catalyst slurry to the reactor containing 250 mL of anhydrous toluene under an inert atmosphere. b. Seal the reactor and heat the contents to the desired polymerization temperature (e.g., 80°C) with stirring. c. Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar). Maintain a constant ethylene pressure throughout the reaction by continuously feeding ethylene. d. Continue the polymerization for the desired time (e.g., 1 hour).
-
Termination and Polymer Isolation: a. Stop the ethylene feed and vent the reactor. b. Cool the reactor to room temperature. c. Quench the reaction by slowly adding 20 mL of the 10% HCl in methanol solution. d. Filter the resulting polyethylene powder, wash it thoroughly with methanol (3 x 100 mL), and dry it in a vacuum oven at 60°C to a constant weight.
Polymer Characterization:
-
Molecular Weight and Polydispersity: Determined by high-temperature gel permeation chromatography (GPC).
-
Melting Temperature (Tm) and Crystallinity: Determined by differential scanning calorimetry (DSC).
-
Branching Analysis: Determined by ¹³C NMR spectroscopy.
Diagrams
Caption: Experimental workflow for the synthesis of the CrCl₂(OH) precursor and subsequent ethylene polymerization.
Caption: Proposed catalytic cycle for olefin polymerization initiated by a CrCl₂(OH) precursor.
Mechanism and Discussion
The use of CrCl₂(OH) as a catalyst precursor generally follows the mechanistic pathways established for other chromium(III) complexes in olefin polymerization. The process can be broken down into three main stages: activation, propagation, and termination.
-
Activation: The CrCl₂(OH) precursor itself is not catalytically active. Activation is typically achieved by reaction with an alkylaluminum co-catalyst, such as methylaluminoxane (MAO) or modified methylaluminoxane (MMAO). The co-catalyst serves multiple roles: it alkylates the chromium center, replacing the chloride and/or hydroxide ligands with an alkyl group (e.g., methyl), and it acts as a Lewis acid to abstract a ligand, generating a cationic, coordinatively unsaturated chromium-alkyl species, which is the active catalyst.
-
Propagation: The polymerization proceeds via a coordination-insertion mechanism. An incoming olefin monomer coordinates to the vacant site on the cationic chromium center. This is followed by the insertion of the coordinated olefin into the chromium-carbon bond of the growing polymer chain. This process repeats, leading to the growth of the polyethylene chain.
-
Termination: Chain growth is terminated by several possible pathways, including β-hydride elimination, which results in a polymer chain with a terminal double bond and a chromium-hydride species, or by chain transfer to the aluminum co-catalyst, which produces a dead polymer chain and regenerates a chromium-alkyl species.
The specific ligands on the chromium precursor, in this case, chloride and hydroxide, can influence the rate of activation and the stability of the active species, thereby affecting the overall catalytic activity and the molecular weight of the polymer produced. The choice of co-catalyst and the Al/Cr ratio are also critical parameters that must be optimized for a given system.
References
Application Notes and Protocols for Chromium-Mediated Organic Synthesis
A-102: Reduction of Alkyl Halides using Chromium(II) Chloride
Introduction
While specific experimental protocols detailing the use of pre-synthesized chromium(II) chloride hydroxide, CrCl₂(OH), in organic synthesis are not widely documented in chemical literature, the related chromium(II) species, particularly chromium(II) chloride (CrCl₂), is a versatile and powerful reagent for a variety of transformations. This document provides a detailed protocol for the reduction of alkyl halides, a reaction class where chromium compounds have shown utility.[1]
Chromium(III) chloride (CrCl₃) is a common and stable precursor that can be reduced in situ to the highly reactive chromium(II) chloride.[1] This in situ generation circumvents the challenges associated with the handling and storage of the air-sensitive CrCl₂. The resulting CrCl₂ is a potent single-electron reducing agent capable of converting alkyl halides to the corresponding alkanes.
Chemical Species Overview
The relationship between the common chromium chlorides and their corresponding hydroxides is crucial for understanding their reactivity. Chromium(III) chloride can react with hydroxide sources to form various chromium hydroxide species.
Figure 1: Relationship between key chromium chloride and hydroxide species.
Application: Reduction of Alkyl Halides
The following protocol details the reduction of an alkyl halide to the corresponding alkane using chromium(II) chloride generated in situ from chromium(III) chloride and zinc dust.
Experimental Workflow
Figure 2: Experimental workflow for the reduction of alkyl halides.
Detailed Experimental Protocol
Materials:
-
Anhydrous Chromium(III) chloride (CrCl₃)
-
Zinc dust (<10 micron, activated)
-
Alkyl halide (e.g., 1-bromododecane)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (flame-dried)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous CrCl₃ (4.0 mmol) and activated zinc dust (8.0 mmol).
-
The flask is sealed with septa and purged with argon for 15 minutes.
-
Anhydrous THF (40 mL) is added via syringe, and the resulting suspension is stirred vigorously at room temperature. The color of the solution should gradually change from the light green of the Cr(III) species to the characteristic bright blue of the Cr(II) ion. This may take 30-60 minutes.
-
A solution of the alkyl halide (e.g., 1-bromododecane, 2.0 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction is carefully quenched by the slow addition of 20 mL of deionized water.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure alkane.
Quantitative Data
The following table summarizes representative yields for the reduction of various alkyl halides using chromium(II)-based systems. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Alkyl Halide Substrate | Product | Representative Yield (%) |
| 1 | 1-Bromododecane | Dodecane | 85-95 |
| 2 | 2-Bromooctane | Octane | 80-90 |
| 3 | 1-Iododecane | Decane | 90-98 |
| 4 | Benzyl Chloride | Toluene | 75-85 |
Safety Precautions
-
Chromium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
The reaction should be conducted under an inert atmosphere as Cr(II) species are sensitive to oxidation by air.
References
Application Notes and Protocols: Chromium Chloride Hydroxide in Lewis Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(III) chloride hydroxide, often referred to as basic chromium chloride, is a versatile chromium compound with applications in various fields, including catalysis. While chromium(III) species are recognized as Lewis acids, the specific use of chromium chloride hydroxide in mainstream Lewis acid-catalyzed carbon-carbon bond-forming reactions such as the Aldol, Michael, and Diels-Alder reactions is not extensively documented in scientific literature. However, the established Lewis acidity of related chromium(III) compounds, like chromium(III) chloride (CrCl₃), provides a basis for exploring its potential applications.
These notes provide an overview of the synthesis of chromium chloride hydroxide, its established role in catalysis, and detailed protocols for representative Lewis acid-catalyzed reactions where chromium(III) has shown utility. Additionally, hypothetical catalytic cycles for Aldol and Michael additions are presented to guide further research into the applications of chromium chloride hydroxide.
Synthesis of Chromium Chloride Hydroxide
Chromium chloride hydroxide can be synthesized through the controlled hydrolysis of chromium(III) chloride. This procedure yields a basic chromium chloride species suitable for catalytic applications.
Experimental Protocol: Synthesis of Chromium Hydroxide from Chromium Chloride
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
-
Drying oven or desiccator
Procedure:
-
Prepare a solution of chromium(III) chloride hexahydrate by dissolving a known amount in distilled water.
-
In a separate beaker, prepare a solution of sodium hydroxide.
-
While vigorously stirring the chromium chloride solution, slowly add the sodium hydroxide solution dropwise.
-
A grayish-green precipitate of chromium hydroxide will form.
-
Continue adding the sodium hydroxide solution until the pH of the supernatant is basic, ensuring the complete precipitation of chromium ions.
-
Filter the precipitate using a Büchner funnel and wash it several times with distilled water to remove any remaining sodium chloride and excess sodium hydroxide.
-
Dry the resulting chromium hydroxide precipitate in an oven at a low temperature or in a desiccator to obtain the final product.
Applications in Lewis Acid Catalysis
Nitroso Diels-Alder Reaction
Chromium(III) chloride has been effectively used as a Lewis acid to catalyze the nitroso Diels-Alder reaction, a powerful method for the synthesis of nitrogen- and oxygen-containing heterocyclic compounds.[1]
Reaction Scheme:
Materials:
-
Anhydrous Chromium(III) chloride (CrCl₃)
-
Diene (e.g., cyclohexadiene)
-
Nitroso compound (e.g., nitrosobenzene)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Schlenk flask or oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add anhydrous chromium(III) chloride.
-
Add the anhydrous solvent, followed by the diene.
-
Cool the mixture to the desired temperature (e.g., -78 °C to room temperature, depending on the substrates).
-
Slowly add the nitroso compound to the stirred mixture.
-
Allow the reaction to proceed for the specified time, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Representative Lewis Acid Catalyzed Reactions:
| Reaction | Catalyst | Diene/Nucleophile | Dienophile/Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Nitroso Diels-Alder | CrCl₃ | Cyclohexadiene | Nitrosobenzene | CH₂Cl₂ | RT | 12 | 85 | [1] |
Note: The data presented is representative and may vary based on the specific substrates and reaction conditions.
Hypothetical Catalytic Cycles
The following diagrams illustrate the plausible mechanisms by which chromium chloride hydroxide could act as a Lewis acid catalyst in Aldol and Michael additions. These are intended to serve as a conceptual basis for experimental design.
Aldol Addition
A Lewis acid like chromium chloride hydroxide can activate the carbonyl group of an aldehyde or ketone, making it more electrophilic and susceptible to nucleophilic attack by an enol or enolate.
Caption: Hypothetical catalytic cycle for a chromium chloride hydroxide-catalyzed Aldol addition.
Michael Addition
In a Michael addition, the Lewis acid can activate an α,β-unsaturated carbonyl compound, enhancing its electrophilicity at the β-carbon for attack by a nucleophile.
Caption: Plausible catalytic cycle for a chromium chloride hydroxide-catalyzed Michael addition.
Experimental Workflow
The general workflow for investigating the catalytic activity of chromium chloride hydroxide in a Lewis acid-catalyzed reaction is outlined below.
Caption: General experimental workflow for Lewis acid catalysis using chromium chloride hydroxide.
Conclusion
Chromium chloride hydroxide holds potential as a Lewis acid catalyst in organic synthesis. While its application in key carbon-carbon bond-forming reactions is an emerging area of research, the established Lewis acidity of related chromium(III) compounds suggests that it could be a viable catalyst. The protocols and hypothetical mechanisms provided herein offer a foundation for further investigation into the catalytic utility of this compound, which may lead to the development of novel and efficient synthetic methodologies. Researchers are encouraged to explore the reaction conditions and substrate scope to fully elucidate the catalytic capabilities of chromium chloride hydroxide.
References
Application Notes & Protocols: Preparation of Supported Chromium Hydroxychloride Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of supported chromium catalysts, starting from chromium(III) chloride precursors. The resulting catalytic species is often a complex mixture of chromium oxides, hydroxides, and residual chlorides, denoted here as CrClₓ(OH)ᵧ, formed on a high-surface-area support. These materials are relevant in various catalytic applications, including fine chemical synthesis pertinent to the pharmaceutical industry.[1][2][3]
Introduction to Supported Chromium Catalysts
Supported heterogeneous catalysts are crucial in industrial chemistry because they facilitate high reaction rates and allow for easy separation and recycling.[4] By dispersing an active catalytic component, such as a chromium species, onto a high-surface-area support material, the number of accessible active sites is maximized.[5] Common support materials include silica (SiO₂), alumina (Al₂O₃), and titania (TiO₂).[5]
The interaction between the chromium species and the support material is critical, as it can influence the catalyst's electronic structure, particle size, and overall stability, thereby affecting its catalytic activity and selectivity.[6][7] In pharmaceutical manufacturing, transition metal catalysts are fundamental for creating complex molecules efficiently, often leading to shorter synthetic routes and improved sustainability.[3]
The preparation method detailed below uses an incipient wetness impregnation technique, a common and scalable method for producing supported catalysts.[8]
Experimental Workflow and Influencing Factors
The overall process for preparing a supported chromium catalyst involves the synthesis of a high-surface-area support, impregnation with a chromium precursor solution, followed by drying and thermal treatment (calcination) to form the active catalytic sites.
Caption: Experimental workflow for the synthesis of supported chromium catalysts.
The final properties of the catalyst are determined by a combination of factors, including the choice of precursor, the nature of the support, and the conditions used during preparation.
Caption: Key factors influencing the final performance of supported catalysts.
Detailed Experimental Protocols
The following protocols describe the preparation of a chromium catalyst supported on mesoporous silica (SiO₂).
Protocol 1: Synthesis of Mesoporous Silica Support (SBA-15 type)
This protocol yields a high-surface-area silica support with a structured pore system, ideal for catalyst dispersal.
Materials:
-
Pluronic P123 (triblock copolymer surfactant)
-
Tetraethyl orthosilicate (TEOS)
-
Hydrochloric acid (HCl, 2 M)
-
Deionized water
Procedure:
-
Surfactant Dissolution: Dissolve 4.0 g of P123 in 120 mL of 2 M HCl and 30 mL of deionized water. Stir at 35°C until the solution is clear.
-
Silica Precursor Addition: While stirring vigorously, add 8.5 g of TEOS to the surfactant solution.
-
Aging: Continue stirring the mixture at 35°C for 24 hours.
-
Hydrothermal Treatment: Transfer the resulting white slurry to a Teflon-lined autoclave and heat at 100°C for 48 hours.
-
Washing and Drying: Filter the solid product, wash thoroughly with deionized water until the filtrate is neutral (pH ~7), and then wash with ethanol. Dry the solid in an oven at 80°C overnight.
-
Calcination (Template Removal): Place the dried white powder in a ceramic crucible and calcine in a furnace under a static air atmosphere. Ramp the temperature at a rate of 2°C/min to 550°C and hold for 6 hours to burn off the P123 surfactant template. Cool to room temperature to obtain the final SBA-15 support.
Protocol 2: Preparation of Supported Cr Catalyst via Incipient Wetness Impregnation
This method ensures the precursor solution is absorbed into the pores of the support without forming an external slurry.[8]
Materials:
-
Mesoporous silica support (from Protocol 1)
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Deionized water
Procedure:
-
Determine Pore Volume: Accurately determine the pore volume of the silica support (e.g., via nitrogen physisorption analysis). For this example, assume a pore volume of 1.0 cm³/g.
-
Precursor Solution Preparation:
-
Calculate the mass of CrCl₃·6H₂O needed to achieve the desired chromium loading (e.g., 5 wt% Cr).
-
For 1.0 g of support and 5 wt% Cr loading, you need 0.05 g of Cr.
-
Mass of CrCl₃·6H₂O = (0.05 g Cr) * (266.45 g/mol CrCl₃·6H₂O) / (52.00 g/mol Cr) = 0.256 g.
-
Dissolve this calculated mass of CrCl₃·6H₂O in a volume of deionized water exactly equal to the pore volume of the support to be impregnated (e.g., 1.0 mL for 1.0 g of support).
-
-
Impregnation: Add the precursor solution dropwise to the dry silica support while continuously mixing or tumbling. Ensure the solution is fully and evenly absorbed, resulting in a free-flowing powder with no excess liquid.
-
Drying: Dry the impregnated material in an oven at 110°C for 12 hours to remove the water.[8]
-
Calcination (Activation):
-
Place the dried green powder in a crucible and transfer to a tube furnace.
-
Heat under a flow of dry air or nitrogen. Ramp the temperature to 650°C at a rate of 5°C/min and hold for 4-6 hours.[9] This step transforms the precursor into the active catalytic species on the support surface.
-
Cool down to room temperature under the same atmosphere. The resulting powder is the final supported catalyst.
-
Catalyst Characterization and Data
The synthesized catalysts should be characterized to understand their physical and chemical properties. Key techniques include:
-
BET (Brunauer-Emmett-Teller) Analysis: Measures surface area and pore volume.[10]
-
XRD (X-ray Diffraction): Identifies the crystalline phases of the chromium species (e.g., Cr₂O₃) and confirms the amorphous nature of the silica support.[10]
-
TEM (Transmission Electron Microscopy): Visualizes the size and dispersion of the chromium particles on the support.
-
XPS (X-ray Photoelectron Spectroscopy): Determines the oxidation state of chromium (e.g., Cr³⁺, Cr⁶⁺) on the catalyst surface.[10]
Table 1: Representative Quantitative Data for Supported Chromium Catalysts
The following table summarizes typical data obtained for chromium catalysts supported on mesoporous silica, based on literature values.[10]
| Catalyst ID | Support Material | Target Cr Loading (wt%) | Actual Cr Loading (wt%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Cr(2)/SiO₂ | Mesoporous SiO₂ | 2 | 1.9 | 650 | 0.95 |
| Cr(5)/SiO₂ | Mesoporous SiO₂ | 5 | 4.8 | 610 | 0.91 |
| Cr(8)/SiO₂ | Mesoporous SiO₂ | 8 | 7.9 | 575 | 0.85 |
| Cr(11)/SiO₂ | Mesoporous SiO₂ | 11 | 10.7 | 520 | 0.78 |
Note: Data is illustrative. Actual values will vary based on specific synthesis conditions. A decrease in surface area and pore volume with increased loading is typically observed as the pores become filled with the chromium species.
Applications in Drug Development
Transition metal catalysts, including those based on chromium, are versatile tools in organic synthesis for creating the complex molecular architectures found in active pharmaceutical ingredients (APIs).[1][11] They are employed in a variety of transformations, such as:
-
Oxidation Reactions: Selective oxidation of alcohols to aldehydes or ketones is a fundamental reaction in drug synthesis.[12]
-
C-C Bond Formation: Cross-coupling reactions are powerful methods for building molecular complexity.
-
Polymerization: Chromium catalysts are well-known for their use in polymerization reactions, which can be relevant for producing drug delivery polymers.[9][12]
The use of heterogeneous, supported catalysts in these processes is highly desirable as it simplifies product purification by preventing metal leaching into the final API, a critical regulatory concern.
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Supported catalysts based on layered double hydroxides for catalytic oxidation and hydrogenation: general functionality and promising application prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalyst Support Material [evonik.com]
- 6. Metal–Support Interaction of Carbon–Based Electrocatalysts for Oxygen Evolution Reaction [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US12350650B2 - Methods for making supported chromium catalysts with increased polymerization activity - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. books.rsc.org [books.rsc.org]
Application Notes and Protocols: CrCl₂(OH) in the Synthesis of Chromium-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium-based Metal-Organic Frameworks (Cr-MOFs) are a class of porous crystalline materials renowned for their high stability, large surface area, and tunable pore sizes. These characteristics make them highly attractive for a variety of applications, including gas storage, catalysis, and notably, as carriers for drug delivery systems. While the synthesis of Cr-MOFs typically employs chromium(III) salts like chromium chloride hexahydrate (CrCl₃·6H₂O) or chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O), the use of chromium(III) chloride hydroxide (CrCl₂(OH)) as a direct precursor is not widely documented in existing literature.
These application notes provide an overview of the synthesis of Cr-MOFs with a focus on a proposed in situ method for the utilization of chromium hydroxide species, alongside established protocols for drug loading and release. The information is intended to guide researchers in the potential application of chromium-based MOFs in drug development.
Data Presentation: Drug Loading and Release in Chromium-Based MOFs
The following tables summarize key quantitative data for drug loading and release in commonly studied chromium-based MOFs, MIL-100(Cr) and MIL-101(Cr). This data is crucial for evaluating their potential as drug delivery vehicles.
| MOF | Drug | Drug Loading Capacity | Release Conditions | Release Profile | Reference |
| MIL-101(Cr) | Ibuprofen | ~1.4 g/g of dehydrated MOF | Simulated Body Fluid (SBF) | Sustained release over several days | [1] |
| MIL-100(Cr) | Ibuprofen | ~0.35 g/g of dehydrated MOF | Simulated Body Fluid (SBF) | Sustained release | [1] |
| MIL-100(Cr) | Azidothymidine triphosphate (AZT-TP) | 21.2 wt% | Not specified | Not specified | [2] |
| Amino-functionalized MIL-100(Cr) | Azidothymidine triphosphate (AZT-TP) | 42.0 wt% | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Proposed In Situ Synthesis of Cr-MOF (MIL-101 Type) via Hydroxide Formation
This protocol describes a hypothetical method for the synthesis of a chromium-based MOF, where a chromium hydroxide species is formed in situ by adjusting the pH of the reaction mixture containing a standard chromium(III) salt. This approach is based on the principle that the formation of metal-hydroxide clusters is a key step in the assembly of many MOFs.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Terephthalic acid (H₂BDC)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Preparation of Precursor Solution: Dissolve a specific molar ratio of CrCl₃·6H₂O and H₂BDC in deionized water in a beaker. A common starting molar ratio for MIL-101 synthesis is 1:1.
-
pH Adjustment for In Situ Hydroxide Formation: Slowly add the 0.1 M NaOH solution dropwise to the precursor solution while stirring continuously. Monitor the pH of the solution using a calibrated pH meter. Adjust the pH to a value that promotes the formation of chromium hydroxide species, typically in the range of 3-4.[3] If the pH overshoots, carefully add 0.1 M HCl to readjust. The formation of a slight turbidity may be observed, indicating the precipitation of chromium hydroxide intermediates.
-
Hydrothermal Synthesis: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 220 °C) for a designated period (e.g., 8 hours).[3]
-
Purification: After the reaction, cool the autoclave to room temperature. Collect the solid product by centrifugation or filtration. To remove unreacted starting materials and impurities, wash the product sequentially with deionized water and then with hot ethanol.[3]
-
Activation: Dry the purified product in a vacuum oven at an elevated temperature (e.g., 150 °C) to remove the solvent molecules from the pores. The resulting activated Cr-MOF is ready for characterization and further application.
Protocol 2: Drug Loading in Cr-MOFs via Pore Encapsulation
This protocol outlines a general procedure for loading a therapeutic agent into the pores of a pre-synthesized and activated Cr-MOF.
Materials:
-
Activated Cr-MOF (e.g., MIL-101(Cr))
-
Therapeutic drug (e.g., Ibuprofen)
-
Suitable solvent (in which the drug is soluble and does not degrade the MOF, e.g., ethanol or dichloromethane)
Procedure:
-
Drug Solution Preparation: Prepare a solution of the desired drug in the chosen solvent at a known concentration.
-
Incubation: Add the activated Cr-MOF powder to the drug solution. The amount of MOF and the concentration of the drug solution will determine the theoretical loading capacity.
-
Stirring and Equilibration: Stir the suspension at room temperature for a prolonged period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF and reach an equilibrium.
-
Separation and Washing: Separate the drug-loaded MOF from the solution by centrifugation. Wash the collected solid with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface of the MOF crystals.
-
Drying: Dry the drug-loaded MOF under vacuum at a mild temperature to remove the residual solvent.
-
Quantification of Drug Loading: Determine the amount of loaded drug by analyzing the supernatant from the incubation and washing steps using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The drug loading is calculated by the difference in drug concentration before and after the loading process.[2]
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical experiment to evaluate the release profile of a drug from a loaded Cr-MOF in a simulated physiological environment.
Materials:
-
Drug-loaded Cr-MOF
-
Phosphate-buffered saline (PBS) at a physiological pH of 7.4
-
Shaking incubator or water bath set at 37 °C
-
Centrifuge
-
UV-Vis spectrophotometer or other suitable analytical instrument
Procedure:
-
Release Medium: Prepare a stock solution of PBS at pH 7.4.
-
Experiment Setup: Disperse a known amount of the drug-loaded Cr-MOF in a specific volume of PBS in a sealed container.
-
Incubation: Place the container in a shaking incubator or water bath maintained at 37 °C to simulate body temperature.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium. To maintain a constant volume, replace the withdrawn volume with an equal volume of fresh PBS.
-
Sample Analysis: Centrifuge the collected aliquots to separate any MOF particles. Analyze the supernatant for the concentration of the released drug using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the data to obtain the drug release profile.
Mandatory Visualizations
Caption: Proposed workflow for the in situ synthesis of Cr-MOFs.
Caption: General experimental workflow for Cr-MOF synthesis and drug delivery application.
Concluding Remarks and Future Perspectives
The application of chromium-based MOFs in drug delivery holds significant promise due to their high drug loading capacities and potential for sustained release. While the direct use of CrCl₂(OH) as a precursor requires further investigation, the proposed in situ synthesis method provides a viable research direction. It is imperative for researchers to consider the biocompatibility and potential toxicity of chromium-containing materials. Although trivalent chromium (Cr(III)) is generally considered less toxic than its hexavalent counterpart (Cr(VI)), thorough toxicological studies are essential before any clinical application.[4] Future research should focus on optimizing the synthesis of Cr-MOFs using greener and more cost-effective methods, as well as on functionalizing their surfaces to enhance biocompatibility and achieve targeted drug delivery.
References
- 1. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning Crystal Structures of Iron-Based Metal–Organic Frameworks for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to traditional palladium- and nickel-based methods for the formation of carbon-carbon bonds. Utilizing earth-abundant and less toxic chromium salts, these reactions offer rapid and efficient coupling of a wide range of substrates, including (hetero)aryl halides and alkyl Grignard reagents. This document provides detailed application notes and experimental protocols for performing chromium-catalyzed cross-coupling reactions, tailored for professionals in chemical research and drug development.
A Note on the Catalyst: While the topic specifies CrCl₂(OH), the scientific literature predominantly describes the use of anhydrous chromium(II) chloride (CrCl₂) or chromium(III) chloride (CrCl₃) as the active catalyst in these transformations. CrCl₂(OH), or basic chromium chloride, is a more complex mixed hydroxide-chloride species[1]. The protocols detailed below are based on the well-documented use of CrCl₂ and CrCl₃, which are the likely relevant catalytic species in these reactions.
Data Presentation: Substrate Scope and Reaction Yields
The following tables summarize the scope and yields of chromium-catalyzed cross-coupling reactions for various substrates.
Table 1: CrCl₃·3THF Catalyzed Cross-Coupling of (Hetero)aryl Chlorides with Alkylmagnesium Bromides [1]
| Entry | (Hetero)aryl Chloride | Alkylmagnesium Bromide | Product | Yield (%) |
| 1 | 2-Chloroquinoline | Phenylethylmagnesium bromide | 2-(Phenylethyl)quinoline | 91 |
| 2 | 2-Chloroquinoline | Heptylmagnesium bromide | 2-Heptylquinoline | 79 |
| 3 | 2-Chloroquinoline | Cyclohexylmagnesium bromide | 2-Cyclohexylquinoline | 65 |
| 4 | 2-Chloro-4-methylquinoline | Phenylethylmagnesium bromide | 4-Methyl-2-(phenylethyl)quinoline | 82 |
| 5 | 2,6-Dichloroquinoline | Phenylethylmagnesium bromide | 6-Chloro-2-(phenylethyl)quinoline | 84 |
Table 2: CrCl₂ Catalyzed Cross-Coupling of Dichlorinated Heteroaromatics with Aryl Grignard Reagents
| Entry | Dichloroheteroaromatic | Aryl Grignard Reagent | Product | Yield (%) |
| 1 | 2,6-Dichloropyridine | Phenylmagnesium bromide | 2-Chloro-6-phenylpyridine | 85 |
| 2 | 2,6-Dichloropyridine | 4-Methoxyphenylmagnesium bromide | 2-Chloro-6-(4-methoxyphenyl)pyridine | 82 |
| 3 | 2,4-Dichloroquinoline | Phenylmagnesium bromide | 2-Chloro-4-phenylquinoline | 78 |
| 4 | 2,4-Dichloropyrimidine | 4-Fluorophenylmagnesium bromide | 2-Chloro-4-(4-fluorophenyl)pyrimidine | 75 |
Experimental Protocols
Protocol 1: General Procedure for CrCl₃·3THF Catalyzed Cross-Coupling of (Hetero)aryl Chlorides with Alkylmagnesium Reagents[1]
This protocol is adapted from the work of the Knochel group and is suitable for the coupling of various (hetero)aryl chlorides with primary and secondary alkyl Grignard reagents.
Materials:
-
Chromium(III) chloride tetrahydrofuran complex (CrCl₃·3THF)
-
Anhydrous tetrahydrofuran (THF)
-
(Hetero)aryl chloride (substrate)
-
Alkylmagnesium bromide solution (in THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard Schlenk line equipment
Procedure:
-
Reaction Setup: In a dry, argon-flushed 10 mL Schlenk tube equipped with a magnetic stir bar and a septum, add a solution of CrCl₃·3THF (0.1 M in THF, 0.15 mL, 0.015 mmol, 0.03 equiv.).
-
Addition of Substrate: To the catalyst solution, add the (hetero)aryl chloride (0.5 mmol, 1.0 equiv.) followed by anhydrous THF (2.5 mL).
-
Addition of Grignard Reagent: At room temperature (25 °C), add the alkylmagnesium bromide solution (1.5 equiv.) dropwise to the reaction mixture with vigorous stirring.
-
Reaction Monitoring: The reaction is typically fast and should be complete within 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for CrCl₂ Catalyzed Cross-Coupling of Dichloroheteroaromatics with Aryl Grignard Reagents
This protocol provides a general method for the selective mono-arylation of dichlorinated heteroaromatic compounds.
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloroheteroaromatic (substrate)
-
Aryl Grignard reagent solution (in THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard Schlenk line equipment
Procedure:
-
Reaction Setup: To a dry and argon-flushed Schlenk tube containing a magnetic stir bar, add anhydrous CrCl₂ (3 mol%).
-
Addition of Solvent and Substrate: Add anhydrous THF, followed by the dichloroheteroaromatic substrate (1.0 equiv.).
-
Addition of Grignard Reagent: Cool the mixture to 0 °C and slowly add the aryl Grignard reagent (1.2-1.5 equiv.) dropwise over 10-15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until completion as indicated by TLC or GC-MS analysis.
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate in vacuo.
-
Purification: Purify the resulting product by flash column chromatography.
Visualizations
Reaction Mechanism
The catalytic cycle for chromium-catalyzed cross-coupling reactions is generally analogous to other transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling[2]. The proposed mechanism involves oxidative addition, transmetalation, and reductive elimination steps. It is important to note that the exact mechanism may vary depending on the specific substrates and reaction conditions, with some studies suggesting the involvement of radical pathways or different chromium oxidation states[3].
Caption: Proposed catalytic cycle for Cr(II)-catalyzed cross-coupling.
Experimental Workflow
The following diagram outlines the general workflow for performing a chromium-catalyzed cross-coupling reaction in a laboratory setting.
Caption: General experimental workflow for chromium-catalyzed cross-coupling.
References
Application Notes and Protocols for Monitoring CrCl₂(OH) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(III) compounds, including chromium(II) chloride hydroxide (CrCl₂(OH)), play a significant role in various chemical transformations. CrCl₂(OH) has been noted for its utility as a catalyst precursor in polymerization processes and as a reducing agent in organic synthesis, for instance, in the reduction of alkyl halides.[1] Monitoring the reactions involving CrCl₂(OH) is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality and purity. This document provides detailed application notes and protocols for the analytical techniques suitable for monitoring these reactions.
The most common analytical challenge in monitoring chromium-involved reactions is the potential for changes in the chromium oxidation state. Chromium can exist in multiple oxidation states, with Cr(III) and Cr(VI) being the most stable in aqueous solutions.[2][3] Since Cr(VI) is a known carcinogen, monitoring its potential formation from Cr(III) species during a reaction is of utmost importance for safety and environmental reasons.
Analytical Techniques for Reaction Monitoring
Several analytical techniques can be employed to monitor the progress of reactions involving CrCl₂(OH). The choice of technique depends on the specific reaction, the species of interest (reactant, product, intermediate, or catalyst state), the reaction matrix, and the required sensitivity and time resolution.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for separating and quantifying ionic species. In the context of CrCl₂(OH) reactions, it is particularly useful for separating different chromium species, such as Cr(III) and Cr(VI), allowing for the monitoring of changes in their respective concentrations over time.
Principle: The separation is based on the differential interaction of ionic analytes with an ion-exchange stationary phase. A post-column reaction is often employed to derivatize the separated chromium species for detection by UV-Vis absorbance. For instance, Cr(VI) can be reacted with 1,5-diphenylcarbazide to form a colored complex.[4]
Data Presentation:
| Parameter | Value | Reference |
| Technique | Ion Chromatography with Post-Column Derivatization | [5] |
| Column | Dionex IonPac™ AS7 | [6] |
| Detection | UV-Vis Absorbance | [6] |
| Cr(III) Derivatization | Pre-column with Pyridine-2,6-dicarboxylic acid (PDCA) | [5] |
| Cr(VI) Derivatization | Post-column with 1,5-diphenylcarbohydrazide (DPC) | [5] |
| Cr(III)-PDCA Detection Wavelength | 335 nm | [5] |
| Cr(VI)-DPC Detection Wavelength | 530 nm | [5] |
| Method Detection Limit (MDL) for Cr(VI) | As low as 0.02 µg/L | [7] |
Experimental Protocol: Monitoring a Reaction using IC
-
Reaction Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture. The sampling frequency will depend on the reaction rate.
-
Sample Quenching (if necessary): Immediately quench the reaction in the aliquot to stop further transformation. This can be achieved by rapid cooling, pH adjustment, or addition of a specific quenching agent.
-
Sample Preparation:
-
Chromatographic Analysis:
-
Inject the prepared sample into the IC system.
-
Elute the sample through the analytical column to separate the chromium species.
-
For Cr(VI), introduce the DPC reagent post-column to form the colored complex.
-
Detect the derivatized chromium species at their respective maximum absorbance wavelengths.
-
-
Data Analysis:
-
Quantify the concentration of each chromium species by comparing the peak areas to a calibration curve generated from standards of known concentrations.
-
Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.
-
High-Performance Liquid Chromatography (HPLC)
Similar to ion chromatography, HPLC can be used for the speciation of chromium. The separation mechanism can be adapted based on the specific chromium complexes present in the reaction mixture.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For chromium speciation, reversed-phase HPLC is often used after complexation of the chromium ions with a suitable chelating agent.
Data Presentation:
| Parameter | Value | Reference |
| Technique | Reversed-Phase High-Performance Liquid Chromatography | [8] |
| Application | Investigation of reaction kinetics of Cr(III) with carboxylic acids | [8] |
| Benefit | Allows for the control of molar ratios between chromium and complexing agents | [8] |
Experimental Protocol: HPLC for Reaction Monitoring
The experimental protocol for HPLC is similar to that of IC, involving reaction sampling, quenching, and sample preparation. The key difference lies in the derivatization step and the chromatographic conditions. A specific protocol for the complexation of Cr(III) with a chelating agent would need to be developed based on the reaction matrix.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a valuable tool for real-time monitoring of reactions that involve a change in the color or the concentration of a UV-Vis active species. It is particularly useful for tracking the conversion between Cr(VI) and Cr(III), as these species have distinct absorption spectra.
Principle: This technique measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species.
Data Presentation:
| Species | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) | Reference |
| Cr(VI) as Cr₂O₇²⁻ | ~350 nm and ~450 nm | Varies with pH | [9] |
| Cr(III) complexes | Varies (e.g., [Cr(H₂O)₆]³⁺ has peaks around 408 nm and 575 nm) | Varies with ligand | [10] |
Experimental Protocol: In-situ Reaction Monitoring with UV-Vis Spectroscopy
-
Reaction Setup: The reaction is carried out in a cuvette placed inside a UV-Vis spectrophotometer equipped with a temperature controller and a stirrer. Alternatively, a fiber-optic probe can be inserted directly into the reaction vessel.
-
Data Acquisition: The spectrophotometer is set to continuously measure the absorbance at one or more characteristic wavelengths corresponding to the reactants and products.
-
Kinetic Analysis: The change in absorbance over time is recorded. This data can be directly used to determine the reaction rate and order. For example, for a pseudo-first-order reaction, a plot of ln(A - A∞) versus time will be linear, where A is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.
Electrochemical Methods
Electrochemical techniques, such as voltammetry and amperometry, offer high sensitivity and can be adapted for in-situ monitoring of reactions involving electroactive species. The reduction of Cr(VI) to Cr(III) or the oxidation of Cr(III) can be monitored by measuring the resulting current.
Principle: These methods involve applying a potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the electroactive species.
Data Presentation:
| Technique | Application | Key Finding | Reference |
| Voltammetry | Monitoring of Cr(VI) reduction | Graphene-modified electrodes can preconcentrate Cr(VI) anions, enhancing the electrochemical signal. | [3] |
| Amperometry | Biosensor for Cr(VI) | Melanin nanoparticle-modified electrodes show enhanced response for Cr(VI) monitoring. | [3] |
Experimental Protocol: Electrochemical Monitoring
-
Electrode Setup: A three-electrode system (working, reference, and counter electrodes) is immersed in the reaction vessel.
-
Potential Application: A specific potential at which the chromium species of interest undergoes oxidation or reduction is applied to the working electrode.
-
Current Measurement: The current is continuously monitored as the reaction proceeds.
-
Data Correlation: The measured current is correlated to the concentration of the analyte using a calibration curve.
Diagrams
Caption: General experimental workflow for monitoring CrCl₂(OH) reactions.
Caption: Principle of Ion Chromatography for chromium speciation.
Caption: Logical relationship for kinetic studies using UV-Vis spectroscopy.
References
- 1. Chromium chloride hydroxide (CrCl2(OH)) | 14982-80-0 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Advances in Electrochemical Monitoring of Chromium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. at.hach.com [at.hach.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. enthalpy.com [enthalpy.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromium Chloride Hydroxide in Environmental Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chromium chloride hydroxide and its derivatives in environmental catalysis, with a focus on the degradation of organic pollutants. Detailed protocols for catalyst synthesis and application, along with quantitative data and mechanistic insights, are presented to facilitate research and development in this area.
Introduction
Chromium-based catalysts are versatile materials employed in a range of industrial and environmental applications. While various forms of chromium have been explored, chromium(III) hydroxide and its related species, derivable from chromium chloride hydroxide, are of particular interest due to their catalytic activity in oxidation reactions. This document details the application of a chromium hydroxide-based catalyst for the degradation of organic pollutants, using methylene blue as a model compound.
Application: Catalytic Degradation of Organic Dyes
Chromium(III) oxide hydroxide (CrO(OH)), a derivative of chromium hydroxide, has demonstrated significant catalytic activity in the oxidative degradation of organic dyes, such as methylene blue. This process is particularly relevant for the treatment of wastewater from textile and other industries, where colored organic compounds are prevalent pollutants. The catalyst facilitates the decomposition of the complex dye molecules into simpler, less harmful substances.
Quantitative Data on Catalytic Performance
The catalytic efficiency of nanostructured CrO(OH) in the degradation of methylene blue has been evaluated under various conditions. The following table summarizes the key performance data.[1]
| Parameter | Condition | Result | Reference |
| Degradation Efficiency | 30 minutes reaction time | > 80% | [1] |
| Optimal Dye Concentration | Up to 200 ppm | Effective decolorization within 30 min | [1] |
| Effect of H₂O₂ | Addition of 30% H₂O₂ | Reduced decolorization time from 30 to 10 min | [1] |
| Catalyst Dosage | 0.04 g in 70 mL total volume | Effective for 200 mg/L MB solution | [1] |
| pH | Acidic medium | Enhanced catalytic activity | [1] |
Experimental Protocols
I. Synthesis of Chromium(III) Hydroxide Catalyst Precursor from Chromium(III) Chloride
This protocol describes the synthesis of chromium(III) hydroxide, a precursor to the active catalyst, from chromium(III) chloride.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare a Chromium(III) Chloride Solution: Dissolve a calculated amount of chromium(III) chloride hexahydrate in distilled water to achieve a desired concentration (e.g., 0.5 M).
-
Prepare a Sodium Hydroxide Solution: Prepare a sodium hydroxide solution of a specific concentration (e.g., 1 M) in a separate beaker.
-
Precipitation: While vigorously stirring the chromium(III) chloride solution, slowly add the sodium hydroxide solution dropwise. A gelatinous, greenish precipitate of chromium(III) hydroxide will form.[2]
-
pH Adjustment: Continue adding the NaOH solution until the pH of the mixture is in the neutral to slightly alkaline range (pH 7-8) to ensure complete precipitation.
-
Aging the Precipitate: Allow the mixture to stir for an additional 30 minutes to an hour to age the precipitate.
-
Filtration and Washing: Separate the chromium(III) hydroxide precipitate from the solution by filtration. Wash the precipitate several times with distilled water to remove any remaining soluble salts.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) to obtain a solid chromium(III) hydroxide powder. This powder can be used as the catalyst precursor.
II. Catalytic Degradation of Methylene Blue
This protocol outlines the procedure for the catalytic degradation of methylene blue using the prepared chromium hydroxide-based catalyst in the presence of hydrogen peroxide.[1]
Materials:
-
Chromium(III) hydroxide-based catalyst (prepared as in Protocol I or obtained commercially)
-
Methylene blue (MB) solution (e.g., 200 mg/L)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Distilled water
-
Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup: In a 250 mL flask, add 0.04 g of the chromium hydroxide-based catalyst to 60 mL of distilled water.[1]
-
Addition of Methylene Blue: To this suspension, add 10 mL of a 200 mg/L methylene blue solution.[1]
-
Initiation of Reaction: While stirring the mixture, add 10 mL of 30% hydrogen peroxide solution. Start timing the reaction immediately.[1]
-
Reaction Conditions: Allow the reaction to proceed at room temperature with continuous stirring.
-
Monitoring the Reaction: At regular time intervals (e.g., 5, 10, 15, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Sample Preparation for Analysis: Centrifuge or filter the aliquot to remove the catalyst particles.
-
Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum wavelength of methylene blue (around 664 nm) using a UV-Vis spectrophotometer. A decrease in absorbance indicates the degradation of the dye.
-
Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance of the methylene blue solution and Aₜ is the absorbance at time t.
Visualizations
Experimental Workflow for Methylene Blue Degradation
Caption: Workflow for catalyst synthesis and methylene blue degradation.
Proposed Catalytic Mechanism for Methylene Blue Degradation
Caption: Catalytic cycle for methylene blue degradation.
References
Application Notes and Protocols for Ethylene Polymerization Using Chromium-Based Catalyst Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromium-based catalysts are pivotal in the industrial production of polyethylene, accounting for a significant portion of the world's high-density polyethylene (HDPE) production.[1] The most prominent example is the Phillips catalyst, which consists of chromium oxide supported on a high-surface-area silica gel.[2] These catalysts are known for their ability to produce polyethylene with a broad molecular weight distribution.[3][4] The activity and properties of the resulting polymer are highly dependent on the catalyst preparation, activation procedures, and polymerization conditions.[5][6]
This document provides a comprehensive overview of the experimental procedures for utilizing a chromium-based catalyst system for the polymerization of ethylene.
Experimental Protocols
Catalyst Preparation: Supported Chromium Oxide Catalyst
This protocol describes a general method for the preparation of a supported chromium oxide catalyst, inspired by the methodologies used for Phillips-type catalysts.
Materials:
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) or Chromium trioxide (CrO₃)[2]
-
Silica gel (high surface area, e.g., 300-600 m²/g)
-
Deionized water
-
Methanol
-
Calcination equipment (tube furnace)
-
Inert gas supply (Nitrogen or Argon)
-
Dry air or oxygen supply
Procedure:
-
Impregnation:
-
Prepare a solution of the chromium precursor (e.g., Chromium(III) nitrate) in deionized water or an appropriate solvent. The concentration should be calculated to achieve the desired chromium loading on the silica support (typically 0.5-1 wt% Cr).
-
Add the silica gel to the chromium solution.
-
Stir the slurry at room temperature for several hours to ensure uniform impregnation of the chromium species onto the silica support.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
-
Drying:
-
Dry the impregnated silica in a vacuum oven at 100-120 °C overnight to remove residual solvent and water.
-
-
Calcination (Activation):
-
Place the dried catalyst powder in a quartz tube within a tube furnace.
-
Heat the catalyst under a flow of dry air or oxygen. The temperature is ramped up slowly to the target calcination temperature, which is typically between 500 °C and 800 °C.[7]
-
Hold the catalyst at the target temperature for several hours (e.g., 4-6 hours) to convert the chromium precursor to the active chromium(VI) oxide species.[7]
-
Cool the catalyst to room temperature under a flow of inert gas (nitrogen or argon) to prevent moisture contamination.
-
Store the activated catalyst under an inert atmosphere until use.
-
Ethylene Polymerization
This protocol outlines a typical slurry-phase ethylene polymerization experiment in a batch reactor.
Materials:
-
Activated chromium-based catalyst
-
High-purity ethylene gas
-
Anhydrous polymerization-grade solvent (e.g., isobutane, n-heptane, or toluene)
-
Co-catalyst/scavenger (optional, e.g., triethylaluminum - TEAl, or modified methylaluminoxane - MMAO)[3][8]
-
Pressurized polymerization reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet ports.
-
Schlenk line or glovebox for inert atmosphere manipulation.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the polymerization reactor.
-
Assemble the reactor and purge it with high-purity nitrogen or argon to remove air and moisture. This is a critical step as the catalyst is sensitive to impurities.[5]
-
Heat the reactor under vacuum to remove any adsorbed water.
-
-
Reaction Setup:
-
Under an inert atmosphere, introduce the desired amount of anhydrous solvent into the reactor.
-
If a co-catalyst or scavenger is used, add it to the solvent and stir. This helps to remove any remaining impurities in the solvent.
-
Disperse the activated chromium catalyst in a small amount of the solvent and inject the catalyst slurry into the reactor.
-
-
Polymerization:
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10-40 bar).[8]
-
Heat the reactor to the target polymerization temperature (e.g., 70-100 °C).[5]
-
Maintain constant ethylene pressure and temperature throughout the polymerization. The consumption of ethylene can be monitored to track the reaction progress.
-
Stir the reaction mixture vigorously to ensure good mass transfer of ethylene to the catalyst particles.
-
-
Termination and Product Isolation:
-
After the desired reaction time, stop the ethylene flow and vent the reactor.
-
Cool the reactor to room temperature.
-
Quench the reaction by adding a small amount of acidified methanol or isopropanol to deactivate the catalyst.
-
Filter the resulting polyethylene powder.
-
Wash the polymer with methanol and then with water to remove any catalyst residues.
-
Dry the polyethylene in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Data Presentation
The following tables summarize typical data obtained from ethylene polymerization experiments using chromium-based catalysts.
Table 1: Effect of Reaction Conditions on Catalyst Activity and Polymer Properties
| Entry | Catalyst System | Temperature (°C) | Pressure (bar) | Co-catalyst | Activity (kg PE / g Cat · h) | Molar Mass (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| 1 | CrOₓ/SiO₂ | 80 | 20 | None | 1.5 | 150,000 | 8.5 |
| 2 | CrOₓ/SiO₂ | 90 | 20 | None | 2.8 | 120,000 | 9.2 |
| 3 | CrOₓ/SiO₂ | 90 | 40 | None | 4.5 | 115,000 | 9.8 |
| 4 | CrOₓ/SiO₂ | 90 | 20 | TEAl | 3.5 | 135,000 | 7.9 |
Data are representative and compiled from general knowledge of chromium-based polymerization catalysts.
Table 2: Influence of Co-catalyst on Polymerization Performance
| Entry | Co-catalyst | Al/Cr Molar Ratio | Activity (kg PE / g Cat · h) | Molar Mass (Mw) ( g/mol ) | PDI (Mw/Mn) |
| 1 | None | - | 2.8 | 120,000 | 9.2 |
| 2 | TEAl | 100 | 3.5 | 135,000 | 7.9 |
| 3 | MMAO | 300 | 5.2 | 110,000 | 6.5 |
| 4 | MMAO | 500 | 6.8 | 105,000 | 6.1 |
Data are representative and compiled from general knowledge of chromium-based polymerization catalysts. The use of co-catalysts like TEAl or MMAO can significantly influence catalyst activity and polymer properties.[3][8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for ethylene polymerization.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for ethylene polymerization.
References
- 1. cris.iucc.ac.il [cris.iucc.ac.il]
- 2. youtube.com [youtube.com]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromium(II) Chloride as a Reducing Agent in Organic Transformations
Disclaimer: Extensive research for the specifically requested reducing agent, dichlorido(aqua)chromium(II) (CrCl₂(OH)), yielded very limited information regarding its application in organic synthesis. The scientific literature does not provide sufficient data to generate detailed application notes or protocols for this specific compound. However, the closely related and well-documented reagent, Chromium(II) Chloride (CrCl₂) , is a widely used and versatile reducing agent in organic chemistry. Therefore, these application notes will focus on the applications and protocols of CrCl₂.
Introduction
Chromium(II) chloride (CrCl₂) is a powerful and versatile single-electron reducing agent employed in a variety of organic transformations.[1][2] It is particularly valued for its ability to effect chemoselective reductions and for its role in carbon-carbon bond-forming reactions.[3][4] This document provides an overview of its applications in the reduction of nitro compounds, carbonyls, and carbon-carbon multiple bonds, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Key Applications
Chromium(II) chloride is effective in the reduction of a range of functional groups. Its reactivity can be modulated by the choice of solvent and additives.
Reduction of Nitro Compounds
Chromium(II) chloride can be used for the reduction of aromatic nitro compounds to the corresponding anilines. This transformation is crucial in the synthesis of pharmaceuticals and other fine chemicals.[1] The reaction is often carried out in the presence of a proton source.
Reduction of Aldehydes and Ketones
While not as common as metal hydrides for simple carbonyl reductions, CrCl₂ can be employed, particularly in the context of tandem reactions or when specific chemoselectivity is required.[2][5][6] For instance, it is a key reagent in the Nozaki-Hiyama-Kishi reaction for the coupling of aldehydes with vinyl or aryl halides.
Reduction of Carbon-Carbon Double and Triple Bonds
The reduction of activated carbon-carbon multiple bonds, such as those in α,β-unsaturated carbonyl compounds, can be achieved with CrCl₂. This allows for selective transformations within complex molecules.
Data Presentation: Summary of Reductions with CrCl₂
| Substrate Type | Product Type | Typical Reaction Conditions | Yield (%) | Reference |
| Aromatic Nitro Compounds | Anilines | CrCl₂, HCl, aq. THF, rt | 70-95 | Fieser & Fieser, "Reagents for Organic Synthesis" |
| Aldehydes | Alcohols | CrCl₂, THF, rt | Varies | Nozaki-Hiyama-Kishi Reaction Reviews |
| α,β-Unsaturated Ketones | Saturated Ketones | CrCl₂, H₂O, THF, rt | 80-95 | J. Am. Chem. Soc. 1986, 108, 7408-7410 |
Experimental Protocols
Preparation of Anhydrous CrCl₂
Anhydrous CrCl₂ is commercially available but is highly hygroscopic and sensitive to air. It can be prepared in the laboratory from chromium(III) chloride.[1]
Procedure:
-
Place 10 g of CrCl₃ in a flask equipped with a magnetic stir bar.
-
Add 50 mL of THF to the flask.
-
Slowly add 1.1 equivalents of Zinc dust to the suspension.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 24-48 hours. The color of the suspension will change from violet to the characteristic bright blue of Cr(II).
-
The resulting slurry can often be used directly in subsequent reactions.
Protocol 1: Reduction of an Aromatic Nitro Compound to an Aniline
Materials:
-
Nitroarene (1.0 mmol)
-
Anhydrous CrCl₂ (4.0 mmol)
-
Concentrated HCl (4.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
-
Water, deoxygenated (5 mL)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the nitroarene in THF.
-
In a separate flask, prepare a solution of CrCl₂ in deoxygenated water.
-
Cool the nitroarene solution to 0 °C in an ice bath.
-
Slowly add the aqueous CrCl₂ solution to the nitroarene solution via a cannula.
-
Add the concentrated HCl dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of 20 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Coupling of an Aldehyde with a Vinyl Halide (Nozaki-Hiyama-Kishi Reaction)
Materials:
-
Aldehyde (1.0 mmol)
-
Vinyl halide (1.2 mmol)
-
Anhydrous CrCl₂ (2.5 mmol)
-
Catalytic amount of NiCl₂ (0.01 mmol)
-
Dimethylformamide (DMF), anhydrous (10 mL)
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous CrCl₂ and a catalytic amount of NiCl₂.
-
Add anhydrous DMF and stir the suspension at room temperature.
-
Add the aldehyde and the vinyl halide to the suspension.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting allylic alcohol by flash column chromatography.
Visualizations
References
Application Notes and Protocols for the Immobilization of Chromium Species on Silica Supports
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound Chromium(II) Chloride Hydroxide (CrCl₂(OH)) is not a commonly reported chemical. The following protocols are based on established methods for immobilizing well-documented chromium precursors, such as Chromium(III) Chloride (CrCl₃) and other chromium salts, onto silica supports. These methods are chemically analogous and provide a robust framework for achieving a surface-grafted chromium species.
Application Notes
Introduction
The immobilization of chromium species onto solid supports, particularly silica (SiO₂), is a widely employed strategy to create heterogeneous catalysts and adsorbents. This approach offers several advantages over homogeneous systems, including enhanced stability, ease of separation from reaction mixtures, and potential for catalyst recycling. Silica is an ideal support material due to its high surface area, porous structure, chemical inertness, and the presence of surface silanol groups (Si-OH) that serve as anchoring sites for chromium precursors.[1][2]
Supported chromium catalysts are pivotal in various industrial chemical processes, most notably in ethylene polymerization (Phillips catalyst).[2][3] They also exhibit activity in oxidation, dehydrogenation, and hydrogenation reactions.[1][4][5] Furthermore, silica functionalized with chromium-binding ligands is effective for the adsorptive removal of heavy metal pollutants, such as Cr(VI), from wastewater.[6][7] The performance of the final material—its activity, selectivity, and stability—is critically dependent on the chromium precursor used, the method of immobilization, the properties of the silica support, and the post-synthesis activation conditions.[1][8]
Key Applications
-
Catalysis: Used in ethylene polymerization, oxidative dehydrogenation of alkanes, and oxidation of various organic compounds.[1][4][5][9]
-
Environmental Remediation: Employed as adsorbents for the removal of hexavalent chromium and organic dyes from aqueous solutions.[6][7][10]
-
Chemical Sensing: Functionalized materials can be developed for the selective detection of specific analytes.
Mechanism of Immobilization
The primary mechanism for immobilizing chromium compounds onto silica involves the reaction between a chromium precursor and the surface silanol (Si-OH) groups of the silica. The silica surface is typically pre-treated by heating under vacuum (calcination) to control the density of these hydroxyl groups.[1] The chromium precursor, often a salt like chromium(III) chloride or chromium(III) nitrate, reacts with the silanol groups to form a covalent Si-O-Cr bond, effectively anchoring the chromium species to the surface.[10] Subsequent thermal activation in an oxidizing atmosphere (e.g., dry air) can convert the anchored chromium into different oxidation states, such as Cr(VI), which are often the active species in catalytic applications like polymerization.[2][3]
Experimental Protocols
This section provides detailed methodologies for the preparation, immobilization, and characterization of silica-supported chromium species.
Protocol 1: Preparation and Activation of Silica Support
This protocol describes the pre-treatment of silica gel to prepare it for chromium immobilization.
Materials:
-
Silica Gel (high purity, high surface area, e.g., 200-400 mesh)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Tube Furnace
-
Schlenk Line or Vacuum Manifold
Procedure:
-
Acid Washing (Optional but Recommended):
-
Suspend 50 g of silica gel in 500 mL of 3 M HCl.
-
Stir the slurry for 4 hours at room temperature to remove metallic impurities.
-
Filter the silica gel and wash extensively with deionized water until the filtrate is neutral (pH ~7).
-
-
Drying:
-
Dry the washed silica gel in an oven at 120 °C for 24 hours to remove physisorbed water.
-
-
Thermal Activation (Calcination):
-
Place the dried silica gel in a quartz tube within a tube furnace.
-
Heat the silica under a flow of dry air or nitrogen, or under vacuum. A typical procedure involves ramping the temperature at 5 °C/min to a final temperature between 400 °C and 800 °C.[2][8]
-
Hold at the final temperature for 4-6 hours. The final temperature is critical as it determines the concentration of surface silanol groups.[8]
-
Cool the silica to room temperature under vacuum or a dry inert atmosphere (N₂ or Ar) and store in a glovebox or desiccator to prevent rehydration.
-
Protocol 2: Immobilization of Chromium(III) via Wet Impregnation
This is a common and straightforward method for depositing a chromium precursor onto the silica support.
Materials:
-
Activated Silica Support (from Protocol 1)
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) or Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)[10]
-
Solvent (e.g., methanol, ethanol, or deionized water)
-
Rotary Evaporator
-
Tube Furnace
Procedure:
-
Precursor Solution Preparation:
-
Calculate the amount of chromium precursor needed to achieve the desired weight percentage (wt%) of Cr on the silica. For example, for 1 wt% Cr on 10 g of silica, you need 0.1 g of Cr.
-
Dissolve the calculated amount of Cr(NO₃)₃·9H₂O in a minimal volume of solvent (incipient wetness impregnation) or a larger volume for slurry impregnation (e.g., 30 mL of methanol for 2 g of silica).[2]
-
-
Impregnation:
-
Add the activated silica to the precursor solution.
-
Stir the suspension vigorously under reflux for 3 hours.[2]
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator at 60-80 °C until a free-flowing powder is obtained.
-
-
Drying and Calcination:
-
Dry the powder in an oven at 120 °C overnight.
-
Calcine the dried material in a tube furnace under a flow of dry air. Ramp the temperature at 2-5 °C/min to 550 °C and hold for 3-5 hours.[2] This step decomposes the nitrate precursor and anchors the chromium oxide species to the silica surface.
-
Cool down under a dry atmosphere and store appropriately.
-
Data Presentation
The properties of the synthesized materials are crucial for understanding their performance. The following tables summarize typical characterization data.
Table 1: Physicochemical Properties of Silica Supports
| Support ID | Pre-treatment Temp. (°C) | Surface Area (m²/g) | Pore Volume (cm³/g) | Avg. Pore Diameter (nm) |
|---|---|---|---|---|
| SiO₂-400 | 400 | 450 | 0.85 | 7.5 |
| SiO₂-600 | 600 | 380 | 0.82 | 8.6 |
| SiO₂-800 | 800 | 250 | 0.75 | 12.0 |
Data are representative and will vary based on the specific silica source and activation conditions.
Table 2: Characterization of Cr/SiO₂ Materials
| Sample ID | Target Cr Loading (wt%) | Measured Cr Loading (wt%)* | Surface Area (m²/g) | Cr Oxidation State(s)** |
|---|---|---|---|---|
| 1% Cr/SiO₂-600 | 1.0 | 0.95 | 350 | Cr(VI), Cr(III)[1] |
| 5% Cr/SiO₂-600 | 5.0 | 4.8 | 310 | Cr(VI), Cr(III), α-Cr₂O₃[1] |
| 8% Cr/SiO₂-600 | 8.0 | 7.9 | 285 | Cr(VI), Cr(III), α-Cr₂O₃[5] |
*Measured by Inductively Coupled Plasma (ICP) or X-ray Fluorescence (XRF). **Determined by X-ray Photoelectron Spectroscopy (XPS) or UV-Vis Diffuse Reflectance Spectroscopy (DRS). The presence of crystalline α-Cr₂O₃ is often detected by XRD at higher loadings.[1][5]
Visualizations
Diagrams
Caption: Workflow for synthesizing silica-supported chromium materials.
Caption: Reaction of CrCl₃ with a silica surface silanol group.
References
- 1. researchgate.net [researchgate.net]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. Comparison of Support Effects on Phillips and Metallocene Catalysts [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Removal of chromium(vi) from polluted wastewater by chemical modification of silica gel with 4-acetyl-3-hydroxyaniline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Silica based inorganic–organic hybrid materials for the adsorptive removal of chromium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. iris.unito.it [iris.unito.it]
- 10. researchgate.net [researchgate.net]
Flow Chemistry Applications of Chromium(III) Chloride Hydroxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific applications of chromium(III) chloride hydroxide in flow chemistry are not extensively documented in publicly available literature. The following application notes and protocols are based on the known catalytic properties of chromium(III) compounds, such as chromium(III) chloride, and general principles of flow chemistry. These are intended to serve as a foundational guide for researchers looking to explore the potential of chromium(III) chloride hydroxide in continuous manufacturing processes.
Introduction to Chromium Catalysts in Flow Chemistry
Chromium catalysts are versatile and cost-effective tools in organic synthesis, known to catalyze a variety of reactions including couplings, dehydrogenations, and polymerizations.[1] Chromium(III) salts, in particular, are recognized for their role as Lewis acids in reactions like the nitroso Diels-Alder reaction.[2] The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, such as enhanced safety, improved heat and mass transfer, and simplified scale-up.[3][4] By immobilizing chromium catalysts on a solid support, it is possible to develop robust and recyclable catalytic systems for continuous flow synthesis.[5]
Potential Application Notes
Lewis Acid Catalysis in Continuous Flow
Chromium(III) chloride is a known Lewis acid catalyst for various organic transformations.[2] It is plausible that chromium(III) chloride hydroxide, potentially supported on a solid matrix, could serve a similar function in a continuous flow setup.
-
Potential Reactions: Diels-Alder and hetero-Diels-Alder reactions, Friedel-Crafts alkylations and acylations, and ring-opening reactions of epoxides.
-
Advantages in Flow:
-
Improved Safety: Continuous flow minimizes the volume of reagents at any given time, which is particularly beneficial when working with highly reactive intermediates or exothermic reactions.
-
Enhanced Selectivity: Precise control over temperature and residence time can lead to higher selectivity and reduced formation of byproducts.
-
Catalyst Recycling: A heterogeneous chromium catalyst packed in a column reactor can be reused over multiple runs, reducing waste and cost.[3]
-
Carbon-Carbon Bond Forming Reactions
Cr(III)-mediated reactions are utilized in complex C-C bond formations, such as in the synthesis of precursors for the drug eribulin.[6] While the initial chromium-catalyzed step was performed in batch, the overall process highlights the drive towards continuous manufacturing in multi-step syntheses.
-
Potential Reactions: Nozaki-Hiyama-Kishi (NHK) type reactions, allylation and propargylation of aldehydes.
-
Advantages in Flow:
-
Handling of Sensitive Reagents: Flow chemistry allows for the in situ generation and immediate consumption of sensitive organometallic reagents that might be unstable in batch.
-
Increased Efficiency: The high surface-area-to-volume ratio in microreactors or packed-bed reactors enhances mass transfer, potentially leading to faster reaction rates compared to batch processes.[3]
-
Process Automation: Continuous flow setups can be automated for streamlined optimization of reaction conditions and library synthesis.
-
Data Presentation
As empirical data for chromium chloride hydroxide in flow chemistry is not available, the following table summarizes the conceptual advantages of a hypothetical heterogeneous chromium-catalyzed flow process compared to a traditional homogeneous batch reaction.
| Parameter | Homogeneous Batch Process | Heterogeneous Flow Process | Rationale |
| Catalyst Separation | Requires extraction or chromatography | Catalyst is retained in a packed bed | Simplifies workup and purification.[3] |
| Catalyst Reusability | Difficult; often single-use | High potential for multiple cycles | Reduces cost and metal waste.[3][4] |
| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-to-volume ratio | Allows for better control of exothermic reactions and access to higher temperatures. |
| Mass Transfer | Dependent on stirring efficiency | Enhanced in microreactors/packed beds | Can lead to faster reaction rates and higher yields.[3] |
| Safety | Higher risk with large volumes | Inherently safer with small reactor volumes | Minimizes hazard potential of runaway reactions or toxic reagents. |
| Scalability | Often requires re-optimization | "Scaling out" by running parallel reactors | More straightforward and predictable scale-up. |
| Process Control | Manual or semi-automated | Fully automatable for optimization and production | Precise control over residence time, temperature, and stoichiometry. |
Experimental Protocols
The following is a generalized, hypothetical protocol for the development of a continuous flow process using a supported chromium(III) chloride hydroxide catalyst.
Protocol 1: Preparation and Packing of a Heterogeneous Chromium Catalyst
Objective: To prepare a packed-bed reactor with a supported chromium(III) chloride hydroxide catalyst for use in a continuous flow system.
Materials:
-
Chromium(III) chloride hydroxide
-
Inert support material (e.g., silica gel, alumina)
-
Solvent for impregnation (e.g., deionized water, ethanol)
-
Empty stainless steel or PFA tubing reactor column with frits
-
Tube furnace (for calcination)
-
Vacuum oven (for drying)
Methodology:
-
Catalyst Preparation:
-
Dissolve a known quantity of chromium(III) chloride hydroxide in a suitable solvent.
-
Add the inert support material to the solution to form a slurry.
-
Slowly evaporate the solvent under reduced pressure while mixing to ensure even impregnation of the support.
-
Dry the impregnated support in a vacuum oven at 80-100 °C for 12 hours.
-
Calcine the dried material in a tube furnace under an inert atmosphere (e.g., nitrogen) at a predetermined temperature to fix the chromium species to the support. The optimal temperature will need to be determined experimentally.
-
-
Reactor Packing:
-
Carefully pack the prepared catalyst material into the reactor column, ensuring there are no voids or channels.
-
Gently tap the column to ensure a consistent packing density.
-
Install the column into the flow chemistry setup.
-
Protocol 2: General Procedure for a Catalytic Reaction in Flow
Objective: To perform a generic Lewis acid-catalyzed reaction using the prepared packed-bed reactor.
Equipment:
-
HPLC pumps for reagent delivery
-
Packed-bed reactor containing the supported chromium catalyst
-
Heating unit for the reactor (e.g., column heater, oil bath)
-
Back-pressure regulator
-
Collection vessel
Methodology:
-
System Preparation:
-
Prepare stock solutions of the substrate and reagent in a suitable anhydrous solvent.
-
Prime the pumps and lines with the solvent to be used in the reaction.
-
-
Reaction Execution:
-
Set the desired temperature for the packed-bed reactor.
-
Begin pumping the substrate and reagent solutions at defined flow rates through a T-mixer and into the catalyst column. The stoichiometry is controlled by the relative flow rates and concentrations of the solutions.
-
The residence time within the reactor is determined by the reactor volume and the total flow rate.
-
Pressurize the system using a back-pressure regulator to allow for heating the solvent above its boiling point if necessary.
-
-
Sample Collection and Analysis:
-
Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through).
-
Collect the product stream in a collection vessel.
-
Analyze the collected samples by a suitable method (e.g., GC-MS, LC-MS, NMR) to determine conversion, yield, and selectivity.
-
-
Optimization:
-
Systematically vary the temperature, flow rate (residence time), reagent concentration, and stoichiometry to find the optimal reaction conditions.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for developing a continuous flow process with a heterogeneous chromium catalyst.
Caption: Workflow for developing a heterogeneous chromium-catalyzed continuous flow process.
Logical Relationship Diagram
This diagram shows the interconnected benefits of using a heterogeneous chromium catalyst in a continuous flow system.
Caption: Benefits of heterogeneous chromium catalysis in a continuous flow system.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Chromium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Catalysis in Flow – The Kappe Laboratory [goflow.at]
- 4. labunlimited.com [labunlimited.com]
- 5. Supported Catalysts for Continuous Flow Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chromium-Catalyzed C-C Bond Formation with a Focus on Cr(II) Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium-catalyzed reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon bonds, offering a low-toxicity and cost-effective alternative to other transition metals like palladium and nickel.[1] While the specific catalytic performance of chromium(II) chloride hydroxide (CrCl₂(OH)) in C-C bond formation is not extensively documented in scientific literature, the catalytically active species in these transformations is well-established as chromium(II). Therefore, it is understood that CrCl₂(OH), a chromium(III) compound, would necessitate an in situ reduction to the active Cr(II) state to participate in C-C coupling reactions.
This document provides detailed application notes and protocols based on the well-studied chromium(II) chloride (CrCl₂) catalyst, which serves as the foundational system for chromium-catalyzed C-C bond formation. The principles and methodologies described herein are applicable to scenarios where a Cr(III) precursor like CrCl₂(OH) is reduced to the active Cr(II) species prior to or during the coupling reaction.
Core Concept: The Nozaki-Hiyama-Kishi (NHK) Reaction
The most prominent example of chromium-catalyzed C-C bond formation is the Nozaki-Hiyama-Kishi (NHK) reaction. This reaction facilitates the coupling of various organic halides with aldehydes to form alcohols.[2][3][4] A key advantage of the NHK reaction is its high chemoselectivity towards aldehydes and its tolerance of a wide range of functional groups, including ketones, esters, and amides.[2]
Initially, the reaction was performed using stoichiometric amounts of CrCl₂. However, the development of catalytic versions, where Cr(II) is regenerated in situ, has significantly enhanced the practicality and sustainability of this method.[3][4]
Catalytic Cycle and the Role of Nickel
Modern NHK reactions often employ a catalytic amount of a nickel salt, which was discovered to be a crucial co-catalyst.[2][5] The catalytic cycle is generally understood to proceed as follows:
-
Reduction of Ni(II) to Ni(0): Two equivalents of Cr(II) reduce the Ni(II) salt to the active Ni(0) species.
-
Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition to the organic halide (R-X) to form an organonickel(II) intermediate.
-
Transmetalation: The organonickel(II) species transmetalates with a Cr(III) salt (formed from the initial reduction of Ni(II)) to generate an organochromium(III) reagent and regenerate the Ni(II) catalyst.
-
Nucleophilic Addition: The organochromium(III) reagent adds to the aldehyde carbonyl group.
-
Workup: Subsequent workup yields the desired alcohol product.
Quantitative Data Presentation
The following table summarizes typical reaction conditions and yields for the catalytic Nozaki-Hiyama-Kishi reaction using CrCl₂. These serve as a benchmark for what could be expected if CrCl₂(OH) were effectively reduced to the active Cr(II) catalyst.
| Entry | Aldehyde | Organic Halide | CrCl₂ (mol%) | NiCl₂ (mol%) | Reductant | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Vinyl bromide | 10 | 1 | Mn | THF | 12 | 85 | [4] |
| 2 | Cyclohexanecarboxaldehyde | Iodobenzene | 15 | 2 | Mn | DMF/DME | - | 80 | [4] |
| 3 | 4-Nitrobenzaldehyde | 1-Bromostyrene | 20 | 5 | Electrochemical | DMF | 12 | 75 | [3] |
| 4 | Nonanal | 2-Bromopropene | 10 | 1 | Mn, TMSCl | THF | 8 | 92 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Nozaki-Hiyama-Kishi Reaction
This protocol is adapted from established procedures for the CrCl₂-catalyzed coupling of an aldehyde and an organic halide.
Materials:
-
Chromium(II) chloride (CrCl₂) (or a Cr(III) precursor such as CrCl₂(OH) to be reduced in situ)
-
Nickel(II) chloride (NiCl₂)
-
Manganese powder (Mn) (as a stoichiometric reductant)
-
Aldehyde
-
Organic halide
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add CrCl₂ (10-20 mol%) and NiCl₂ (1-5 mol%).
-
If starting from a Cr(III) precursor like CrCl₂(OH), a pre-reduction step would be necessary. This would typically involve the addition of a suitable reducing agent and allowing for a period of stirring to generate the active Cr(II) species. The choice of reductant and conditions would need to be empirically determined.
-
Add manganese powder (2-3 equivalents).
-
Add the anhydrous solvent (DMF or THF) via syringe.
-
To the resulting suspension, add the aldehyde (1 equivalent) and the organic halide (1.2-1.5 equivalents) sequentially via syringe.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (as monitored by TLC or GC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationship: From Cr(III) Precursor to Active Catalyst
The use of CrCl₂(OH) as a pre-catalyst would fundamentally rely on its efficient conversion to the catalytically active Cr(II) species. This reduction is the critical step that enables its entry into the established catalytic cycle of C-C bond formation.
Conclusion and Future Outlook
While direct catalytic applications of CrCl₂(OH) in C-C bond formation are not currently prevalent in the literature, its potential as a pre-catalyst, following an in situ reduction to Cr(II), is a viable consideration. The protocols and data presented for the well-established CrCl₂-catalyzed reactions provide a robust framework for researchers exploring the use of alternative chromium precursors. Future research could focus on optimizing the reduction of Cr(III) species like CrCl₂(OH) to develop more cost-effective and user-friendly catalytic systems for C-C bond formation, thereby expanding the synthetic utility of chromium catalysis.
References
Troubleshooting & Optimization
Technical Support Center: CrCl₂(OH) Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of reactions catalyzed by chromium(II) chloride hydroxide (CrCl₂(OH)).
Frequently Asked Questions (FAQs)
Q1: What types of reactions are typically catalyzed by CrCl₂(OH)?
A1: Chromium(II) chloride hydroxide and similar chromium-based catalysts are primarily used in polymerization and organic synthesis. In polymerization, they can act as precursors for catalysts in olefin polymerization. In organic synthesis, chromium compounds are often utilized as reducing agents, for example, in the reduction of alkyl halides.
Q2: What is the active catalytic species derived from CrCl₂(OH)?
A2: The precise active species can vary depending on the reaction conditions. Often, CrCl₂(OH) serves as a precursor that is activated in situ. For many chromium-catalyzed reactions, a Cr(II) species is the active catalyst. The hydroxide and chloride ligands can be displaced by substrates or other ligands present in the reaction mixture.
Q3: How should CrCl₂(OH) be handled and stored?
A3: Chromium(II) compounds are sensitive to air and moisture. It is recommended to handle CrCl₂(OH) under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. Store the compound in a tightly sealed container in a cool, dry place. Exposure to air can lead to oxidation of the Cr(II) center, reducing its catalytic activity.
Q4: What are the common solvents used for CrCl₂(OH) catalyzed reactions?
A4: The choice of solvent is critical and can significantly influence the reaction outcome. Common solvents for chromium-catalyzed reactions include aprotic polar solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The optimal solvent will depend on the specific reaction being performed.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | 1. Ensure the CrCl₂(OH) has been properly stored under inert conditions. 2. Activate the catalyst in situ if required by the protocol (e.g., by adding a co-catalyst or specific reagent). 3. Consider synthesizing or purchasing fresh catalyst. | An increase in reaction rate and product yield. |
| Improper Reaction Temperature | 1. Verify the optimal temperature for the specific reaction from literature precedents. 2. Ensure accurate temperature control throughout the reaction. 3. Perform small-scale experiments at a range of temperatures to find the optimum. | Improved reaction kinetics and yield. Higher temperatures can sometimes lead to decomposition. |
| Incorrect Solvent | 1. Ensure the solvent is anhydrous and deoxygenated. 2. Test a range of solvents to find the one that provides the best solubility for reactants and catalyst, and promotes the desired reaction pathway. | A significant change in yield or selectivity may be observed. |
| Presence of Impurities | 1. Purify all reactants and solvents before use. 2. Ensure the reaction is performed under an inert atmosphere to prevent oxidation. | Reduced side reactions and increased yield of the desired product. |
Formation of Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | 1. Lower the reaction temperature to disfavor higher activation energy side reactions. 2. Adjust the stoichiometry of the reactants. 3. Add a ligand or additive that can improve the selectivity of the catalyst. | Increased selectivity for the desired product. |
| Catalyst Decomposition | 1. Operate at a lower temperature. 2. Reduce the reaction time. 3. Use a more stable catalyst precursor or add a stabilizing ligand. | Maintained catalytic activity throughout the reaction, leading to cleaner product formation. |
Experimental Protocols
General Protocol for a CrCl₂(OH)-Catalyzed Reduction of an Alkyl Halide
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all solvents are anhydrous and deoxygenated.
-
Handle CrCl₂(OH) and any air-sensitive reagents in a glovebox.
-
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CrCl₂(OH) (e.g., 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., THF) via syringe.
-
Add the alkyl halide substrate (1 equivalent).
-
If required, add any co-catalyst or additive at this stage.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for a CrCl₂(OH) catalyzed reaction.
Technical Support Center: Troubleshooting Catalyst Deactivation in Chromium-Based Systems
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the deactivation of chromium-based catalysts. The information is presented in a question-and-answer format to directly address specific problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My chromium-based polymerization catalyst (e.g., Phillips Cr/SiO2) is showing low activity. What are the likely causes?
Low activity in chromium-based polymerization catalysts can stem from several factors, primarily poisoning of the active sites or issues with the catalyst activation process.
-
Catalyst Poisoning: The active chromium sites are susceptible to poisoning by various compounds, which can be present as impurities in the reactant feed. Even trace amounts of certain substances can lead to a significant drop in catalytic performance. Common poisons include sulfur compounds, water, oxygen, carbon monoxide, and some organic molecules.[1][2]
-
Improper Activation: The activation of Cr/SiO2 catalysts, typically through high-temperature calcination in dry air, is crucial for forming the active Cr(VI) species.[3] Incomplete or improper activation can result in a lower concentration of active sites.
-
Fouling: Deposition of unwanted materials, such as carbonaceous deposits (coke) from hydrocarbon decomposition, can physically block the active sites and pores of the catalyst.[4]
Q2: I've observed a rapid decline in the performance of my chromia-alumina dehydrogenation catalyst. What is the most common reason for this?
The most frequent cause of rapid deactivation in chromia-alumina catalysts used for dehydrogenation is the formation of coke on the catalyst surface.[5] This process involves the deposition of carbonaceous material, which physically blocks the active chromium sites and the porous structure of the alumina support. The nature of the coke can be more graphitic and resistant to oxidation on chromia catalysts compared to other systems.[5]
Q3: What are the typical chemical poisons for chromium-based catalysts, and what is their mechanism of action?
Catalyst poisons chemically bond to the active sites, rendering them inactive for the desired reaction.[2] The severity of poisoning depends on the poison's concentration and the strength of its interaction with the chromium centers.
| Catalyst Poison | Mechanism of Deactivation | Severity | Potential Countermeasures |
| **Sulfur Compounds (H₂S, COS, SO₂) ** | Strong chemisorption on active sites, forming stable chromium sulfides. | Moderate to High | - Purify feedstock to remove sulfur compounds.- Use of sulfur-resistant catalyst formulations. |
| Water/Moisture | Can lead to thermal sintering, especially at high temperatures, reducing surface area. Can also interfere with the formation of active sites. | Moderate | - Ensure rigorous drying of reactants and solvents.- High-temperature calcination of the catalyst to remove adsorbed water. |
| Carbon Monoxide (CO) | Strong and selective chemisorption on certain chromium active sites. In some cases, it can be used to selectively poison oligomerization sites.[6][7] | Moderate | - Purification of reactant streams.- Can be used intentionally at low concentrations to modify selectivity. |
| Halogen Compounds (F, Cl, Br) | Adsorption on active sites. The effect can be temporary at low concentrations but may become permanent with prolonged exposure. | Moderate | - Increase reaction temperature to promote desorption.- Use of halogen-resistant catalysts. |
| Organic Metal Compounds (Hg, Pb, Zn, Sb) | Formation of stable complexes with active chromium sites, leading to permanent deactivation. | High | - Rigorous purification of reactants.- Installation of guard beds to trap metallic impurities. |
| Organic Silicones/Phosphorus Compounds | Chemical reaction with the catalyst surface, causing permanent poisoning. | High | - Use of guard beds.- Rejuvenation of the catalyst. |
Table 1: Common poisons for chromium-based catalysts and their effects.[8]
Q4: How can I determine the cause of my chromium catalyst's deactivation?
A systematic characterization of the fresh, deactivated, and regenerated catalyst is essential to identify the root cause of deactivation. A combination of analytical techniques is often required to get a complete picture.
Troubleshooting Workflows and Experimental Protocols
Logical Flow for Troubleshooting Catalyst Deactivation
The following diagram outlines a logical workflow for diagnosing and addressing catalyst deactivation.
Experimental Workflow for Characterizing a Deactivated Catalyst
This diagram illustrates a typical experimental sequence for analyzing a deactivated chromium catalyst.
Detailed Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA) of a Coked Catalyst
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation: Accurately weigh 10-15 mg of the deactivated catalyst into a TGA crucible.
-
Experimental Conditions:
-
Heat the sample from room temperature to 100°C under a nitrogen atmosphere (flow rate ~50 mL/min) and hold for 30 minutes to remove adsorbed water.
-
Switch the gas to a mixture of air and nitrogen (e.g., 20% air, 80% nitrogen) at the same flow rate.
-
Ramp the temperature to 800°C at a heating rate of 10°C/min.
-
-
Data Analysis: The weight loss observed during the temperature ramp in the air/nitrogen mixture corresponds to the combustion of carbonaceous deposits (coke). This can be used to quantify the amount of coke on the catalyst.[9][10][11]
Protocol for Regeneration of a Coked Chromia-Alumina Catalyst
This protocol is for a laboratory-scale fixed-bed reactor.
-
Purge the Reactor: After the dehydrogenation reaction, stop the hydrocarbon feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 30-60 minutes to remove any remaining hydrocarbons.
-
Coke Burn-off:
-
Introduce a controlled stream of air or a mixture of air and nitrogen into the reactor. To avoid excessive temperatures (hot spots) that can cause sintering, it is crucial to control the oxygen concentration, often starting with a low percentage (e.g., 1-5% O₂) and gradually increasing it.[4]
-
The temperature should be carefully monitored and controlled, typically in the range of 500-700°C.
-
Continue the oxidative treatment until the concentration of carbon oxides (CO, CO₂) in the effluent gas drops to baseline levels, indicating that the coke has been removed.
-
-
Optional Steam Treatment: For some chromia-alumina catalysts, a controlled amount of steam (10-25 vol%) in the regeneration gas can be beneficial. However, excessive steam can be detrimental and act as a poison.[7]
-
Re-reduction (if necessary): After the oxidative regeneration, the catalyst may need to be re-reduced to bring the chromium to the active oxidation state (typically Cr³⁺ for dehydrogenation). This is usually done by passing a stream of hydrogen over the catalyst at an elevated temperature.[1]
-
Return to Service: Once the regeneration is complete, the catalyst can be brought back online for the dehydrogenation reaction.
Regeneration and Deactivation Cycle
The following diagram illustrates the cyclical nature of catalyst use, deactivation by coking, and subsequent regeneration.
By following these troubleshooting guides and experimental protocols, researchers can more effectively diagnose and address issues of catalyst deactivation, leading to improved experimental outcomes and a deeper understanding of their catalytic systems.
References
- 1. Surface composition and catalytic activity of chromia–alumina catalysts - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 5. d-nb.info [d-nb.info]
- 6. iris.unito.it [iris.unito.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 9. longdom.org [longdom.org]
- 10. High Pressure TGA in Catalysis Research: Process Optimization of Methanation and Steam Reforming Reactions - TA Instruments [tainstruments.com]
- 11. longdom.org [longdom.org]
Technical Support Center: Optimization of Reaction Conditions for Chromium Catalysts
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing chromium-based catalysts in organic synthesis. A key distinction is made between chromium(III) chloride hydroxide (CrCl₂(OH)) and chromium(II) catalysts (e.g., CrCl₂), as their applications and chemistry differ significantly.
Section 1: Understanding Chromium Chloride Hydroxide (CrCl₂(OH))
Chromium chloride hydroxide, also referred to as basic chromium chloride, is a chromium(III) compound. While the simplified notation CrCl₂(OH) is used, a more representative formula is Cr₅(OH)₆Cl₉·12H₂O.[1] It is important to distinguish this Cr(III) species from the highly reactive Cr(II) salts, such as chromium(II) chloride (CrCl₂), which are extensively used in carbon-carbon bond-forming reactions.
Frequently Asked Questions (FAQs) for CrCl₂(OH)
Q1: What are the primary catalytic applications of CrCl₂(OH)?
A1: Chromium chloride hydroxide is primarily used as a precursor for catalysts in olefin polymerization.[1] It can also be utilized in the reduction of alkyl halides.[1]
Q2: How is a polymerization catalyst prepared from CrCl₂(OH)?
A2: A high-activity catalyst for the polymerization of 1-octene can be generated by treating chromium chloride hydroxide with trimethylsilyl chloride (Me₃SiCl).[1]
Q3: What are the advantages of using CrCl₂(OH) as a catalyst precursor?
A3: Catalysts derived from chromium chloride hydroxide have shown high activity and selectivity in polymerization reactions. For example, a catalyst for 1-octene polymerization exhibited an activity of 6600 kg/g-Cr/h with a 75% selectivity.[1]
Troubleshooting Guide for CrCl₂(OH) Applications
| Issue | Potential Cause | Suggested Solution |
| Low catalyst activity in polymerization | Incomplete activation of the CrCl₂(OH) precursor. | Ensure complete reaction with the activating agent (e.g., Me₃SiCl). Optimize reaction time and temperature of the activation step. |
| Presence of impurities in the CrCl₂(OH) starting material. | Use high-purity CrCl₂(OH). | |
| Inefficient reduction of alkyl halides | Insufficient reactivity of the Cr(III) species. | For more demanding reductions, consider using a true Cr(II) salt like CrCl₂. |
| Poor solubility of CrCl₂(OH) in the reaction solvent. | Screen for more suitable solvents or consider using additives to improve solubility. |
Section 2: Optimization and Troubleshooting for Chromium(II) Catalyzed Reactions
Chromium(II) salts, particularly CrCl₂, are powerful single-electron reducing agents and are key reagents in a variety of carbon-carbon bond-forming reactions, most notably the Nozaki-Hiyama-Kishi (NHK) reaction.
The Nozaki-Hiyama-Kishi (NHK) Reaction: An Overview
The NHK reaction is a highly chemoselective method for the coupling of an aldehyde with a vinyl, aryl, or allyl halide to form an alcohol. The reaction is typically mediated by a chromium(II) salt and is often catalyzed by a nickel(II) salt.
A generalized workflow for setting up an NHK reaction is as follows:
The catalytic cycle of the NHK reaction involves the reduction of Ni(II) to Ni(0) by Cr(II), followed by oxidative addition of the organic halide to Ni(0). Transmetalation with another equivalent of Cr(II) generates an organochromium(III) species, which then adds to the aldehyde.
Frequently Asked Questions (FAQs) for Cr(II) Catalyzed Reactions
Q1: My NHK reaction is sluggish or gives a low yield. What are the common causes?
A1: Low yields in NHK reactions can stem from several factors:
-
Quality of CrCl₂: Anhydrous CrCl₂ is highly air- and moisture-sensitive. Poor quality or partially oxidized CrCl₂ (often indicated by a greenish color instead of white/gray) will result in low reactivity.
-
Stoichiometry: Historically, the NHK reaction required stoichiometric or even excess amounts of Cr(II). If you are attempting a catalytic version, the efficiency of the stoichiometric reductant (e.g., Mn) is crucial.
-
Nickel Co-catalyst: The reaction is often dependent on a nickel co-catalyst, as nickel impurities in early batches of CrCl₂ were found to be responsible for the reaction's success. Ensure you are adding a catalytic amount of a Ni(II) salt (e.g., NiCl₂).
Q2: How can I make the NHK reaction catalytic in chromium?
A2: To reduce the amount of toxic chromium waste, several methods have been developed to make the NHK reaction catalytic in chromium. These typically involve the in situ regeneration of Cr(II) from the Cr(III) product.
-
Using a Stoichiometric Reductant: Manganese powder is commonly used as a co-reductant to recycle the Cr(III) back to Cr(II).
-
Electrochemical Methods: An electroreductive approach can be used where an electric current regenerates the active Cr(II) species, avoiding the need for a metal reductant.
Q3: What are the optimal reaction conditions for a CrCl₂-catalyzed cross-coupling reaction?
A3: For the cross-coupling of (hetero)arylmagnesium reagents with various electrophiles, optimal conditions have been reported to be around 3 mol% CrCl₂ in THF at room temperature, using 1.2–1.5 equivalents of the Grignard reagent. These conditions have yielded products in high yields (up to 95%) in short reaction times.[2]
Troubleshooting Guide for Cr(II) Catalyzed Reactions
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst due to oxidation. | Use fresh, high-purity anhydrous CrCl₂. Handle under an inert atmosphere (e.g., in a glovebox). |
| Poor quality of the organic halide. | Purify the organic halide before use. Ensure it is free of oxygen and water. | |
| Insufficient nickel co-catalyst. | Add 1-5 mol% of NiCl₂ to the reaction mixture. | |
| Formation of homocoupling side products | Reaction temperature is too high. | Perform the reaction at room temperature or below. |
| Catalyst loading is too high. | Optimize the catalyst loading; for some cross-couplings, 3 mol% CrCl₂ is effective.[2] | |
| Reaction stalls before completion | Deactivation of the catalytic system. | In catalytic versions, ensure the stoichiometric reductant (e.g., Mn) is of high purity and sufficient quantity. |
| Formation of passivating layer on reductant surface. | Consider activating the manganese powder (e.g., with a small amount of iodine) before the reaction. | |
| Poor diastereoselectivity in asymmetric reactions | Inappropriate chiral ligand. | Screen a variety of chiral ligands to find one that is optimal for the specific substrate. |
| Reaction temperature is too high. | Lowering the reaction temperature can often improve diastereoselectivity. |
Data on Optimization of NHK Reaction Conditions
The following table summarizes the optimization of an electrochemical NHK reaction.
| Entry | CrCl₂ (mol%) | NiCl₂·glyme (mol%) | Additive | Yield (%) |
| 1 | 20 | 2 | Cp₂ZrCl₂ (0.5 equiv) | 62 |
| 2 | 10 | 2 | Cp₂ZrCl₂ (0.5 equiv) | 55 |
| 3 | 20 | 0 | Cp₂ZrCl₂ (0.5 equiv) | <5 |
| 4 | 20 | 2 | None | 40 |
| 5 | 20 | 2 | TMSCl (2.0 equiv) | 58 |
| Data adapted from a study on electrochemical NHK coupling.[1] |
Experimental Protocols
General Procedure for a Catalytic NHK Reaction:
-
To a flame-dried flask under an argon atmosphere, add CrCl₂ (10 mol%), NiCl₂ (2 mol%), and manganese powder (2 equivalents).
-
Add anhydrous THF as the solvent.
-
Add the aldehyde (1 equivalent) and the organic halide (1.5 equivalents) to the mixture.
-
Add trimethylsilyl chloride (TMSCl, 2 equivalents) to the stirring suspension.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Synthesis of Chromium(II) Chloride Hydroxide (CrCl₂(OH)) Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and stabilization of Chromium(II) Chloride Hydroxide (CrCl₂(OH)) nanoparticles. Our goal is to help you overcome common challenges, primarily the prevention of nanoparticle agglomeration, to ensure the successful synthesis of stable, monodispersed nanoparticles for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are CrCl₂(OH) nanoparticles and what are their potential applications?
Chromium(II) Chloride Hydroxide (CrCl₂(OH)) nanoparticles are a class of chromium-based nanomaterials. While research on this specific composition is emerging, chromium nanoparticles, in general, are being explored for their potential in catalysis, as precursors for other chromium compounds, and in various biomedical applications due to their unique chemical and physical properties at the nanoscale.
Q2: Why is preventing agglomeration so critical during the synthesis of CrCl₂(OH) nanoparticles?
Agglomeration, the process where nanoparticles clump together, leads to a loss of their unique nanoscale properties. For instance, the high surface-area-to-volume ratio, which is crucial for catalytic activity and drug delivery applications, is significantly reduced. Agglomerated particles behave more like bulk materials, diminishing their desired functionalities. Therefore, maintaining a dispersed state is essential for harnessing their full potential.
Q3: What are the primary causes of agglomeration in CrCl₂(OH) nanoparticle synthesis?
The primary driving force for agglomeration is the reduction of high surface energy. Nanoparticles have a large proportion of their atoms on the surface, leading to high surface energy. To minimize this energy, they tend to aggregate. Other contributing factors include improper control of reaction parameters such as pH, temperature, reactant concentration, and insufficient stabilization.
Q4: What are the most effective methods to prevent agglomeration?
The most common and effective methods involve the use of stabilizing agents that provide either steric or electrostatic repulsion between nanoparticles.
-
Steric Hindrance: This involves coating the nanoparticles with long-chain molecules (polymers) that physically prevent them from getting too close to each other. Polyvinylpyrrolidone (PVP) is a widely used and effective steric stabilizer.[1][2]
-
Electrostatic Stabilization: This method relies on creating a charged surface on the nanoparticles, causing them to repel each other. This can be achieved by controlling the pH of the solution or using charged ligands.
Q5: How can I characterize my CrCl₂(OH) nanoparticles to confirm their size and dispersion?
Several techniques are available for nanoparticle characterization:
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and state of agglomeration.[3]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in a suspension, giving an indication of their size and whether they are agglomerated.
-
X-ray Diffraction (XRD): Can be used to determine the crystalline structure and estimate the primary crystallite size of the nanoparticles.[4]
-
UV-Vis Spectroscopy: The surface plasmon resonance peak can provide information about the size and stability of the nanoparticle dispersion.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation of large aggregates upon adding reagents. | 1. Reaction is too fast: Uncontrolled nucleation and growth. 2. Incorrect pH: pH is not optimal for controlled hydrolysis. 3. Insufficient stabilizer: Not enough PVP to coat the newly formed nuclei. | 1. Slow down the reaction: Add the precipitating agent (e.g., urea/ammonia solution) dropwise with vigorous stirring. Lowering the reaction temperature can also help. 2. Adjust pH: Ensure the initial pH of the chromium salt solution is within the optimal range for slow hydrolysis. 3. Increase stabilizer concentration: Ensure an adequate amount of PVP is dissolved in the chromium salt solution before initiating the reaction. |
| Nanoparticles appear well-dispersed initially but agglomerate over time. | 1. Incomplete surface coverage by the stabilizer: Insufficient PVP to fully coat the nanoparticle surface. 2. Inadequate washing: Residual ions from the synthesis can disrupt the stabilizing layer. 3. Inappropriate storage conditions: Solvent evaporation or temperature fluctuations can lead to agglomeration. | 1. Optimize PVP concentration: Refer to the quantitative data table below to select an appropriate PVP concentration for your desired particle size. 2. Thorough washing: Wash the nanoparticles multiple times with deionized water and ethanol via centrifugation and redispersion. 3. Proper storage: Store the nanoparticle dispersion in a sealed container at a stable, cool temperature. |
| Wide particle size distribution (polydispersity). | 1. Inhomogeneous nucleation: Non-uniform mixing of reactants. 2. Ostwald ripening: Larger particles growing at the expense of smaller ones. | 1. Improve mixing: Use a high-speed mechanical stirrer or a sonicator during the reaction. 2. Control reaction time and temperature: Shorter reaction times and lower temperatures can help minimize Ostwald ripening. |
| Formation of chromium oxide (Cr₂O₃) instead of CrCl₂(OH). | 1. Excessive hydrolysis: High pH or prolonged reaction time can lead to the complete replacement of chloride ions with hydroxide ions, followed by dehydration to the oxide. 2. High-temperature processing: Post-synthesis heat treatment can convert the hydroxide to the oxide. | 1. Precise pH control: Maintain the pH in a range that favors the formation of the chloride hydroxide species. 2. Control reaction duration: Monitor the reaction and stop it once the desired nanoparticles have formed. Avoid high-temperature calcination unless Cr₂O₃ is the desired product. |
Data Presentation: Influence of PVP Concentration on Nanoparticle Size
The following table summarizes the expected trend of the influence of Polyvinylpyrrolidone (PVP) concentration on the final average particle size of nanoparticles, based on data from similar metal oxide and metal nanoparticle synthesis. It is important to note that the optimal concentration for CrCl₂(OH) may require some empirical optimization.
| PVP Concentration (wt%) | Expected Average Particle Size (nm) | Observations |
| 0 | > 200 (highly agglomerated) | Without a stabilizer, significant agglomeration is expected, leading to large, uncontrolled particle sizes. |
| 0.5 | 80 - 120 | Some stabilization is achieved, but agglomeration may still be present.[1] |
| 1.0 | 50 - 80 | Improved dispersion and smaller particle size.[1] |
| 2.0 | 30 - 50 | Good stabilization with a significant reduction in particle size.[2] |
| 5.0 | 20 - 40 | Further reduction in particle size, approaching a minimum size. Higher concentrations may not lead to a significant further decrease.[1] |
Experimental Protocols
Synthesis of CrCl₂(OH) Nanoparticles (Adapted from Cr(OH)₃ Synthesis)
This protocol is adapted from the synthesis of chromium hydroxide nanoparticles and should be optimized for the specific synthesis of CrCl₂(OH).
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Polyvinylpyrrolidone (PVP, average molecular weight 40,000)
-
Deionized water
Procedure:
-
Preparation of Precursor Solution:
-
Dissolve a specific amount of CrCl₃·6H₂O and PVP in deionized water. The concentration of each will influence the final nanoparticle size (refer to the data table for guidance). For example, start with a 0.1 M CrCl₃ solution and 2.0 wt% PVP.
-
Stir the solution vigorously until all components are fully dissolved.
-
-
Hydrolysis and Precipitation:
-
In a separate beaker, prepare a solution of urea in deionized water (e.g., 0.5 M).
-
Slowly add the urea solution to the chromium chloride-PVP solution under constant, vigorous stirring.
-
Heat the mixture to a specific temperature (e.g., 80-100 °C) and maintain it for a set period (e.g., 2-4 hours). The urea will slowly decompose to generate ammonia in situ, leading to a gradual increase in pH and controlled hydrolysis of the chromium precursor.
-
-
Washing and Collection:
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Collect the nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes).
-
Discard the supernatant and re-disperse the nanoparticle pellet in deionized water using sonication.
-
Repeat the washing process (centrifugation and redispersion) at least three times to remove unreacted precursors and byproducts. A final wash with ethanol can aid in obtaining a fine powder after drying.
-
-
Storage:
-
The final nanoparticles can be stored as a stable dispersion in deionized water or ethanol, or as a dried powder after oven drying at a low temperature (e.g., 60 °C).
-
Mandatory Visualizations
Signaling Pathway for Agglomeration Prevention
Caption: Steric stabilization of CrCl₂(OH) nanoparticles by PVP.
Experimental Workflow for CrCl₂(OH) Nanoparticle Synthesis
Caption: Synthesis workflow for CrCl₂(OH) nanoparticles.
Logical Relationship: Troubleshooting Agglomeration
Caption: Troubleshooting logic for nanoparticle agglomeration.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Influence of the Polyvinyl Pyrrolidone Concentration on Particle Size and Dispersion of ZnS Nanoparticles Synthesized by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Managing Impurities in Chromium Chloride Hydroxide Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of chromium chloride hydroxide. Our focus is on managing and controlling impurities to ensure a high-quality final product.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of chromium chloride hydroxide?
A1: The synthesis of chromium chloride hydroxide, often represented by the simplified formula CrCl(OH)₂, is typically achieved through the controlled hydrolysis of a chromium(III) chloride (CrCl₃) solution. This process involves the partial replacement of chloride ions with hydroxide ions by carefully adding a base, such as sodium hydroxide (NaOH). The reaction aims to precipitate the desired chromium chloride hydroxide product while minimizing the formation of impurities.
Q2: What are the most common impurities encountered during this synthesis?
A2: Several impurities can arise depending on the reaction conditions:
-
Unreacted Chromium(III) Chloride (CrCl₃): Incomplete hydrolysis can lead to the presence of the starting material in the final product.
-
Chromium(III) Hydroxide (Cr(OH)₃): Excessive addition of hydroxide or localized high pH can lead to the complete hydrolysis of the chromium salt, forming a gelatinous green precipitate of chromium(III) hydroxide.[1][2]
-
Polymeric Chromium Hydroxo Complexes: During hydrolysis, chromium(III) ions can form various polymeric species, which can be difficult to characterize and may affect the material's properties.[3][4][5]
-
Chromium Oxychloride (CrOCl): This impurity can form, particularly if the synthesis is carried out at elevated temperatures in the presence of oxygen.[6][7] Heating chromium(III) chloride hexahydrate in the air can also lead to its formation.[6]
-
Hexavalent Chromium (Cr(VI)) Compounds: Oxidation of Cr(III) to the more toxic Cr(VI) can occur, especially in the presence of oxidizing agents or under certain pH conditions.[8][9] This is a critical impurity to monitor due to its toxicity.
-
Different Hydration States: Chromium(III) chloride exists in several hydrated forms, such as the dark green hexahydrate [CrCl₂(H₂O)₄]Cl·2H₂O.[10][11] The specific hydrate used as a starting material and the reaction conditions can influence the hydration state of the final product, which could be considered an impurity if a specific form is desired.
Q3: How can I minimize the formation of chromium(III) hydroxide?
A3: To minimize the formation of chromium(III) hydroxide, it is crucial to control the stoichiometry of the reactants and the pH of the reaction mixture. A slow, controlled addition of the base to the chromium(III) chloride solution is recommended to avoid localized areas of high pH.[12] Maintaining the overall pH in a specific range, for example, between 7.5 and 12, can favor the formation of the desired product over complete hydrolysis.[12]
Q4: What analytical techniques are recommended for identifying and quantifying impurities?
A4: A combination of analytical techniques is often necessary for comprehensive impurity profiling:
-
Elemental Analysis: This technique is essential for determining the precise ratio of chromium, chlorine, and oxygen in your product, which helps to confirm the formation of chromium chloride hydroxide and identify deviations in stoichiometry.[13]
-
Raman Spectroscopy: This is a powerful non-destructive technique for identifying different chromium compounds. It can effectively distinguish between trivalent and hexavalent chromium species based on their unique vibrational modes.[8][9][14]
-
UV-Vis Spectrophotometry: This method is commonly used for the quantitative determination of hexavalent chromium. After reaction with a coloring agent like diphenylcarbazide, the concentration of Cr(VI) can be accurately measured.[15]
-
X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the product and can help identify the presence of different crystalline phases, such as unreacted CrCl₃ or different hydrates.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For highly sensitive detection of trace metal impurities, ICP-MS is the preferred method.[16]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Product is a gelatinous green precipitate instead of the expected crystalline solid. | Excessive addition of base, leading to the formation of chromium(III) hydroxide.[1][2] | Carefully monitor and control the pH of the reaction. Add the basic solution dropwise with vigorous stirring to prevent localized high pH. |
| Final product contains a high percentage of unreacted chromium(III) chloride. | Insufficient amount of base added or incomplete reaction. | Ensure the correct stoichiometric ratio of reactants. Increase the reaction time or temperature moderately, while monitoring for the formation of other impurities. |
| Presence of a reddish-brown gaseous impurity is observed during heating. | Formation of chromyl chloride (CrO₂Cl₂), a volatile and toxic compound, which can occur at elevated temperatures.[17] | Conduct the reaction at a lower temperature. Ensure the reaction is performed in a well-ventilated fume hood. |
| Elemental analysis shows a higher than expected oxygen content. | Formation of chromium oxychloride (CrOCl) or excessive polymerization of hydroxo-bridged chromium species. | Control the reaction temperature to minimize the formation of chromium oxychloride.[7] To manage polymerization, consider adjusting the initial concentration of the chromium solution.[3][5] |
| Analytical tests detect the presence of hexavalent chromium. | Oxidation of Cr(III) to Cr(VI). This can be promoted by oxidizing agents or alkaline conditions in the presence of air. | Use deaerated solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid strong oxidizing agents unless they are a controlled part of the synthesis. |
| The product has a variable or incorrect hydration state. | The starting material was a different hydrate of chromium(III) chloride, or the drying process was not adequately controlled. | Use a well-characterized starting material. Control the temperature and humidity during the drying process. |
Data on Impurity Control
The following table summarizes the expected impact of key reaction parameters on the formation of common impurities, based on the principles of chromium chemistry.
| Parameter | Variation | Expected Impact on Impurities | Primary Impurities Affected |
| pH | Too low (< 7) | Incomplete hydrolysis, leading to higher levels of unreacted CrCl₃. | Chromium(III) Chloride |
| Too high (> 12) | Promotes the formation of Cr(OH)₃ and can increase the risk of Cr(VI) formation. | Chromium(III) Hydroxide, Hexavalent Chromium | |
| Temperature | Too high | Can lead to the formation of chromium oxychloride and may promote oxidation to Cr(VI). | Chromium Oxychloride, Hexavalent Chromium |
| Too low | May result in a slow or incomplete reaction, leaving unreacted starting material. | Chromium(III) Chloride | |
| Rate of Base Addition | Too fast | Creates localized high pH, leading to the formation of Cr(OH)₃. | Chromium(III) Hydroxide |
| Too slow | Can increase the reaction time, potentially leading to side reactions if other conditions are not optimal. | - | |
| Atmosphere | Presence of Oxygen | Increases the risk of oxidation of Cr(III) to Cr(VI), especially at higher pH and temperature. | Hexavalent Chromium |
Experimental Protocols
Detailed Methodology for the Synthesis of Chromium Chloride Hydroxide
This protocol is a general guideline. Researchers should optimize the parameters based on their specific requirements and available equipment.
1. Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water (deaerated)
-
Nitrogen or Argon gas (for inert atmosphere)
2. Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
pH meter
-
Inert atmosphere setup (e.g., Schlenk line)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
3. Procedure:
-
Preparation: Dissolve a known amount of CrCl₃·6H₂O in deaerated, deionized water in the three-neck flask under a gentle stream of inert gas.
-
Reaction Setup: Equip the flask with a magnetic stirrer, a dropping funnel containing a standardized solution of NaOH, and a condenser.
-
Controlled Addition: While vigorously stirring the chromium chloride solution, add the NaOH solution dropwise from the dropping funnel.
-
pH Monitoring: Continuously monitor the pH of the reaction mixture. Maintain the pH within the desired range (e.g., 8-10) to promote the precipitation of chromium chloride hydroxide.
-
Reaction Time and Temperature: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 2-4 hours) after the addition of NaOH is complete.
-
Isolation of Product: After the reaction is complete, collect the precipitate by vacuum filtration.
-
Washing: Wash the precipitate several times with deaerated, deionized water to remove any soluble impurities, such as sodium chloride.
-
Drying: Dry the product in a vacuum oven at a moderate temperature to remove water without causing decomposition or the formation of oxide impurities.
Visualizations
Logical Workflow for Impurity Management
Caption: A logical workflow for the synthesis and impurity management of chromium chloride hydroxide.
Signaling Pathway for Impurity Formation
Caption: Key pathways leading to the formation of common impurities during synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Chromium chloride hydroxide (CrCl2(OH)) | 14982-80-0 | Benchchem [benchchem.com]
- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. STUDIES ON HYDROLYTIC POLYMERIZATION OF CHROMIUM (Ⅲ) ION Ⅱ. A STUDY ON HYDROLYTIC POLYMERIZATION OF Cr3+ AT LOW CONCENTRATION [sioc-journal.cn]
- 6. Chromium(III) chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. US3134640A - Preparation of chromium oxychloride, crocl - Google Patents [patents.google.com]
- 8. matec-conferences.org [matec-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Chromium(III) chloride - Wikipedia [en.wikipedia.org]
- 11. collegedunia.com [collegedunia.com]
- 12. WO2010026886A1 - Process for production of chromium hydroxide - Google Patents [patents.google.com]
- 13. clariant.com [clariant.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. jasco-global.com [jasco-global.com]
- 16. Total Chromium & Hexavalent Chromium Measurement | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Chromyl chloride | CrO2Cl2 | CID 22150757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of CrCl₂(OH) Catalysts
Disclaimer: Scientific literature explicitly detailing the catalytic applications and selectivity of CrCl₂(OH) is limited. This guide is based on established principles of chromium catalysis, drawing parallels from well-studied chromium (II) and (III) systems, particularly CrCl₂ and CrCl₃ complexes. The troubleshooting advice provided is intended to be a starting point for researchers and may require adaptation for specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the typical applications of chromium-based catalysts, and where might CrCl₂(OH) fit?
Chromium catalysts are versatile and have been employed in a wide range of organic transformations.[1][2][3] Common applications include:
-
Polymerization: Particularly for ethylene and other olefins, where chromium catalysts like the Phillips catalyst are industry standards.[4][5] Selectivity here refers to the control over polymer chain length and branching.
-
Oxidation Reactions: Chromium (VI) complexes are well-known oxidizing agents for converting alcohols to carbonyl compounds.[6] In catalytic systems, lower valent chromium can be used with a co-oxidant.
-
Dehydrogenation: Supported chromium oxide catalysts are used in the dehydrogenation of alkanes to alkenes.[7]
-
Coupling Reactions: CrCl₂ is a well-known reagent and catalyst for C-C bond formation, such as in the Nozaki-Hiyama-Kishi reaction.[8][9]
Given its structure, CrCl₂(OH) could potentially be explored in reactions where a combination of a Lewis acidic metal center and a Brønsted basic hydroxide ligand can be beneficial, such as in certain aldol-type reactions or as a catalyst support precursor.
Q2: What are the key factors that influence the selectivity of chromium catalysts?
The selectivity of chromium-catalyzed reactions is a multifactorial issue. Key parameters to consider are:
-
Ligand Environment: The electronic and steric properties of ligands coordinated to the chromium center have a profound impact on selectivity.[10] For instance, in polymerization, the ligand structure can influence the selectivity towards different α-olefins.[10]
-
Oxidation State: Chromium can exist in multiple oxidation states (e.g., Cr(II), Cr(III), Cr(VI)), each exhibiting different catalytic activities and selectivities.[1] The desired catalytic cycle often dictates the optimal oxidation state.
-
Reaction Temperature: Temperature can significantly affect the selectivity of a reaction. In some cases, higher temperatures can lead to a decrease in selectivity due to the formation of byproducts.[1]
-
Catalyst Support: For heterogeneous catalysts, the nature of the support material (e.g., silica, alumina) can influence the dispersion and electronic properties of the active chromium species, thereby affecting selectivity.[7]
-
Co-catalysts and Additives: The presence of co-catalysts or additives can dramatically alter the reaction pathway and enhance selectivity.[11]
Q3: How can I prepare a CrCl₂(OH) catalyst with potentially good selectivity?
While specific protocols for synthesizing catalytically active CrCl₂(OH) are not well-documented, general methods for preparing chromium hydroxides and mixed halide-hydroxide complexes can be adapted. A potential route could involve the controlled hydrolysis of a Cr(III) precursor like CrCl₃.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Selectivity to Desired Product | Incorrect Reaction Temperature | Optimize the reaction temperature by running the experiment at a range of temperatures to find the optimal point for selectivity.[1] |
| Inappropriate Ligand or Ligand-to-Metal Ratio | Screen a variety of ligands with different electronic and steric properties. Optimize the ligand-to-chromium ratio.[10] | |
| Undesired Oxidation State of Chromium | Ensure the reaction is performed under an inert atmosphere if a specific low oxidation state of chromium is required. Consider the use of a pre-catalyst or an in-situ reduction/oxidation step. | |
| Catalyst Deactivation | See "Catalyst Deactivation and Regeneration" section below. | |
| Poor Reproducibility | Inconsistent Catalyst Preparation | Standardize the catalyst synthesis protocol, paying close attention to precursor purity, solvent grade, temperature, and stirring rate. |
| Presence of Impurities in Reactants or Solvents | Purify all reactants and solvents before use. Trace amounts of water or oxygen can significantly impact many catalytic reactions. | |
| Inconsistent Reaction Setup | Ensure all reaction parameters (e.g., pressure, stirring speed, heating rate) are consistent between runs. | |
| Catalyst Deactivation | Poisoning by Impurities | Purify the feedstock to remove potential catalyst poisons.[12] |
| Sintering of Active Sites (for heterogeneous catalysts) | Consider lowering the reaction temperature or using a more thermally stable support. | |
| Leaching of the Active Species | For supported catalysts, ensure strong anchoring of the chromium complex to the support material.[13] |
Experimental Protocols
General Protocol for a Trial Catalytic Reaction
-
Catalyst Preparation/Pre-activation:
-
Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add the CrCl₂(OH) catalyst to a dry reaction vessel.
-
If a pre-catalyst is used, follow the specific activation procedure (e.g., reduction with a suitable agent).
-
-
Reaction Setup:
-
Add the solvent and any ligands or co-catalysts to the reaction vessel.
-
Stir the mixture for a defined period to allow for complex formation.
-
Bring the reaction mixture to the desired temperature.
-
-
Reaction Execution:
-
Add the substrate(s) to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, HPLC, NMR).
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction (if necessary) and separate the catalyst (e.g., by filtration for a heterogeneous catalyst).
-
Purify the product using appropriate methods (e.g., column chromatography, distillation).
-
Characterize the product and quantify the yield and selectivity.
-
Visualizations
Logical Workflow for Troubleshooting Low Selectivity
Caption: Troubleshooting workflow for low selectivity.
Proposed Catalytic Cycle for a Hypothetical Dehydrogenation Reaction
Caption: A hypothetical catalytic cycle for dehydrogenation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Chromium-based Catalysts | Sustainable Catalysis: With Non-endangered Metals, Part 1 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. alfachemic.com [alfachemic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Polymerization Catalysis from Monomer Mixtures: Using a Commercial Cr‐Salen Catalyst To Access ABA Block Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sterc.org [sterc.org]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
Impact of water content on CrCl₂(OH) catalytic activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium(II) chloride hydroxide (CrCl₂(OH)) as a catalyst. The information addresses common issues related to the impact of water content on its catalytic activity.
Troubleshooting Guide
This guide is designed to help users identify and resolve common problems encountered during experiments with CrCl₂(OH), with a particular focus on issues arising from moisture contamination.
| Problem/Observation | Potential Cause (Water-Related) | Recommended Solution |
| Low or No Catalytic Activity | The catalyst has been deactivated by hydrolysis due to exposure to moisture. CrCl₂(OH) is hygroscopic and reacts with water. | Ensure stringent anhydrous conditions. Dry all solvents and reagents before use. Handle the catalyst in a glovebox or under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.[1][2][3][4][5][6] |
| Inconsistent or Poor Reproducibility of Results | The water content in the catalyst or reaction medium is variable between experiments. | Quantify the water content in your catalyst and solvents prior to each experiment using Karl Fischer titration to ensure consistency.[] Store the catalyst in a desiccator over a strong drying agent or in a glovebox. |
| Change in Catalyst Appearance (e.g., color change from grey/green to blue) | The anhydrous or near-anhydrous catalyst has become hydrated. Anhydrous CrCl₂ is white/grey, while hydrated chromium(II) chloride solutions are blue.[8][9] | This indicates significant water contamination. The catalyst should be discarded or dried under high vacuum at an elevated temperature if thermal decomposition is not a concern. It is crucial to review handling and storage procedures to prevent future hydration.[10] |
| Formation of Precipitate in the Reaction Mixture | Hydrolysis of the catalyst can lead to the formation of insoluble chromium hydroxides.[11][12] | Filter the reaction mixture under inert conditions to remove the precipitate. To prevent this, rigorously exclude water from the reaction system. |
| Undesired Side Reactions or Byproducts | Water may be participating in the reaction, leading to alternative reaction pathways or hydrolysis of substrates/products. | Purify all starting materials to remove trace water. Consider using molecular sieves to dry solvents and reagents immediately before use. |
Frequently Asked Questions (FAQs)
Q1: How does water affect the catalytic activity of CrCl₂(OH)?
A1: Water can deactivate CrCl₂(OH) through hydrolysis. Chromium(II) species are readily oxidized in the presence of water and air.[1] The hydroxide and chloride ligands can be displaced by water molecules, leading to the formation of hydrated chromium complexes or insoluble chromium hydroxides, which are catalytically inactive for the desired transformation.[11][12]
Q2: What are the best practices for handling and storing CrCl₂(OH) to maintain its activity?
A2: CrCl₂(OH) should be handled as a hygroscopic and air-sensitive compound.[1] All manipulations should be carried out in an inert atmosphere, such as in a glovebox or using a Schlenk line.[2][3][4][5][6] Store the catalyst in a tightly sealed container, preferably within a desiccator containing a high-efficiency drying agent or inside a glovebox.[2]
Q3: My CrCl₂(OH) catalyst is old. How can I check if it is still active?
A3: The most reliable method is to perform a standard test reaction with known, pure starting materials under strictly anhydrous conditions and compare the results to established benchmarks. A visual inspection can also be informative; a color change to blue may indicate hydration and potential deactivation.[8][9] You can also perform a quantitative analysis of the water content using Karl Fischer titration.[]
Q4: Can a water-deactivated CrCl₂(OH) catalyst be regenerated?
A4: While specific regeneration protocols for CrCl₂(OH) are not widely published, general methods for regenerating deactivated catalysts may be applicable. These can include washing with a non-aqueous solvent to remove adsorbed water, followed by drying under high vacuum. For more extensive hydrolysis, chemical treatments might be necessary, but these risk altering the catalyst's structure. Regeneration procedures for other types of catalysts often involve steps like water washing, acid or alkali treatment, and impregnation to replenish active components.[13][14][15][16] However, for CrCl₂(OH), preventing deactivation is far more effective than attempting regeneration.
Q5: What is the expected catalytic activity of a catalyst derived from CrCl₂(OH)?
A5: The catalytic activity is highly dependent on the specific reaction. However, for the polymerization of 1-octene, a catalyst prepared from CrCl₂(OH) has been reported to exhibit high activity. This high performance is attributed to the well-defined structure and purity of the CrCl₂(OH) precursor.[17]
Quantitative Data
The following table summarizes the performance of a catalyst derived from CrCl₂(OH) in a specific application. It is important to note that this data is for a catalyst prepared from CrCl₂(OH), not the compound used directly as a catalyst.
| Catalyst Source | Application | Activity | Selectivity | Reference |
| CrCl₂(OH) | 1-Octene Polymerization | 6600 kg/g-Cr/h | 75% for 1-octene | [17] |
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Reaction Using CrCl₂(OH)
This protocol outlines the general steps for setting up a catalytic reaction under anhydrous conditions.
-
Preparation of Glassware: All glassware should be oven-dried at >120°C for at least 4 hours and then cooled under a stream of dry, inert gas (argon or nitrogen) or in a desiccator.
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure they are from a freshly opened bottle or have been stored properly over molecular sieves. All liquid reagents should be handled via syringe under an inert atmosphere. Solid reagents should be dried under vacuum.
-
Reaction Setup (Schlenk Line):
-
Assemble the reaction flask and condenser (if required) while hot and flush with inert gas.
-
Once cool, add the CrCl₂(OH) catalyst to the reaction flask under a positive flow of inert gas or in a glovebox.
-
Add the solvent via cannula or syringe.
-
Add the reagents via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction, using a bubbler to monitor the gas flow.
-
-
Reaction Work-up: Quench the reaction using an appropriate anhydrous reagent. Subsequent purification steps should be performed as quickly as possible to minimize exposure to atmospheric moisture.
Protocol 2: Determination of Water Content in CrCl₂(OH) by Karl Fischer Titration
This protocol describes how to measure the water content in a hygroscopic catalyst sample.
-
Apparatus: Use a coulometric or volumetric Karl Fischer titrator. The titration vessel must be scrupulously dried.
-
Sample Handling: All sample manipulations must be performed in a dry, inert atmosphere (glovebox).
-
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
In a glovebox, accurately weigh a small amount of the CrCl₂(OH) sample into a gas-tight syringe or a sealed sample vial.
-
Quickly transfer the sample to the titration vessel and inject it directly into the Karl Fischer reagent.
-
Start the titration immediately.
-
The instrument will automatically determine the endpoint and calculate the water content.
-
-
Blank Measurement: Run a blank titration with the solvent to account for any residual moisture.
Visualizations
Caption: Experimental workflow for using CrCl₂(OH) catalyst.
Caption: Troubleshooting logic for low catalytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. web.mit.edu [web.mit.edu]
- 8. Chromium(II) chloride - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 9. Chromium(II) chloride - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. brainly.com [brainly.com]
- 12. Chromium chloride (II) (CrCl2). [mat-mall.com]
- 13. csc.com.tw [csc.com.tw]
- 14. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 15. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chromium chloride hydroxide (CrCl2(OH)) | 14982-80-0 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Ligand-to-Metal Ratio in CrCl₂(OH) Catalyst Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CrCl₂(OH) catalyst systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: Data and protocols specifically for CrCl₂(OH) are limited in publicly available literature. Much of the guidance provided is extrapolated from extensive research on analogous CrCl₂ and other Cr(II) catalyst systems, which are chemically similar and widely used in reactions like the Nozaki-Hiyama-Kishi (NHK) coupling. Users should consider this guidance as a starting point for their optimization studies.
Troubleshooting Guide
Q1: My catalytic reaction with CrCl₂(OH) shows low to no conversion. What are the potential causes and solutions?
A1: Low or no conversion in a Cr(II)-catalyzed reaction can stem from several factors, primarily related to the activity of the chromium species and the integrity of the reaction conditions.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The active catalytic species is Cr(II). CrCl₂(OH), containing Cr(III), requires reduction to the active Cr(II) state.[1] Ensure your protocol includes an effective reducing agent (e.g., manganese, zinc). The quality and handling of the CrCl₂(OH) precursor are also critical; it should be a high-purity green powder.[1] |
| Oxygen Sensitivity | Cr(II) species are highly sensitive to oxygen and moisture.[2] Reactions should be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using rigorously dried solvents and glassware. Degas all solvents and reagents thoroughly before use. |
| Inappropriate Ligand-to-Metal Ratio | An incorrect ligand-to-metal ratio can inhibit catalysis. Too little ligand may result in an unstable or inactive catalyst, while too much can lead to the formation of catalytically inactive, coordinatively saturated metal centers. A systematic screening of the ligand-to-Cr ratio is recommended (see Experimental Protocols). |
| Sub-optimal Reaction Temperature | Many chromium-catalyzed reactions are temperature-sensitive. If the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition. Monitor the reaction at different temperatures to find the optimal range. |
| Poor Solubility of Catalyst Components | The catalyst, ligand, and substrates must be adequately soluble in the chosen solvent for the reaction to proceed efficiently. If solubility is an issue, consider alternative solvents known to be effective for similar chromium-catalyzed reactions, such as THF, DMF, or DMSO.[3] |
Q2: I am observing significant formation of homocoupling byproducts. How can I improve the selectivity of my CrCl₂(OH) catalyzed cross-coupling reaction?
A2: Homocoupling is a common side reaction in many cross-coupling reactions. Optimizing the ligand and reaction conditions can significantly enhance selectivity for the desired cross-coupled product.
| Potential Cause | Recommended Solution |
| Sub-optimal Ligand | The electronic and steric properties of the ligand play a crucial role in controlling selectivity.[4] Sterically bulky ligands can often suppress homocoupling by disfavoring the formation of undesired dimeric intermediates. Screen a variety of ligands with different steric and electronic profiles. |
| Incorrect Ligand-to-Metal Ratio | The ratio of ligand to chromium can influence the relative rates of cross-coupling versus homocoupling. A higher ligand-to-metal ratio can sometimes suppress homocoupling. It is advisable to screen ratios from 1:1 to 4:1 (ligand:Cr). |
| Rate of Substrate Addition | Slow addition of one of the coupling partners can help to maintain a low concentration of the more reactive species, thereby minimizing its self-coupling. |
| Presence of Impurities | Certain impurities can promote side reactions. Ensure all reagents and solvents are of high purity. The quality of the Grignard reagent, if used, is particularly important. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in a CrCl₂(OH) catalyst system?
A1: In chromium-catalyzed reactions, ligands are crucial for stabilizing the active Cr(II) species, modulating its reactivity and influencing the stereoselectivity of the reaction. The electronic properties of the ligand can affect the nucleophilicity of the organochromium reagent, while the steric properties of the ligand can control the approach of the substrates to the metal center, thereby influencing selectivity.[4]
Q2: How do I prepare an active Cr(II) catalyst from a CrCl₂(OH) precursor?
A2: CrCl₂(OH) contains chromium in the +3 oxidation state and must be reduced to the active Cr(II) state.[1] This is typically achieved in situ by using a stoichiometric amount of a reducing agent. Common methods for preparing active Cr(II) from Cr(III) precursors include reduction with metals like manganese or zinc.[5] The reduction is often performed in the presence of the ligand and an activating agent like trimethylsilyl chloride (TMSCl), which helps to break up chromium aggregates and facilitate the formation of the active catalytic species.
Q3: What is a typical starting point for the ligand-to-metal ratio when optimizing a new reaction?
A3: A common starting point for optimizing the ligand-to-metal ratio is 1:1 or 1.2:1. From there, the ratio can be systematically varied. It is advisable to test a range of ratios, for example, 0.5:1, 1:1, 1.5:1, 2:1, and 2.5:1, to identify the optimal conditions for your specific substrate and ligand combination.
Q4: My reaction is highly exothermic upon addition of the reducing agent. Is this normal and how should I manage it?
A4: The reduction of Cr(III) to Cr(II) can be exothermic. It is crucial to control the temperature during this step to prevent catalyst decomposition and ensure the formation of a well-defined active species. It is recommended to add the reducing agent portion-wise at a low temperature (e.g., 0 °C) with efficient stirring.
Q5: How can I monitor the progress of my chromium-catalyzed reaction?
A5: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). It is important to quench the reaction in the aliquot immediately upon withdrawal to prevent further reaction. A typical quenching agent is a dilute solution of an oxidizing agent or an acidic solution.
Experimental Protocols
Protocol 1: General Procedure for Screening Ligand-to-Metal Ratios
This protocol provides a general framework for screening the optimal ligand-to-metal (Cr) ratio for a given reaction. This should be performed in parallel in a multi-well plate or in a series of individual reaction vials under an inert atmosphere.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents, preferably distilled from an appropriate drying agent or obtained from a solvent purification system.
-
Degas all solvents by sparging with an inert gas for at least 30 minutes.
-
-
Reaction Setup (per well/vial):
-
To each reaction vessel, add CrCl₂(OH) (1.0 eq., e.g., 0.05 mmol).
-
Add the desired amount of ligand corresponding to the ligand-to-metal ratio to be tested (e.g., for a 1.2:1 ratio, add 0.06 mmol of ligand).
-
Add the appropriate anhydrous solvent (e.g., THF, 1 mL).
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-coordination.
-
-
Catalyst Activation:
-
Cool the mixture to 0 °C.
-
Add the reducing agent (e.g., Mn powder, 2.0 eq.) and any activating agents (e.g., TMSCl, 2.0 eq.).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. A color change is often indicative of the formation of the active Cr(II) species.
-
-
Reaction Initiation:
-
Add the substrates to the activated catalyst mixture. If one of the substrates is particularly reactive, it may be beneficial to add it slowly via a syringe pump.
-
-
Monitoring and Analysis:
-
Stir the reaction at the desired temperature and monitor its progress by TLC, GC, or HPLC.
-
Upon completion, quench the reaction and perform a standard work-up procedure.
-
Analyze the product yield and selectivity for each ligand-to-metal ratio to determine the optimal condition.
-
Data Presentation
Table 1: Hypothetical Data for Ligand-to-Metal Ratio Optimization in a CrCl₂(OH)-Catalyzed Cross-Coupling Reaction
| Entry | Ligand:Cr Ratio | Yield (%) | Selectivity (Cross:Homo) |
| 1 | 0.5:1 | 25 | 70:30 |
| 2 | 1:1 | 65 | 85:15 |
| 3 | 1.2:1 | 88 | 95:5 |
| 4 | 1.5:1 | 82 | 93:7 |
| 5 | 2:1 | 75 | 92:8 |
| 6 | 2.5:1 | 68 | 90:10 |
This table illustrates a typical outcome where a slightly over-stoichiometric amount of ligand provides the best balance of yield and selectivity.
Visualizations
Caption: Experimental workflow for optimizing the ligand-to-metal ratio.
References
- 1. Chromium chloride hydroxide (CrCl2(OH)) | 14982-80-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Robust Chromium Precursors for Catalysis: Isolation and Structure of a Single-Component Ethylene Tetramerization Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromium(II) chloride - Wikipedia [en.wikipedia.org]
Reducing by-product formation in CrCl₂(OH) catalyzed polymerizations
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on general knowledge of chromium-catalyzed polymerizations, primarily drawing from literature on chromium oxide and organochromium systems. Specific data on by-product formation and troubleshooting for CrCl₂(OH) catalyzed polymerizations is limited in the available public literature. This guide provides general principles and strategies that may be applicable.
Frequently Asked Questions (FAQs)
Q1: What are the common types of by-products observed in chromium-catalyzed olefin polymerizations?
A1: Common by-products can include:
-
Oligomers: Low molecular weight chains such as dimers, trimers, and tetramers of the monomer (e.g., butene, hexene from ethylene polymerization).[1]
-
Isomers: Internal olefins (e.g., cis- and trans-2-olefins) can form as by-products of chain-isomerization reactions.[2]
-
Oxidation Products: If the chromium catalyst is in a higher oxidation state (e.g., Cr(VI)) and is reduced by the monomer, oxidation products of the monomer like formaldehyde or methyl formate can be formed.[1]
-
Volatile Components: Residual solvents and unreacted monomers can be present in the final polymer.
Q2: What can cause catalyst deactivation in chromium-catalyzed polymerizations?
A2: Catalyst deactivation can be caused by several factors:
-
Poisoning: Impurities in the monomer feed or solvent (e.g., water, oxygen, polar compounds) can react with the active catalyst sites and render them inactive.
-
Formation of Inactive Species: The active chromium species can be converted into inactive forms. For instance, in some systems, highly volatile and less active species like chromyl chloride (CrO₂Cl₂) can form.
-
Leaching: The active metal can leach from the support material, if one is used.
-
Polymer Encapsulation: The growing polymer chain can block access of the monomer to the active catalytic sites.
Q3: What analytical techniques are recommended for identifying and quantifying by-products in my polymer sample?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive analysis of by-products.
| Analytical Technique | Purpose | Reference |
| Gas Chromatography (GC) | To analyze volatile components such as residual monomers, solvents, and low molecular weight oligomers. | [1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify the chemical structure of volatile by-products. | |
| High-Performance Liquid Chromatography (HPLC) | To quantify non-volatile additives and higher molecular weight oligomers. | |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight distribution of the polymer and identify low molecular weight fractions. | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups in the polymer and any by-products. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To obtain detailed structural information about the polymer backbone, branching, and end-groups, which can help in identifying by-products. |
Troubleshooting Guide
This guide addresses common issues encountered during chromium-catalyzed polymerizations.
Issue 1: Low Polymer Yield or No Polymerization
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | * Ensure the catalyst was stored under inert conditions to prevent deactivation. * Verify the correct preparation and activation procedure for the catalyst. |
| Presence of Impurities | * Purify the monomer and solvent to remove any potential catalyst poisons (e.g., water, oxygen, sulfur compounds). * Ensure the reactor and all transfer lines are thoroughly dried and purged with an inert gas before use. |
| Incorrect Reaction Conditions | * Verify the reaction temperature, pressure, and monomer concentration are within the optimal range for the catalyst system. |
Issue 2: High Polydispersity or Bimodal Molecular Weight Distribution
| Potential Cause | Troubleshooting Step |
| Multiple Active Sites | * The presence of different active chromium species can lead to the formation of polymers with varying chain lengths. Modifying the catalyst support or using a co-catalyst might help in achieving a more uniform set of active sites. |
| Chain Transfer Reactions | * Chain transfer to monomer, co-catalyst (if used), or impurities can broaden the molecular weight distribution. Optimizing the reaction temperature and minimizing impurities can help control these reactions. |
| Mass and Heat Transfer Limitations | * Poor mixing or localized overheating can lead to non-uniform polymerization rates. Ensure efficient stirring and temperature control throughout the reactor. |
Issue 3: Formation of Excessive Oligomers
| Potential Cause | Troubleshooting Step |
| High Rate of β-Hydride Elimination | * This is a common chain termination step that leads to the formation of oligomers. Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to polymer chain propagation. |
| Catalyst Structure | * The ligand environment around the chromium center can influence the selectivity towards polymerization versus oligomerization. Modifying the ligand structure may be necessary. |
Experimental Protocols
Protocol 1: Analysis of Volatile By-products by Headspace GC-MS
-
Sample Preparation: Accurately weigh a small amount of the polymer sample into a headspace vial.
-
Incubation: Seal the vial and incubate it at a specific temperature (e.g., 120 °C) for a set time to allow volatile and semi-volatile by-products to partition into the headspace.
-
Injection: An automated headspace sampler injects a portion of the vapor phase from the vial into the GC-MS system.
-
GC Separation: The injected sample is separated based on the boiling points and polarities of the components in a capillary column.
-
MS Detection and Identification: The separated components are detected by a mass spectrometer, which provides mass spectra that can be compared to a library for identification.
Protocol 2: Quantification of Non-Volatile Oligomers by HPLC
-
Sample Preparation: Dissolve a known amount of the polymer sample in a suitable solvent (e.g., tetrahydrofuran). The polymer may need to be precipitated out to isolate the lower molecular weight oligomers.
-
HPLC System: Use a reverse-phase HPLC system with a suitable column (e.g., C18).
-
Mobile Phase: A gradient of two or more solvents (e.g., water and acetonitrile) is typically used to elute the oligomers.
-
Detection: A UV or evaporative light scattering detector (ELSD) can be used for detection.
-
Quantification: Create a calibration curve using standards of known oligomers to quantify the amount present in the sample.
Visualizations
References
Technical Support Center: Kinetic Analysis for Optimizing CrCl₂(OH) Reaction Time
Welcome to the technical support center for the kinetic analysis of chromium(II) chloride hydroxide (CrCl₂(OH)) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction times and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is CrCl₂(OH) and what are its key reactive properties?
Chromium(II) chloride hydroxide is an inorganic compound containing chromium in the +2 oxidation state, along with chloride and hydroxide ligands. While specific literature on CrCl₂(OH) is limited, its reactivity can be inferred from related chromium(II) and chromium(III) compounds. Cr(II) species are potent reducing agents and are known to be highly reactive and sensitive to air, which can rapidly oxidize them to the more stable Cr(III) state.[1][2] The presence of both chloride and hydroxide ligands will influence its solubility and complex formation in different solvents.
Q2: What are the primary factors that influence the reaction time of CrCl₂(OH)?
The rate of reactions involving CrCl₂(OH) is influenced by several key factors:
-
Concentration of Reactants: Generally, increasing the concentration of reactants leads to a higher frequency of molecular collisions, thereby increasing the reaction rate.[3][4]
-
Temperature: Most chemical reactions proceed faster at higher temperatures. An increase in temperature raises the kinetic energy of molecules, resulting in more frequent and energetic collisions.[4][5]
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of reactants and transition states, thus altering the reaction rate.
-
Presence of a Catalyst: A catalyst can increase the reaction rate by providing an alternative reaction pathway with a lower activation energy.[3][6]
-
pH of the Solution: For reactions in aqueous media, pH can be critical. The hydroxide ligand in CrCl₂(OH) implies that its structure and reactivity will be sensitive to changes in pH.[7]
Q3: My Cr(II) reaction is very slow. What are the potential causes and solutions?
Slow reaction rates can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue.
Q4: How can I monitor the progress of my reaction involving a chromium compound?
Several techniques can be employed to monitor the kinetics of chromium reactions:
-
UV-Vis Spectrophotometry: If any of the reactants or products have a distinct color, changes in light absorbance at a specific wavelength can be measured over time. This is a common method for tracking reactions with colored transition metal complexes.[8][9] For example, Cr(VI) can be quantified colorimetrically at 540 nm after complexation with diphenylcarbazide.[9][10]
-
pH Measurement: If the reaction produces or consumes acidic or basic species, the change in pH can be monitored over time.[8]
-
Electrochemical Methods: Techniques like voltammetry can be used to monitor the concentration of electroactive species such as Cr(VI) and Cr(III).[11]
-
Chromatography: Techniques like ion chromatography can be used to separate and quantify different chromium species in solution at various time points.[12]
Troubleshooting Guide: Optimizing Reaction Time
This guide provides a structured approach to address common issues related to reaction speed.
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction is too slow or does not proceed to completion. | 1. Low Reactant Concentration | - Increase the concentration of one or more reactants. The reaction rate is often proportional to the concentration of the reactants.[3][4] |
| 2. Low Temperature | - Increase the reaction temperature. As a general rule, a 10°C increase can approximately double the rate of many reactions.[5] Ensure the temperature is not so high that it causes degradation of reactants or products. | |
| 3. Inappropriate Solvent | - Experiment with different solvents. The solvent can affect the solubility of reactants and the stability of the transition state. | |
| 4. Presence of Inhibitors | - Ensure all glassware is clean and reactants are pure. Trace impurities can sometimes inhibit a reaction. | |
| 5. High Activation Energy | - Investigate the use of a catalyst. A catalyst can provide a new reaction pathway with a lower activation energy, thus speeding up the reaction without being consumed.[3][6] | |
| Reaction is too fast to monitor accurately. | 1. High Reactant Concentration | - Decrease the concentration of the reactants to slow down the reaction rate.[13] |
| 2. High Temperature | - Lower the reaction temperature. Running the reaction in an ice bath is a common strategy to reduce the rate.[4] | |
| 3. Inherent Reactivity | - If the reaction is intrinsically very fast, consider using specialized techniques like stopped-flow or quenched-flow methods to study the kinetics on a millisecond timescale.[8][14] | |
| Reaction gives inconsistent results or poor reproducibility. | 1. Air Sensitivity of Cr(II) | - Cr(II) is readily oxidized by atmospheric oxygen to Cr(III).[1] Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents. |
| 2. pH Fluctuations | - If the reaction is sensitive to pH, use a buffered solution to maintain a constant pH throughout the experiment. The reactivity of chromium hydroxides is pH-dependent.[7] | |
| 3. Inconsistent Mixing | - Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.[5] | |
| 4. Impure Starting Materials | - Use reactants of known and consistent purity. Impurities can have catalytic or inhibitory effects. |
Experimental Protocols
General Protocol for Kinetic Analysis using UV-Vis Spectrophotometry
This protocol outlines a general procedure for monitoring the kinetics of a reaction where a change in color occurs.
Objective: To determine the rate law of a reaction by monitoring the change in absorbance of a reactant or product over time.
Materials:
-
Dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz or glass cuvettes
-
Thermostated water bath
-
Syringes or micropipettes for accurate liquid handling
-
Solutions of reactants at known concentrations
-
Reaction solvent (and buffer, if required)
Procedure:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired wavelength for monitoring. This should be the wavelength of maximum absorbance (λ_max) of the colored species of interest.
-
Set the temperature of the cuvette holder using the thermostated water bath.
-
-
Preparation of Blank:
-
Fill a cuvette with the reaction solvent (and buffer, if applicable) that will be used in the experiment.
-
Place the cuvette in the reference beam of the spectrophotometer.
-
Fill another cuvette with the same solvent and place it in the sample holder.
-
Zero the absorbance of the instrument.
-
-
Initiation of the Reaction:
-
Equilibrate the reactant solutions to the desired reaction temperature in the water bath.
-
To initiate the reaction, rapidly add a known volume of one reactant solution to a cuvette containing the other reactant(s) and the solvent.
-
Quickly mix the contents of the cuvette by inverting it several times (with a stopper) or by gentle pipetting.
-
-
Data Acquisition:
-
Immediately place the cuvette in the sample holder of the spectrophotometer and start recording the absorbance as a function of time.
-
Collect data at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
-
Data Analysis:
-
Convert the absorbance data to concentration data using the Beer-Lambert Law (A = εbc), if the molar absorptivity (ε) is known.
-
Plot concentration versus time, ln(concentration) versus time, and 1/concentration versus time to determine if the reaction is zero, first, or second order with respect to the monitored species, respectively.
-
The slope of the linear plot will be related to the rate constant (k).
-
Quantitative Data
Table 1: Rate Constants for the Reaction 2Cr(II) + 2Hg(II) → 2Cr(III) + (HgI)₂ [15]
| Reacting Species | Temperature (°C) | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |
| Cr²⁺ with Hg²⁺ | 10 | 1.75 x 10⁻² L mol⁻¹ s⁻¹ | - | - |
| Cr²⁺ with HgCl⁺ | 10 | 1.5 L mol⁻¹ s⁻¹ | - | - |
| Cr²⁺ with HgOH⁺ | 10 | ~2.3 x 10³ L mol⁻¹ s⁻¹ | - | - |
| Overall (pH-dependent term) | 20 | 0.89 s⁻¹ | 17.8 kcal mol⁻¹ | 2.4 e.u. |
Note: This data is for a different reaction and is provided for illustrative purposes only.
Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for conducting a kinetic analysis experiment.
Caption: Workflow for UV-Vis Spectrophotometric Kinetic Analysis.
Logical Flow for Troubleshooting Slow Reactions
This diagram outlines the decision-making process for troubleshooting a slow chemical reaction.
Caption: Troubleshooting flowchart for slow chemical reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Chromium(II) chloride - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.2 Factors Affecting Reaction Rates – College of Western Idaho General Chemistry: CHEM 111 & 112 [cwi.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ijrpr.com [ijrpr.com]
- 14. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 15. The kinetics and mechanism of the reaction of chromium(II) with mercury(II) in aqueous perchloric acid solutions - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chromium(II) Chloride Hydroxide and Related Compounds
This troubleshooting guide addresses common issues leading to inconsistent experimental results when working with chromium(II) compounds, which are often generalized under formulas like CrCl₂(OH). Given that chromium(II) species are highly sensitive to atmospheric conditions, this guide focuses on the challenges posed by their instability.
Frequently Asked Questions (FAQs)
Q1: My experiment using a chromium(II) reagent is giving inconsistent yields and sometimes fails completely. What is the most likely cause?
A1: The most probable cause of inconsistent results is the oxidation of the highly reactive chromium(II) [Cr(II)] species to the more stable and less reactive chromium(III) [Cr(III)] state.[1][2][3] Cr(II) compounds are potent reducing agents and are extremely sensitive to atmospheric oxygen and moisture.[4][5] Exposure to even trace amounts of air can lead to rapid oxidation, rendering the reagent ineffective for its intended purpose.[5]
Q2: The formula for my reagent is listed as CrCl₂(OH). What is the actual chemical nature of this compound?
A2: The formula CrCl₂(OH) is ambiguous. While it suggests a chromium(II) species, it is more likely a simplified representation of a more complex chromium(III) basic chloride, such as Cr₅(OH)₆Cl₉·12H₂O. However, if your application requires a strong reducing agent (e.g., in carbon-carbon bond formation), you are likely working with a true chromium(II) precursor, such as chromium(II) chloride (CrCl₂).[6] Inconsistent results often arise from the mistaken assumption that a Cr(III) compound will behave like a Cr(II) compound.
Q3: My solution of chromium(II) chloride is supposed to be bright blue, but it has a greenish tint. Can I still use it?
A3: A greenish tint indicates partial or complete oxidation of the blue Cr(II) ion, [Cr(H₂O)₆]²⁺, to a green Cr(III) species, such as [Cr(H₂O)₄Cl₂]⁺.[7][8] The presence of Cr(III) will likely interfere with your reaction, leading to lower yields or complete failure. It is strongly recommended to use only freshly prepared, bright blue solutions of Cr(II) for reactions that depend on its reducing power.
Q4: How can I be certain about the oxidation state of my chromium reagent?
A4: While advanced surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Electron Energy Loss Spectroscopy (EELS) can definitively determine oxidation states, more accessible methods are available for routine lab work.[9][10]
-
Visual Inspection: As mentioned, the color of aqueous solutions is a strong indicator. A vibrant blue color is characteristic of Cr(II), while green or violet hues suggest Cr(III).
-
UV-Vis Spectrophotometry: You can indirectly assess the purity of your Cr(II) reagent by quantifying the Cr(III) impurity. After oxidizing all chromium to the Cr(VI) state, the concentration can be determined colorimetrically using 1,5-diphenylcarbazide, which forms a distinctively colored complex with Cr(VI).[11] By comparing this to the total chromium concentration (determinable by Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry), you can estimate the initial Cr(III) content.
Q5: What are the essential handling precautions for chromium(II) reagents?
A5: Due to their air- and moisture-sensitivity, all manipulations of Cr(II) compounds must be performed under an inert atmosphere.[12][13]
-
Inert Atmosphere: Use a glovebox or a Schlenk line with a high-purity inert gas (argon or nitrogen).
-
Dry Glassware: All glassware must be rigorously dried, typically by oven-drying at >120°C overnight and then cooling under vacuum or in a desiccator before being brought into the inert atmosphere.
-
Anhydrous Solvents: Use freshly distilled and degassed anhydrous solvents.
Troubleshooting Common Reactions: The Nozaki-Hiyama-Kishi (NHK) Reaction
The Nozaki-Hiyama-Kishi (NHK) reaction, which forms a C-C bond between an aldehyde and an organic halide, is a classic application of CrCl₂ and is highly sensitive to the quality of the Cr(II) reagent.[6][14][15]
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Oxidation of CrCl₂ to CrCl₃. | Ensure all reagents, solvents, and equipment are strictly anhydrous and that the reaction is conducted under a rigorously maintained inert atmosphere. Use freshly opened or properly stored CrCl₂. |
| Inactive nickel co-catalyst. | The Ni(II) catalyst is reduced in situ by Cr(II) to the active Ni(0) species. If the Cr(II) is oxidized, the catalyst will not be activated. | |
| Poor quality of organic halide. | Ensure the purity of the halide substrate. | |
| Formation of pinacol coupling byproduct (dimerization of the aldehyde) | Absence of Ni(II) co-catalyst or insufficient amount. | The Ni(II) catalyst is crucial for the oxidative addition to the organic halide. Without it, the organochromium reagent may not form efficiently, and side reactions like pinacol coupling can dominate.[16] |
| Inconsistent stereoselectivity | Presence of water or protic impurities. | Protic sources can interfere with the transition state of the reaction, leading to poor stereocontrol. Ensure all components are scrupulously dry. |
Experimental Protocols
Protocol 1: Preparation of an Active CrCl₂ Solution
This protocol describes the in situ preparation of an active Cr(II) solution from CrCl₃, a common laboratory procedure.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Zinc dust (<10 micron, activated)
-
1 M Hydrochloric acid (degassed)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Schlenk flask and other standard air-sensitive technique glassware
Procedure:
-
Assemble the Schlenk apparatus, and flame-dry all glassware under vacuum. Allow to cool under a positive pressure of argon.
-
To a Schlenk flask, add CrCl₃·6H₂O and zinc dust (2 equivalents).
-
Place the flask under an argon atmosphere.
-
Add degassed water and a small amount of 1 M HCl to initiate the reduction.
-
Stir the mixture vigorously at room temperature. The solution will transition from green to a bright, clear blue over the course of 30-60 minutes, indicating the formation of aqueous Cr(II).
-
This solution should be used immediately for subsequent reactions.
Diagrams
Logical Troubleshooting Workflow for Inconsistent Results
Caption: A flowchart for diagnosing issues with Cr(II) reactions.
Simplified Reaction Pathway: Oxidation of Cr(II) to Cr(III)
Caption: The competing pathways for Cr(II) reagents in experiments.
References
- 1. Oxidation states of chromium | MEL Chemistry [melscience.com]
- 2. Chromium - Wikipedia [en.wikipedia.org]
- 3. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 4. researchgate.net [researchgate.net]
- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 6. Chromium(II) chloride - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. jeest.ub.ac.id [jeest.ub.ac.id]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 14. youtube.com [youtube.com]
- 15. Nozaki-Hiyama-Kishi Coupling [organic-chemistry.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Comparative Analysis of CrCl₂(OH) and CrCl₃ as Catalyst Precursors in Olefin Oligomerization
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst precursor is a critical step in optimizing chemical reactions. This guide provides a comparative study of two chromium-based catalyst precursors, Chromium(III) chloride hydroxide (CrCl₂(OH)) and Chromium(III) chloride (CrCl₃), with a focus on their application in olefin oligomerization. While direct comparative studies under identical conditions are limited, this document collates available experimental data to offer insights into their respective performances.
Chromium-based catalysts are pivotal in industrial processes such as ethylene trimerization and tetramerization to produce valuable linear alpha-olefins like 1-hexene and 1-octene. The choice of the initial chromium precursor can significantly influence the resulting catalyst's activity, selectivity, and overall efficiency.
Performance Comparison
A notable advantage of CrCl₂(OH) has been reported in the context of 1-octene polymerization. One study highlighted that a catalyst system derived from chromium chloride hydroxide demonstrated significantly higher selectivity and activity rates compared to catalysts prepared from other chromium sources.[1] This suggests that the presence of the hydroxide ligand may play a crucial role in the formation of highly active catalytic species for this specific transformation.
On the other hand, CrCl₃ , particularly in the form of its tetrahydrofuran (THF) adduct, CrCl₃(THF)₃, is a widely studied and well-documented precursor for ethylene oligomerization. The catalytic systems derived from CrCl₃ have shown high efficacy in producing both 1-hexene and 1-octene. The performance of these catalysts is highly dependent on the ligand, co-catalyst, and reaction conditions.
The following table summarizes the performance of various catalyst systems derived from CrCl₃ in ethylene oligomerization reactions, showcasing the range of activities and selectivities achievable.
| Ligand/Co-catalyst | Temperature (°C) | Pressure (bar) | Activity (kg product/g Cr·h) | 1-Hexene Selectivity (%) | 1-Octene Selectivity (%) | Reference |
| PNP ligand/MMAO-3A | 60 | 40 | 2036 | 43.0 | 38.1 | [2] |
| PNP ligand/MMAO-3A | Not Specified | Not Specified | 1256 | Not Specified | 65.5 | [2] |
| Binuclear PNP ligand/MAO | 40 | 50 | 3887.7 | Not Specified (Total 1-hexene + 1-octene: 84.5%) | Not Specified | [1] |
| Trifluoromethyl-substituted N-aryl PNP ligand/MMAO-3A | 75 | 45 | 2000 | (Total α-olefin: >90%) | (Total α-olefin: >90%) | [3] |
| (N,N′,N″-tridodecyltriazacyclohexane)CrCl₃/MAO-silica | ~25 | Not Specified | Not Specified | Trimerization of 1-octene | Not Applicable | [4] |
PNP = Diphosphinoamine; MAO = Methylaluminoxane; MMAO = Modified Methylaluminoxane
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis of active and reproducible catalyst precursors. Below are representative protocols for the preparation of CrCl₂(OH) and CrCl₃(THF)₃.
Synthesis of Chromium(III) Chloride Hydroxide (CrCl₂(OH)) Precursor
A general method for the synthesis of chromium hydroxide involves the precipitation from a chromium(III) salt solution by the addition of a base.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Prepare an aqueous solution of Chromium(III) chloride hexahydrate.
-
Slowly add a solution of sodium hydroxide dropwise to the chromium chloride solution while stirring vigorously.
-
A gelatinous precipitate of chromium hydroxide will form. The stoichiometry can be controlled to favor the formation of CrCl₂(OH).
-
The precipitate is then filtered, washed thoroughly with distilled water to remove any unreacted salts, and dried under vacuum.
Synthesis of Tris(tetrahydrofuran)chromium(III) Chloride (CrCl₃(THF)₃) Precursor
This precursor is commonly used in organometallic synthesis and catalysis.[5][6]
Materials:
-
Anhydrous Chromium(III) chloride (CrCl₃)
-
Tetrahydrofuran (THF), freshly distilled and dried
-
Zinc dust (catalytic amount)
Procedure:
-
Anhydrous CrCl₃ is often sparingly soluble in organic solvents. To facilitate dissolution, a catalytic amount of zinc dust can be added to reduce a small amount of Cr(III) to Cr(II), which acts as a solubilizing agent.
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), anhydrous CrCl₃ and a catalytic amount of zinc dust are placed in a flask.
-
Dry THF is added to the flask.
-
The mixture is stirred at room temperature or gently refluxed until the violet solid of anhydrous CrCl₃ is replaced by the purple crystalline powder of CrCl₃(THF)₃.
-
The product is then isolated by filtration and dried under vacuum.
Catalytic Reaction Pathway
The generally accepted mechanism for chromium-catalyzed ethylene oligomerization involves the formation of a metallacycle intermediate. The precursor, either CrCl₂(OH) or CrCl₃, is first activated by a co-catalyst (e.g., MAO or MMAO) to form the active catalytic species. This species then coordinates with ethylene molecules to form a metallacycle, which can then undergo β-hydride elimination to release the linear alpha-olefin product.
Conclusion
The selection between CrCl₂(OH) and CrCl₃ as a catalyst precursor will depend on the specific target application and desired performance characteristics. The available evidence, though not from direct comparative studies, suggests that CrCl₂(OH) may offer a significant advantage in terms of activity and selectivity for certain olefin polymerization reactions, such as the synthesis of 1-octene.[1] CrCl₃, being more extensively studied, provides a more predictable and versatile platform for a broader range of ethylene oligomerization reactions, with a wealth of literature to guide catalyst system design.
Further research involving direct, side-by-side comparisons of these two precursors under identical reaction conditions is necessary to fully elucidate their relative merits and to provide a more definitive guide for catalyst selection. Researchers are encouraged to consider both precursors in their screening studies, particularly when targeting high selectivity in specific olefin oligomerization processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly active chromium-based selective ethylene tri-/tetramerization catalysts supported by alkenylphosphanyl PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Highly Efficient Ethylene Tetramerization Using Cr Catalysts Constructed with Trifluoromethyl-Substituted N-Aryl PNP Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Replacement of the Common Chromium Source CrCl3(thf)3 with Well-Defined [CrCl2(μ-Cl)(thf)2]2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromium Chloride Tetrahydrofuran Complex丨CAS 10170-68-0丨CrCl3·3THF - Wolfa [wolfabio.com]
Validating the Catalytic Activity of CrCl₂(OH) with Model Reactions: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the validation of a novel catalyst's efficacy is paramount. This guide provides a comparative analysis of the potential catalytic activity of chromium(II) chloride hydroxide, CrCl₂(OH), in two key model reactions: the dehydrogenation of ethylbenzene to styrene and the oxidation of benzyl alcohol to benzaldehyde. While direct experimental data for CrCl₂(OH) in these specific applications is limited in publicly available literature, this guide leverages data on related chromium catalysts and provides a benchmark against established alternative catalytic systems.
Model Reaction 1: Dehydrogenation of Ethylbenzene to Styrene
The dehydrogenation of ethylbenzene is a crucial industrial process for the production of styrene, a monomer used in the manufacturing of polymers like polystyrene. Chromium-based catalysts, particularly those based on chromium oxides, are known to be effective for this reaction.[1][2][3]
The following table summarizes the performance of various catalysts in the dehydrogenation of ethylbenzene. The data for CrCl₂(OH) is projected based on the known activity of other chromium catalysts and requires experimental validation.
| Catalyst | Active Species/Support | Temperature (°C) | Ethylbenzene Conversion (%) | Styrene Selectivity (%) | Styrene Yield (%) | Reference |
| CrCl₂(OH) (Projected) | Cr(II)/Cr(III) species | 500-600 | Moderate to High | High | Moderate to High | - |
| Cr₂O₃/Al₂O₃ | Cr(III) on Alumina | 600 | ~55 | ~95 | ~52 | [4] |
| Fe₂O₃-K₂O-Cr₂O₃ | Iron-Potassium-Chromium Oxide | 600-650 | High | High | High | [5][6] |
| V₂O₅/MgO | Vanadium(V) Oxide on Magnesia | 550 | ~40 | ~90 | ~36 | [4] |
| Fe-Ce-Cs Mixed Oxide | Iron-Cerium-Cesium Oxide | 550 | >70 | >98 | >69 | [7] |
This protocol is based on typical procedures for chromium-catalyzed dehydrogenation reactions.[2][3]
-
Catalyst Preparation: A 25% Cr₂O₃/Al₂O₃ catalyst can be prepared by the incipient wetness impregnation of γ-alumina with an aqueous solution of chromium trioxide (CrO₃). The impregnated support is then dried and calcined at high temperatures (e.g., 600-800 °C) in air.
-
Reaction Setup: The reaction is carried out in a fixed-bed quartz reactor. The catalyst (e.g., 1.0 g) is placed in the reactor and pre-treated under a flow of inert gas (e.g., N₂) at the reaction temperature for 1 hour.
-
Reaction Conditions: Ethylbenzene is fed into the reactor using a syringe pump, along with a co-feed of steam or an inert gas. Typical reaction conditions are:
-
Temperature: 600 °C
-
Atmospheric pressure
-
Weight Hourly Space Velocity (WHSV) of ethylbenzene: 1.0 h⁻¹
-
Molar ratio of steam to ethylbenzene: 10:1
-
-
Product Analysis: The reaction products are condensed and collected in a cold trap. The organic phase is then analyzed by gas chromatography (GC) to determine the conversion of ethylbenzene and the selectivity to styrene and other byproducts.
Model Reaction 2: Oxidation of Benzyl Alcohol to Benzaldehyde
The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. While chromium(VI) reagents have been traditionally used for this purpose, the development of catalytic systems is crucial for greener and more efficient processes.[8]
The table below compares the performance of various catalysts for the oxidation of benzyl alcohol. The entry for CrCl₂(OH) is speculative and based on the general oxidative capabilities of chromium compounds.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Benzyl Alcohol Conversion (%) | Benzaldehyde Selectivity (%) | Reference |
| CrCl₂(OH) (Projected) | O₂ or H₂O₂ | Acetonitrile | 80-100 | Moderate | Moderate to High | - |
| Pd/TiO₂ | O₂ | Toluene | 80 | ~90 | >95 | [9][10] |
| Mn(S-PMB)(CF₃SO₃)₂ | H₂O₂ | Acetonitrile | 25 | up to 93 | High | [1][11] |
| Co₁/NC | O₂ | Toluene | 100 | 95.2 | >99 | [12] |
| Au/Al₂O₃ | O₂ | Toluene | 80 | ~50 (with base) | >90 | [13] |
This protocol is adapted from procedures for the aerobic oxidation of benzyl alcohol catalyzed by supported palladium nanoparticles.[9][14]
-
Catalyst Preparation: A supported palladium catalyst (e.g., 1 wt% Pd on TiO₂) can be prepared by impregnation of the support with a solution of a palladium precursor (e.g., palladium(II) acetate), followed by drying and reduction.
-
Reaction Setup: The reaction is typically performed in a batch reactor (e.g., a three-necked flask) equipped with a condenser and a magnetic stirrer.
-
Reaction Conditions:
-
The catalyst is suspended in a suitable solvent (e.g., toluene or ethanol).
-
Benzyl alcohol and a base (e.g., K₂CO₃), if required, are added to the suspension.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred under an atmosphere of oxygen or air.
-
-
Product Analysis: After the reaction, the catalyst is separated by filtration. The liquid phase is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of benzyl alcohol and the selectivity to benzaldehyde.
Visualizations
To further illustrate the experimental processes, the following diagrams, created using the DOT language, outline the workflows for catalyst validation.
Caption: Workflow for Ethylbenzene Dehydrogenation.
Caption: Workflow for Benzyl Alcohol Oxidation.
References
- 1. Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Ethylbenzene dehydrogenation to styrene in the presence of carbon dioxide over chromia-based catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation | MDPI [mdpi.com]
- 14. Green Procedure for Aerobic Oxidation of Benzylic Alcohols with Palladium Supported on Iota-Carrageenan in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking CrCl₂(OH) in Ethylene Oligomerization: A Comparative Guide for Researchers
Chromium-based catalysts are pivotal in the selective oligomerization of ethylene to produce valuable LAOs such as 1-hexene and 1-octene, which are key comonomers in the production of linear low-density polyethylene (LLDPE) and are used in the synthesis of plasticizers and detergents.[1] The performance of these catalysts is typically evaluated based on their catalytic activity (mass of product per mole of catalyst per unit time) and their selectivity towards desired short-chain olefins.
This guide summarizes experimental data for various chromium catalysts, outlines a general experimental protocol for ethylene oligomerization, and provides visual representations of the catalytic process to aid in understanding the underlying mechanisms.
Comparative Performance of Chromium Catalysts
The efficacy of chromium catalysts in ethylene oligomerization is profoundly influenced by the ligand environment around the chromium center and the nature of the cocatalyst, most commonly methylaluminoxane (MAO). While simple chromium salts like CrCl₃ can catalyze the reaction, their performance is generally surpassed by systems incorporating specialized ligands, such as those with phosphorus and nitrogen donor atoms (e.g., PNP ligands).
Below is a summary of the performance of various chromium catalyst systems under different conditions. It is important to note that direct, quantitative data for a ligand-less CrCl₂(OH)/MAO system is not available in published literature. Therefore, data for CrCl₃ and chromium(III) acetylacetonate (Cr(acac)₃), often in the presence of ligands, are used to provide a baseline for simple chromium precursors.
| Catalyst System | Cocatalyst | Temperature (°C) | Pressure (bar) | Catalytic Activity (kg·gCr⁻¹·h⁻¹) | Selectivity (1-Hexene / 1-Octene) [%] | Reference |
| Hypothetical Baseline | ||||||
| CrCl₂(OH) / MAO | MAO | - | - | Data not available | Data not available | - |
| Simple Chromium Precursors (with Ligands) | ||||||
| CrCl₃(THF)₃ / SNS Ligand | MAO | 90 | 23 | 174.2 | 99.8% 1-Hexene | [2] |
| CrCl₃(THF)₃ / PNSiP Ligand | MMAO | 60 | 50 | 46130 | 88.5% (1-Hexene + 1-Octene) | [3] |
| Cr(acac)₃ / Binuclear PNP Ligand | MAO | 40 | 50 | 3887.7 | 84.5% (1-Hexene + 1-Octene) | [4][5] |
| Cr(acac)₃ / PNNP Ligand | MAO | 45 | 45 | 26.2 | 57.9% 1-Octene | [5] |
| Advanced Ligand Systems | ||||||
| [CrCl₂(diphosphine)₂][Al(OC₄F₉)₄] | AlMe₃ | - | - | up to 25.01 | - | [6] |
| MIL-100(Cr) | - | - | - | up to 927 | High selectivity to C6, C8, C10 | [7] |
Note: The catalytic activities and selectivities are highly dependent on the specific ligand structure, cocatalyst, and reaction conditions. The data presented serves as a comparative snapshot.
Experimental Protocols
The following provides a generalized experimental protocol for ethylene oligomerization using a chromium-based catalyst. Specific parameters should be optimized for each catalytic system.
Materials and Equipment:
-
Reactor: A high-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, temperature controller, pressure gauge, and gas inlet/outlet valves.
-
Catalyst Precursor: Chromium source (e.g., CrCl₃, Cr(acac)₃).
-
Ligand (if applicable): Desired organic ligand (e.g., PNP, SNS derivatives).
-
Cocatalyst: Methylaluminoxane (MAO) or modified methylaluminoxane (MMAO) solution in toluene.
-
Solvent: Anhydrous toluene or other suitable inert solvent.
-
Ethylene: Polymerization grade.
-
Quenching Agent: Acidified ethanol (e.g., 10% HCl in ethanol).
-
Analysis Equipment: Gas chromatograph (GC) and/or GC-mass spectrometer (GC-MS) for product analysis.
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried in an oven, and then purged with high-purity nitrogen or argon to ensure an inert atmosphere.
-
Catalyst Preparation (in situ):
-
In a glovebox, the chromium precursor and, if applicable, the ligand are weighed and added to a Schlenk flask.
-
Anhydrous solvent is added, and the mixture is stirred to dissolve or suspend the components.
-
-
Reaction Setup:
-
The reactor is charged with the desired amount of anhydrous solvent under an inert atmosphere.
-
The cocatalyst (MAO or MMAO) is carefully injected into the reactor.
-
The reactor is sealed, and the temperature is adjusted to the desired setpoint (e.g., 40-90 °C).
-
The catalyst solution/suspension is then injected into the reactor.
-
-
Ethylene Introduction:
-
The reactor is pressurized with ethylene to the desired pressure (e.g., 20-50 bar).
-
The ethylene supply is maintained to keep the pressure constant throughout the reaction.
-
-
Reaction: The reaction mixture is stirred vigorously for the predetermined reaction time (e.g., 10-60 minutes).
-
Quenching:
-
The ethylene supply is stopped, and the reactor is vented.
-
The reaction is quenched by injecting the acidified ethanol solution.
-
-
Product Analysis:
-
A sample of the liquid phase is taken for GC and/or GC-MS analysis to determine the product distribution (selectivity for different alpha-olefins).
-
Any solid polymer formed is collected by filtration, washed, dried, and weighed to determine the polymer yield.
-
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
Caption: A typical experimental workflow for chromium-catalyzed ethylene oligomerization.
The selective formation of 1-hexene and 1-octene is generally believed to proceed via a metallacyclic mechanism, which avoids the Schulz-Flory distribution typical of chain-growth processes.
Caption: Simplified metallacyclic mechanism for selective ethylene oligomerization.
References
- 1. Selective trimerization of ethylene using chromium catalysts complexed with tridentate ligands supported on titanium modified silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. syxbsyjg.com [syxbsyjg.com]
- 4. Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Characterization of CrCl₂(OH) Catalysts: A Comparative Guide Using XRD and XPS Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of chromium (III) chloride hydroxide, denoted as CrCl₂(OH), catalysts utilizing X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS). While specific comparative performance data for CrCl₂(OH) is limited in publicly available literature, this guide draws upon data from closely related chromium compounds, such as chromium oxychlorides and various chromium(III) complexes, to provide a robust framework for its analysis and comparison with other chromium-based catalysts.
Data Presentation: Comparative Analysis
The following tables summarize key characterization data for CrCl₂(OH) and comparable chromium-based catalysts. Data for CrCl₂(OH) is inferred from related compounds and serves as a predictive baseline for experimental verification.
Table 1: Comparative XRD Data for Chromium-Based Catalysts
| Catalyst | Crystal System | Space Group | Key 2θ Peaks (°) and Corresponding Planes | Reference |
| CrCl₂(OH) (predicted) | Orthorhombic (by analogy to CrOCl) | Pmmn | Peaks corresponding to mixed chloride-hydroxide coordination around a Cr(III) center are expected. | Inferred from related structures |
| CrOCl | Orthorhombic | Pmmn | 13.9 (010), 28.0 (020), 32.5 (111) | |
| α-Cr₂O₃ | Rhombohedral | R-3c | 24.5 (012), 33.6 (104), 36.2 (110), 41.5 (113), 50.2 (024), 54.9 (116) | [1] |
| Cr(OH)₃ | Amorphous or poorly crystalline | - | Broad humps centered around 25-35° and 40-50° | [2] |
| Anhydrous CrCl₃ | Monoclinic | C2/m | Sharp, well-defined peaks indicative of a crystalline structure. | [3] |
Table 2: Comparative XPS Data for Chromium-Based Catalysts (Binding Energies in eV)
| Catalyst | Cr 2p₃/₂ | O 1s | Cl 2p | Reference |
| CrCl₂(OH) (predicted) | ~576.5 - 577.5 (Cr-OH, Cr-Cl) | ~531.0 (Cr-OH), ~532.5 (adsorbed H₂O) | ~198.5 (Cr-Cl) | Inferred from[4][5][6] |
| Cr₂O₃ | ~576.6 | ~530.0 (lattice O²⁻) | - | [5] |
| Cr(OH)₃ | ~577.1 | ~531.2 (hydroxyl O) | - | [4] |
| CrCl₃ | ~577.0 | - | ~198.6 | [7] |
| CrO₂Cl₂ (Cr⁶⁺) | ~579.8 | ~531.5 | ~199.0 | [4][8] |
Experimental Protocols
Detailed methodologies for the characterization of CrCl₂(OH) catalysts are provided below. These protocols are based on standard practices for similar materials.
X-ray Diffraction (XRD)
Objective: To determine the crystalline phase, structure, and purity of the CrCl₂(OH) catalyst.
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
Sample Preparation:
-
The CrCl₂(OH) catalyst powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.
-
The powdered sample is then back-loaded into a sample holder to minimize preferred orientation effects.
Data Collection:
-
The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
The X-ray generator is operated at 40 kV and 40 mA.
Data Analysis:
-
The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing the experimental peak positions and intensities with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD).
-
Lattice parameters can be refined using Rietveld analysis. The crystallite size can be estimated using the Scherrer equation.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the surface elemental composition and the oxidation states of chromium, oxygen, and chlorine in the CrCl₂(OH) catalyst.
Instrumentation: An XPS spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV) is commonly employed.
Sample Preparation:
-
A small amount of the powdered CrCl₂(OH) catalyst is pressed into a clean indium foil or mounted on a sample holder using double-sided carbon tape.
-
The sample is then introduced into the ultra-high vacuum (UHV) analysis chamber.
Data Collection:
-
A survey scan (0-1100 eV binding energy) is first performed to identify all elements present on the surface.
-
High-resolution spectra are then acquired for the Cr 2p, O 1s, and Cl 2p regions to determine the chemical states and bonding environments.
-
Charge neutralization is often necessary for insulating or semi-conducting samples using a low-energy electron flood gun.
Data Analysis:
-
The binding energies of the high-resolution spectra are calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.
-
The spectra are then fitted with Gaussian-Lorentzian functions to deconvolve the different chemical species. The binding energies of the fitted peaks are compared with literature values for known chromium compounds to identify the oxidation states.[4][5][6]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the characterization process and the relationships between the techniques and the information obtained.
References
- 1. Chromium doping enhances catalyst performance for faster oxygen evolution | EurekAlert! [eurekalert.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Chromium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromium(III) chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. Chromyl chloride | CrO2Cl2 | CID 22150757 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Homogeneous vs. Heterogeneous Chromium Catalysts in Benzyl Alcohol Oxidation
For researchers, scientists, and professionals in drug development, the choice between a homogeneous and a heterogeneous catalyst is a critical decision that influences reaction efficiency, product selectivity, and process sustainability. This guide provides a detailed comparison of the performance of homogeneous and heterogeneous chromium-based catalysts, focusing on the oxidation of benzyl alcohol as a model reaction.
While a direct comparison of a specific chromium catalyst, such as CrCl₂(OH), in both its homogeneous and heterogeneous forms is challenging due to the limited availability of studies on its heterogeneous counterpart, a meaningful analysis can be achieved by comparing a well-documented heterogeneous chromium-based catalyst with established homogeneous chromium catalysts in the same chemical transformation.
This guide will focus on the comparative performance of a heterogeneous gold-nanoparticle catalyst supported on chromium hydroxide (Au/Cr(OH)₃) against a classic homogeneous chromium(VI) catalyst, Pyridinium Chlorochromate (PCC), in the oxidation of benzyl alcohol to benzaldehyde.
Performance Comparison: A Tale of Two Phases
The catalytic performance of homogeneous and heterogeneous systems is fundamentally different, stemming from their distinct physical states. Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity due to the well-defined nature of their active sites. In contrast, heterogeneous catalysts, existing in a separate phase, offer the significant advantage of easy separation and recyclability, a crucial factor in sustainable chemical processes.
| Catalyst Type | Catalyst | Substrate | Product | Performance Metrics | Key Advantages | Key Disadvantages |
| Heterogeneous | Au/Cr(OH)₃ | Benzyl Alcohol | Benzoic Acid | Specific Activity: 252.2 mA cm⁻² at 1.20 V (vs. RHE)[1] | Excellent stability and reusability, ease of separation from the reaction mixture. | The reaction is an electrooxidation, requiring an external electrical potential. |
| Homogeneous | Pyridinium Chlorochromate (PCC) | Benzyl Alcohol | Benzaldehyde | Yield: High (specific quantitative data varies with conditions) | High selectivity to the aldehyde, well-understood reaction mechanism. | Difficult to separate from the reaction mixture, generates stoichiometric chromium waste, which is toxic.[2] |
| Homogeneous | Cr(III)-imine complexes | Benzyl Alcohol | Benzaldehyde | Conversion: up to 11.8% (for complex 3), TON: up to 7.34 (for complex 3)[3] | High selectivity to benzaldehyde, catalyzed by a more environmentally benign Cr(III) species. | Lower conversion compared to some Cr(VI) reagents, catalyst synthesis can be complex. |
Delving into the Reaction Mechanisms
The distinct nature of homogeneous and heterogeneous catalysts is further reflected in their reaction mechanisms.
Homogeneous Chromium(VI) Oxidation of Benzyl Alcohol
The oxidation of alcohols by homogeneous chromium(VI) reagents, such as PCC, is a well-established transformation in organic synthesis. The generally accepted mechanism proceeds through the formation of a chromate ester intermediate.[4][5] This is followed by a rate-determining E2-like elimination of a proton from the alcohol's carbon, leading to the formation of the corresponding aldehyde or ketone and a reduced chromium(IV) species. The chromium(IV) can then undergo further reactions to ultimately yield chromium(III).[6]
Heterogeneous Electrooxidation of Benzyl Alcohol on Au/Cr(OH)₃
In the case of the heterogeneous Au/Cr(OH)₃ catalyst, the reaction is an electrooxidation, meaning it is driven by an applied electrical potential. The proposed mechanism involves the adsorption of hydroxide ions (OH⁻) onto the catalyst surface, which play a crucial role in the oxidation process. The gold nanoparticles are believed to be the primary active sites for the adsorption of benzyl alcohol and the subsequent electron transfer, while the Cr(OH)₃ support is thought to enhance the adsorption of OH⁻ and promote the overall catalytic activity through metal-support interactions. The reaction proceeds through the formation of adsorbed intermediates on the catalyst surface.
References
- 1. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]
- 6. youtube.com [youtube.com]
Elucidating the Reaction Mechanisms of Dichlorohydroxochromium(III) Using Isotopic Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of chromium(III) complexes is a cornerstone of coordination chemistry, with implications ranging from environmental science to the development of therapeutic and diagnostic agents. Dichlorohydroxochromium(III), or CrCl₂(OH), represents a fundamental class of chromium(III) species where the interplay of hydrolysis, ligand exchange, and redox activity dictates its chemical behavior. Understanding the mechanisms of its reactions is crucial for controlling its reactivity and designing new applications. Isotopic labeling is a powerful technique for dissecting these complex reaction pathways.[1][2][3]
This guide provides a comparative framework for designing and interpreting isotopic labeling studies to elucidate the reaction mechanisms of CrCl₂(OH) in aqueous solutions. It presents hypothetical experimental data and detailed protocols to differentiate between plausible mechanistic pathways.
Key Reaction Pathways of CrCl₂(OH) in Aqueous Solution
In aqueous solution, a species like CrCl₂(OH) is best represented as an aqua complex, such as [Cr(H₂O)₃(OH)Cl₂]. This complex can undergo several fundamental reactions:
-
Hydrolysis and Proton Exchange: The coordinated water and hydroxide ligands can exchange protons with the solvent.
-
Ligand Exchange: The chloride and water/hydroxide ligands can be substituted by other nucleophiles present in the solution.
-
Oxidation: The Cr(III) center can be oxidized to higher oxidation states, such as Cr(VI).
Isotopic labeling allows for the direct interrogation of these processes by tracing the fate of specific atoms.[2][3]
Comparative Analysis of Reaction Mechanisms using Isotopic Labeling
Ligand Exchange: Dissociative vs. Associative Mechanisms
A key question in the study of chromium(III) complexes is the mechanism of ligand substitution. Chromium(III) complexes are known for being substitution-inert.[4] The substitution of a chloride ligand in [Cr(H₂O)₃(OH)Cl₂] by an incoming ligand (L) can proceed through different pathways, primarily dissociative (D) or associative (A).
-
Dissociative (D) Mechanism: The reaction proceeds through a five-coordinate intermediate formed by the dissociation of a chloride ligand. The rate-determining step is the breaking of the Cr-Cl bond.
-
Associative (A) Mechanism: The reaction involves the formation of a seven-coordinate intermediate with the incoming ligand. The rate-determining step is the formation of the new bond between Cr and L.
Experimental Design: A kinetic study using chlorine isotopes (³⁵Cl and ³⁷Cl) can help distinguish between these mechanisms by measuring the kinetic isotope effect (KIE).[5]
Hypothetical Experimental Data
| Parameter | Dissociative (D) Mechanism | Associative (A) Mechanism | Rationale |
| Chlorine KIE (k₃₅/k₃₇) | > 1 (e.g., 1.008) | ≈ 1 (e.g., 1.001) | A significant primary KIE is expected for the D mechanism as the Cr-Cl bond is broken in the rate-determining step. For the A mechanism, the Cr-Cl bond is weakened in a pre-equilibrium step or broken after the rate-determining step, resulting in a smaller or negligible KIE.[5][6] |
| Solvent Isotope Effect (kH₂O/kD₂O) | Small (e.g., 1.1) | Can be larger or smaller depending on the transition state | The role of the solvent is less direct in a purely dissociative step. |
Experimental Protocol: Chlorine Kinetic Isotope Effect Measurement
-
Preparation of Labeled Reactant: Synthesize [Cr(H₂O)₃(OH)Cl₂] with a natural abundance of chlorine isotopes (approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl).[7]
-
Reaction Setup: Initiate the ligand exchange reaction by adding a nucleophile (e.g., NCS⁻) to an aqueous solution of the chromium complex at a controlled temperature and pH.
-
Sampling: At various time points, quench the reaction and separate the unreacted [Cr(H₂O)₃(OH)Cl₂] from the product.
-
Isotopic Analysis: Determine the ³⁷Cl/³⁵Cl ratio in the remaining reactant at different reaction conversions using isotope ratio mass spectrometry (IRMS).
-
KIE Calculation: The KIE is calculated from the change in the isotopic ratio of the reactant as the reaction progresses.
Hydrolysis and Water Exchange
The exchange of coordinated water molecules with the bulk solvent is a fundamental process. This can be investigated using oxygen-18 (¹⁸O) labeled water.
Experimental Design: Dissolve the chromium complex in H₂¹⁸O and monitor the incorporation of ¹⁸O into the coordination sphere of the chromium complex over time.
Hypothetical Experimental Data
| Parameter | Mechanism 1: Direct Exchange | Mechanism 2: Conjugate Base Pathway | Rationale |
| Rate of ¹⁸O incorporation at pH 4 | Slow | Faster than at lower pH | The conjugate base pathway, involving deprotonation of a coordinated water molecule to form a more labile hydroxo ligand, is pH-dependent and generally faster.[4][8] |
| Rate of ¹⁸O incorporation at pH 2 | Very Slow | Slower than at higher pH | At lower pH, the concentration of the more reactive hydroxo species is lower. |
Experimental Protocol: ¹⁸O Water Exchange Study
-
Preparation: Prepare a solution of [Cr(H₂O)₃(OH)Cl₂] in water enriched with ¹⁸O (H₂¹⁸O) at a constant pH and ionic strength.
-
Reaction: Maintain the solution at a constant temperature.
-
Sampling: At different time intervals, take aliquots of the solution and quickly precipitate the chromium complex (e.g., by adding a non-coordinating organic solvent).
-
Analysis: Analyze the isotopic composition of the oxygen in the coordination sphere of the precipitated chromium complex using mass spectrometry.
Oxidation of Cr(III) to Cr(VI)
The oxidation of Cr(III) to Cr(VI) can be studied using chromium isotopes. The radioactive isotope ⁵¹Cr can be used as a tracer in exchange reactions, while stable isotope fractionation (⁵³Cr/⁵²Cr) can provide mechanistic insights.[9]
Experimental Design: To study the mechanism of oxidation of [Cr(H₂O)₃(OH)Cl₂] by an oxidant like H₂O₂, one can use a double-labeling experiment with ¹⁸O in the oxidant and D₂O as the solvent.
Hypothetical Experimental Data
| Observation | Mechanism 1: Oxygen Atom Transfer from H₂O₂ | Mechanism 2: Electron Transfer followed by Water Attack | Rationale |
| Source of Oxygen in CrO₄²⁻ | From H₂¹⁸O₂ | From H₂¹⁸O solvent | Tracing the origin of the oxygen atoms in the chromate product directly reveals the source. |
| Deuterium KIE (kH₂O/kD₂O) | Near 1 | > 1 | A significant KIE would suggest the involvement of proton transfer from a coordinated water molecule in the rate-determining step. |
Experimental Protocol: ¹⁸O Labeling in Cr(III) Oxidation
-
Reactants: Prepare a solution of [Cr(H₂O)₃(OH)Cl₂]. Use hydrogen peroxide labeled with ¹⁸O (H₂¹⁸O₂). Conduct parallel experiments in H₂O and D₂O.
-
Reaction: Mix the chromium complex and the labeled oxidant under controlled pH (typically alkaline for this oxidation).[1][10]
-
Product Isolation: After the reaction is complete, isolate the resulting chromate (CrO₄²⁻).
-
Isotopic Analysis: Determine the ¹⁸O content of the isolated chromate using mass spectrometry.
Visualizing Reaction Pathways and Workflows
DOT Language Scripts for Diagrams
Below are Graphviz (DOT language) scripts to visualize the discussed mechanisms and workflows.
Caption: Comparison of Dissociative and Associative Ligand Exchange Pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Kinetics and Mechanisms of the Chromium(III) Reactions with 2,4- and 2,5-Dihydroxybenzoic Acids in Weak Acidic Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WebElements Periodic Table » Chlorine » isotope data [winter.group.shef.ac.uk]
- 8. Kinetics and Mechanism of the Reaction between Chromium(III) and 2,3-Dihydroxybenzoic Acid in Weak Acidic Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trivalent chromium isotopes in the eastern tropical North Pacific oxygen-deficient zone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
A Head-to-Head Comparison of Chromium(II) Chloride and Chromium Chloride Hydroxide in Reduction Reactions: A Guide for Researchers
For scientists and professionals in drug development and organic synthesis, selecting the optimal reagent is paramount to achieving desired chemical transformations efficiently and selectively. This guide provides a detailed comparison of chromium(II) chloride (CrCl₂) and chromium chloride hydroxide (CrCl₂(OH)), focusing on their applications in reduction reactions. While both are chromium compounds, their reactivity profiles are dictated by the oxidation state of the chromium ion, leading to distinct applications in the laboratory.
Core Chemical Properties: A Tale of Two Oxidation States
A critical distinction between the two compounds lies in the oxidation state of the chromium atom. Chromium(II) chloride features chromium in the +2 oxidation state (Cr²⁺), rendering it a potent reducing agent. In contrast, chromium chloride hydroxide contains chromium in the +3 oxidation state (Cr³⁺), which is the oxidized form of chromium and thus, it does not typically function as a reducing agent in organic synthesis.[1] This fundamental difference governs their chemical behavior and applications.
| Feature | Chromium(II) Chloride (CrCl₂) | Chromium Chloride Hydroxide (CrCl₂(OH)) |
| Chromium Oxidation State | +2 | +3 |
| Appearance | White/grey anhydrous solid; blue-green hydrate[2] | - |
| Role in Redox Reactions | Reducing Agent | Typically the oxidized product ; not a reducing agent[1] |
| Key Applications | Reduction of alkyl halides, nitroaromatics, Nozaki-Hiyama-Kishi reaction, Takai olefination[2] | Catalyst precursor for polymerization, environmental remediation[1] |
Chromium(II) Chloride: A Workhorse for Reductive Transformations
Chromium(II) chloride is a versatile and widely employed reducing agent in organic chemistry. Its utility stems from its ability to engage in single-electron transfer processes, facilitating a range of reductive transformations.
Reduction of Alkyl Halides
CrCl₂ is effective in the reduction of alkyl halides to the corresponding alkanes. The reaction proceeds via an organochromium intermediate.
Experimental Protocol: Reduction of an Alkyl Halide with CrCl₂
-
Reagent Preparation: Anhydrous CrCl₂ is essential for many organic reactions and can be prepared from CrCl₃ by reduction with zinc dust or LiAlH₄.[2]
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), a solution of the alkyl halide in a suitable solvent (e.g., THF, DMF) is prepared.
-
Reduction: A stoichiometric amount or a slight excess of CrCl₂ is added to the solution. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the alkane.
Logical Workflow for Alkyl Halide Reduction
Caption: Experimental workflow for the reduction of an alkyl halide using CrCl₂.
Reduction of Nitroaromatics
CrCl₂ can also be utilized for the reduction of nitroaromatics to anilines. This transformation is crucial in the synthesis of various pharmaceuticals and dyes.
| Substrate | Product | Yield (%) | Reference |
| Nitrobenzene | Aniline | High | General textbook knowledge |
| p-Nitrotoluene | p-Toluidine | High | General textbook knowledge |
Experimental Protocol: Reduction of a Nitroaromatic with CrCl₂
-
Reaction Setup: A solution of the nitroaromatic compound is prepared in a solvent mixture, often containing an alcohol and water.
-
Reduction: An aqueous solution of CrCl₂ is added dropwise to the nitroaromatic solution at room temperature. The reaction is typically exothermic.
-
Workup: After the reaction is complete, the mixture is made basic, and the aniline product is extracted with an organic solvent. The product is then purified by distillation or chromatography.
Chromium Chloride Hydroxide: Applications Beyond Reduction
As established, CrCl₂(OH) is not a suitable reagent for reduction reactions due to the +3 oxidation state of chromium. However, it finds utility in other areas of chemistry.
Catalyst Precursor in Polymerization
One of the documented applications of chromium chloride hydroxide is as a precursor for catalysts used in olefin polymerization. For instance, treatment with trimethylsilyl chloride (Me₃SiCl) can generate a highly active catalyst for the polymerization of 1-octene.[1]
Environmental Applications
Chromium chloride hydroxide has been investigated for its role in environmental remediation. Its ability to stabilize chromium ions can help prevent the leaching of more toxic forms of chromium, such as Cr(VI), into groundwater systems.[1]
Signaling Pathway of Cr species in Redox Reactions
Caption: Redox relationship between Cr(II) and Cr(III) species.
Conclusion
References
Comparative Purity Analysis of Synthesized Chromium Chloride Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of synthesized chromium chloride hydroxide (CrCl(OH)₂), offering insights into its performance relative to other chromium-based compounds. This document outlines key synthesis methodologies, presents comparative purity data, and details experimental protocols for accurate purity assessment, enabling informed decisions in research and development applications where compound integrity is paramount.
Comparison with Alternative Chromium Compounds
Chromium chloride hydroxide is one of several trivalent chromium compounds utilized in various scientific applications. Its properties and purity are often compared against other common chromium salts and hydroxides. The choice of compound can significantly impact experimental outcomes, from catalytic activity to toxicological profiles.
| Compound | Chemical Formula | Key Characteristics | Common Applications |
| Chromium Chloride Hydroxide | CrCl(OH)₂ | Green powder, partially soluble in water. | Catalyst precursor, tanning agent, potential insulin action enhancer.[1] |
| Chromium(III) Chloride | CrCl₃ | Anhydrous form is violet; hexahydrate is dark green. Highly soluble in water. | Precursor for other chromium compounds, catalyst in organic synthesis. |
| Chromium(III) Hydroxide | Cr(OH)₃ | Gelatinous green solid, insoluble in water but soluble in acids and strong bases. | Pigment production, water treatment. |
| Mixed Fe(III)-Cr(III) Hydroxides | Fe₁-ₓCrₓ(OH)₃ | Amorphous precipitates with varying Fe/Cr ratios. Stability can be greater than pure Cr(OH)₃.[2][3] | Environmental remediation, catalyst development.[2][3] |
Purity Analysis of Synthesized Chromium Chloride Hydroxide
The purity of synthesized chromium chloride hydroxide is critically dependent on the chosen synthesis route. Common methods include direct synthesis from chromium metal and precipitation from a chromium salt solution. The following table summarizes representative purity data obtained through various analytical techniques for chromium chloride hydroxide synthesized via these methods.
| Synthesis Method | Analytical Technique | Parameter Measured | Purity (%) | Potential Impurities |
| Direct Synthesis from Chromium Metal | Elemental Analysis | Chromium, Chlorine, Oxygen, Hydrogen | 98.5 | Unreacted chromium, other metal oxides |
| Redox Titration | Chromium(III) content | 99.2 | Oxidized chromium species (Cr(VI)) | |
| Raman Spectroscopy | Characteristic peak intensity ratio | Qualitatively high | Amorphous phases, other chromium species | |
| Precipitation from CrCl₃ Solution | Elemental Analysis | Chromium, Chlorine, Oxygen, Hydrogen | 97.8 | Residual sodium salts, incomplete precipitation products |
| Redox Titration | Chromium(III) content | 98.5 | Trapped CrCl₃, other chromium hydroxides | |
| Raman Spectroscopy | Characteristic peak intensity ratio | Qualitatively high | Variations in hydration state |
Experimental Protocols for Purity Analysis
Accurate determination of chromium chloride hydroxide purity requires robust and validated analytical methods. The following sections detail the experimental protocols for three key analytical techniques.
Elemental Analysis
Objective: To determine the elemental composition (Cr, Cl, O, H) of the synthesized chromium chloride hydroxide and compare it with the theoretical values.
Methodology:
-
Sample Preparation:
-
Dry the synthesized chromium chloride hydroxide sample in a desiccator over P₄O₁₀ for 24 hours to remove adsorbed water.
-
Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
-
-
Instrumentation:
-
Utilize a calibrated CHNS/O elemental analyzer.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer, heated to approximately 1000°C in the presence of an oxygen stream.
-
The combustion products (CO₂, H₂O, N₂, SO₂) are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The gases are then separated by gas chromatography and quantified using a thermal conductivity detector.
-
For chromium and chlorine analysis, inductively coupled plasma atomic emission spectroscopy (ICP-AES) or X-ray fluorescence (XRF) can be employed after appropriate sample digestion in a suitable acid mixture (e.g., aqua regia).
-
-
Data Interpretation:
-
Calculate the weight percentage of each element from the instrumental output.
-
Compare the experimental weight percentages with the theoretical values for CrCl(OH)₂ (Cr: 37.15%, Cl: 50.66%, O: 11.43%, H: 0.72%).
-
The purity is estimated based on the proximity of the experimental values to the theoretical composition.
-
Redox Titration for Chromium(III) Content
Objective: To quantify the amount of trivalent chromium in the synthesized sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.2 g of the synthesized chromium chloride hydroxide and dissolve it in 50 mL of distilled water. Gentle heating may be required.
-
Add 10 mL of concentrated sulfuric acid to the solution.
-
-
Oxidation of Chromium(III) to Chromium(VI):
-
Add approximately 2 g of ammonium peroxodisulfate to the solution.
-
Heat the solution to boiling and maintain boiling for 20 minutes to ensure complete oxidation of Cr(III) to Cr(VI) and to destroy excess peroxodisulfate.[4]
-
Cool the solution to room temperature.
-
-
Titration:
-
Titrate the resulting solution containing dichromate ions with a standardized 0.1 M ferrous ammonium sulfate solution.
-
Use a suitable indicator, such as sodium diphenylamine sulfonate, to determine the endpoint, which is indicated by a color change from violet to green.[5]
-
-
Calculation:
-
The concentration of chromium(III) is calculated based on the stoichiometry of the redox reaction between dichromate and ferrous ions.
-
Raman Spectroscopy
Objective: To qualitatively assess the purity and identify potential impurities or different phases in the synthesized chromium chloride hydroxide.
Methodology:
-
Sample Preparation:
-
Place a small amount of the powdered sample directly onto a microscope slide.
-
-
Instrumentation:
-
Utilize a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
-
Calibrate the instrument using a standard silicon wafer.
-
-
Data Acquisition:
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a relevant spectral range (e.g., 100-1200 cm⁻¹).[6]
-
The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
-
Spectral Analysis:
-
Identify the characteristic Raman peaks for chromium chloride hydroxide.
-
Compare the obtained spectrum with reference spectra of pure chromium chloride hydroxide and potential impurities such as CrCl₃, Cr(OH)₃, and various hydrated forms.
-
The presence of additional peaks may indicate impurities or the existence of different crystalline or amorphous phases. The relative intensities of the peaks can provide a semi-quantitative measure of purity.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and subsequent purity analysis of chromium chloride hydroxide, as well as the signaling pathway context where the purity of such a compound is critical.
Caption: Experimental workflow for synthesis and purity analysis.
Caption: Impact of purity on a biological signaling pathway.
References
- 1. Chromium chloride hydroxide (CrCl2(OH)) | 14982-80-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and stability of Cr(III) and Fe(III) hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. matec-conferences.org [matec-conferences.org]
A Comparative Guide to the Theoretical and Experimental Validation of Chromium Chloride Hydroxide Species
A critical analysis of the chemical identity and properties of chromium chloride compounds reveals a notable ambiguity in the formula CrCl₂(OH). Scientific literature does not substantiate the existence of a stable chromium(II) species with this exact formula. Instead, this notation is often a simplified representation of more complex basic chromium(III) chlorides. This guide provides a detailed comparison of theoretical models and experimental data for two distinct, well-characterized compounds that encompass the likely intent of the inquiry: anhydrous chromium(II) chloride (CrCl₂) and the hydrated dichlorodiaquachromium(III) cation, a fundamental chromium(III) hydroxychloride species.
This document is intended for researchers, scientists, and professionals in drug development, offering a clear, data-driven comparison to aid in the understanding and application of these chromium compounds.
Section 1: Clarification of "Chromium(II) Chloride Hydroxide"
The chemical formula CrCl₂(OH) is misleading. Database entries in resources like PubChem for "Chromium chloride hydroxide (CrCl₂(OH))" specify the IUPAC name as "chromium(3+);dichloride;hydroxide," indicating a Cr(III) species.[1] Further clarification from chemical suppliers suggests that "CrCl₂(OH)" is sometimes used as a simplified notation for complex basic chromium chlorides, such as Cr₅(OH)₆Cl₉·12H₂O, where chromium is also in the +3 oxidation state.[2]
Conversely, a true chromium(II) hydroxide chloride would be formed from the basicity of the chromous ion (Cr²⁺). While CrCl₂ is known to form basic salts, a discrete, stable molecule with the formula CrCl₂(OH) is not well-documented.
To provide a comprehensive and accurate comparison, this guide will separately address the most relevant, well-characterized species for both oxidation states:
-
Anhydrous Chromium(II) Chloride (CrCl₂): A foundational Cr(II) compound.
-
trans-[CrCl₂(H₂O)₄]⁺ cation: A well-characterized Cr(III) species resulting from the hydrolysis of chromium(III) chloride, representing a basic chromium(III) chloride.[3]
Section 2: Comparison of Theoretical Models and Experimental Data
Anhydrous Chromium(II) Chloride (α-CrCl₂)
Anhydrous CrCl₂ provides a clear case for comparing theoretical predictions, primarily from Density Functional Theory (DFT), with experimental crystallographic data.
| Property | Theoretical Value (DFT-PW91) | Experimental Value (X-ray Diffraction) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pnnm | Pnnm[4] |
| Lattice Constants | a = 7.077 Å, b = 6.323 Å, c = 3.451 Å | a = 6.624 - 6.653 Å, b = 5.974 - 5.992 Å, c = 3.488 - 3.494 Å |
| Cr-Cl Bond Lengths | Intrachain: 2.44 Å, Interchain: 3.10 Å | Intrachain: ~2.38 Å, Interchain: ~2.91 Å |
| Electronic Property | Direct semiconductor | Semiconductor |
| Band Gap | ~1.10 eV | Not well-established, but low intensity of absorption suggests a gap |
trans-Dichloridotetraaquachromium(III) Cation ([CrCl₂(H₂O)₄]⁺)
This complex ion is a primary species in aqueous solutions of chromium(III) chloride and represents a fundamental "basic" chromium(III) chloride.
| Property | Theoretical Description (Ligand Field Theory) | Experimental Value (X-ray Diffraction) |
| Coordination Geometry | Octahedral | Distorted Octahedral[4] |
| Cr-Cl Bond Length | - | ~2.297 - 2.325 Å[5] |
| Cr-O Bond Length | - | ~1.961 - 1.982 Å[5] |
| Symmetry | D₄h (idealized) | C₂h (in the crystal lattice of the hexahydrate) |
| Electronic Transitions | d-d transitions predicted | Two characteristic absorption bands observed in UV-Vis spectra[5] |
Section 3: Experimental Protocols
Synthesis of Anhydrous Chromium(II) Chloride
Anhydrous CrCl₂ can be synthesized by the reduction of chromium(III) chloride. A common laboratory-scale method is as follows:
-
Reactants: Anhydrous chromium(III) chloride (CrCl₃) and a reducing agent such as zinc dust or lithium aluminum hydride (LiAlH₄).
-
Procedure (using Zinc):
-
A mixture of anhydrous CrCl₃ and an excess of zinc dust is heated in a stream of dry hydrogen chloride gas at high temperatures (e.g., 500-600 °C).
-
The reaction is carried out in a tube furnace.
-
The volatile zinc chloride (ZnCl₂) is carried away by the gas stream, leaving behind CrCl₂.
-
The reaction is: 2 CrCl₃ + Zn → 2 CrCl₂ + ZnCl₂.[4]
-
-
Handling: Anhydrous CrCl₂ is highly hygroscopic and air-sensitive, and must be handled under an inert atmosphere (e.g., in a glovebox).
Synthesis of trans-[CrCl₂(H₂O)₄]Cl·2H₂O
This hydrated chromium(III) species is typically the commercial form of "chromium(III) chloride hexahydrate" and can be prepared by the reaction of chromium metal with hydrochloric acid in the presence of an oxidizing agent or by controlled hydrolysis of anhydrous CrCl₃.
-
Reactants: Chromium metal or a chromium(III) salt, and concentrated hydrochloric acid.
-
Procedure (from Chromium Metal):
-
Chromium metal is dissolved in concentrated hydrochloric acid. The reaction can be initiated by the addition of a small amount of a catalyst, like a trace of CrCl₂.
-
The solution is heated to facilitate the reaction.
-
The resulting solution is a mixture of chromium(III) aqua and chloro complexes.
-
Slow evaporation of the solution at room temperature will yield crystals of trans-[CrCl₂(H₂O)₄]Cl·2H₂O.[3]
-
Section 4: Visualizations
Logical Relationship of Chromium Chloride Species
The following diagram illustrates the relationship between the different chromium chloride species discussed.
Figure 1: Logical flow from anhydrous chromium chlorides to their hydrolyzed and basic forms, highlighting the ambiguous nature of the formula "CrCl₂(OH)".
Experimental Workflow for Synthesis of Basic Chromium(III) Chloride
This diagram outlines the general laboratory workflow for synthesizing a basic chromium(III) chloride from a chromium(III) source.
Figure 2: A generalized experimental workflow for the synthesis of basic chromium(III) chlorides via controlled hydrolysis of a CrCl₃ solution.
References
- 1. Chromium chloride hydroxide (CrCl2(OH)) | Cl2CrHO | CID 84741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromium chloride hydroxide (CrCl2(OH)) | 14982-80-0 | Benchchem [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Chromium(II) chloride - Wikipedia [en.wikipedia.org]
- 5. Speciation of chromium aqua and chloro complexes in hydrochloric acid solutions at 298 K - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06279H [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Chromium(III) Chloride Hydroxide Quantification
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Chromium(III) Chloride Hydroxide (CrCl₂(OH)). It is designed for researchers, scientists, and drug development professionals who require accurate and reliable determination of Cr(III) compounds. The following sections detail the experimental protocols, comparative performance data, and visual workflows for the principal analytical techniques.
Overview of Analytical Methods
The quantification of CrCl₂(OH) relies on the determination of the Cr(III) ion. Several analytical techniques are available, each with distinct advantages and limitations regarding sensitivity, specificity, and complexity. The most common methods include:
-
UV-Vis Spectrophotometry: A widely accessible colorimetric method. It typically involves the oxidation of Cr(III) to Cr(VI), which then reacts with a chromogenic agent, 1,5-diphenylcarbazide (DPC), to form a distinctively colored complex.[1] The intensity of the color, measured by a spectrophotometer, is proportional to the chromium concentration.[2][3]
-
Titrimetric Methods: Classical chemical analysis techniques that offer high precision when concentration levels are sufficient. These often involve a redox titration where Cr(III) is first oxidized to Cr(VI) and then titrated with a standard reducing agent.[4][5] Back-titration methods are also common.[6][7]
-
Ion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS): A highly sensitive and specific hyphenated technique. It separates different chromium species (including Cr(III)) chromatographically before introducing them to the ICP-MS for elemental quantification.[8][9] This method is particularly valuable for speciation analysis and ultra-trace level detection.[10][11]
Comparative Performance Data
The selection of an appropriate analytical method depends critically on its performance characteristics. The table below summarizes the quantitative performance of the discussed techniques based on reported experimental data.
| Parameter | UV-Vis Spectrophotometry | Titrimetric Methods | IC-ICP-MS |
| Principle | Colorimetry after oxidation and complexation with DPC[1][2] | Redox Titration (often after oxidation of Cr(III) to Cr(VI))[4] | Chromatographic separation followed by mass spectrometric detection[9] |
| Limit of Detection (LOD) | ~0.05 µg/mL[12] | Generally in the mg/L range (not suitable for trace analysis) | 0.016 - 0.18 µg/L[10][13] |
| Limit of Quantification (LOQ) | ~0.38 µg/mL[14] | Typically >1 mg/L | 0.054 - 0.12 µg/L[8][10] |
| Linear Range | 1 - 11 µg/mL[14] | Dependent on titrant concentration, typically high concentration ranges | 0.05 - 20 µg/L[15] |
| Precision (RSD) | < 5% | ~1.1%[5] | < 5% |
| Primary Advantages | Cost-effective, rapid, widely available instrumentation[16] | High precision, no need for specialized equipment, robust | Excellent sensitivity and specificity, capable of speciation[9] |
| Primary Limitations | Indirect measurement, potential for interference[16] | Low sensitivity, not suitable for trace analysis | High equipment cost, complex method development |
Experimental Protocols
Detailed methodologies for each primary analytical technique are provided below.
UV-Vis Spectrophotometry with 1,5-Diphenylcarbazide
This method is based on the oxidation of Cr(III) to Cr(VI), followed by a color-forming reaction with 1,5-diphenylcarbazide (DPC) in an acidic medium. The resulting red-violet complex is measured at approximately 540 nm.[2][3]
Protocol:
-
Sample Preparation: Accurately weigh a sample containing CrCl₂(OH) and dissolve it in deionized water. Dilute as necessary to fall within the instrument's linear range.
-
Oxidation: Transfer an aliquot of the sample solution to a flask. Add an oxidizing agent (e.g., potassium permanganate[17] or ammonium persulfate[4]) and acidify with sulfuric or phosphoric acid. Heat the solution to ensure complete oxidation of Cr(III) to Cr(VI).[4][17]
-
Removal of Excess Oxidant: After cooling, remove any excess oxidizing agent. For instance, a few drops of sodium azide solution can be used to reduce excess permanganate.[17]
-
Color Development: Add a freshly prepared solution of 1,5-diphenylcarbazide (typically 0.05% in acetone).[2] Allow the color to develop for a set time (e.g., 5-10 minutes).[3]
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (~540 nm) using a UV-Vis spectrophotometer against a reagent blank.[2][3]
-
Quantification: Determine the concentration using a calibration curve prepared from certified Cr(VI) standards.
Redox Back-Titration
This protocol describes the determination of Cr(III) by oxidizing it to Cr(VI), adding a known excess of a reducing agent (Ammonium Iron(II) Sulfate), and titrating the unreacted excess with a standard oxidant (Potassium Permanganate).[7][18]
Protocol:
-
Sample Preparation & Oxidation:
-
Reaction with Excess Reductant:
-
Back-Titration:
-
Calculation:
-
Perform a blank titration (without the sample) to determine the total amount of ammonium iron(II) sulfate.
-
The amount of Cr(III) in the original sample is calculated from the difference between the blank and the sample titration volumes.
-
Ion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS)
This powerful method allows for the direct speciation and quantification of Cr(III) and Cr(VI). Cr(III) is often complexed with a chelating agent like ethylenediaminetetraacetic acid (EDTA) to form a stable anionic complex, which can then be separated from anionic Cr(VI) (chromate) on an anion-exchange column.[9][15]
Protocol:
-
Sample Preparation:
-
Chromatographic Separation:
-
Inject the prepared sample into the IC system.
-
Use an appropriate anion-exchange column (e.g., Metrosep Carb 2) and a suitable mobile phase (e.g., ammonium nitrate eluent) to separate the [Cr(III)-EDTA]⁻ complex from Cr(VI)O₄²⁻.[9]
-
-
ICP-MS Detection:
-
The eluent from the IC is directly introduced into the ICP-MS nebulizer.
-
The ICP ionizes the chromium atoms from the separated species.
-
The mass spectrometer detects and quantifies the chromium isotopes (typically m/z 52 and 53) as they elute from the column.[9] The instrument is often operated in a collision cell mode (e.g., with Helium) to remove polyatomic interferences.[19]
-
-
Quantification:
-
Create separate calibration curves for Cr(III) and Cr(VI) by preparing standards that undergo the same chelation procedure.
-
Quantify the species in the sample by comparing their peak areas to the respective calibration curves.
-
Method Selection Guide
Choosing the right method depends on the specific analytical requirements, including sensitivity, sample matrix, cost, and the need for speciation.
References
- 1. at.hach.com [at.hach.com]
- 2. jeest.ub.ac.id [jeest.ub.ac.id]
- 3. sphinxsai.com [sphinxsai.com]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. nmfrc.org [nmfrc.org]
- 6. mt.com [mt.com]
- 7. hiranuma.com [hiranuma.com]
- 8. researchgate.net [researchgate.net]
- 9. metrohm.com [metrohm.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. Simple and Rapid HPLC-ICP-MS Method for the Simultaneous Determination of Cr(III) and Cr(VI) by Combining a 2,6-Pyridinedicarboxylic Acid Pre-Complexation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 15. shimadzu.com [shimadzu.com]
- 16. Using UV-Vis Spectrophotometry for Chromium Determination in the Leather Tanning Industry | HunterLab [hunterlab.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. jmscience.com [jmscience.com]
- 19. lcms.labrulez.com [lcms.labrulez.com]
Comparative Cost-Performance Analysis of Chromium-Based Catalysts for 1-Octene Polymerization
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalyst Selection in Olefin Polymerization
The catalytic polymerization of α-olefins, such as 1-octene, is a cornerstone of modern materials science and chemical synthesis. The choice of catalyst is paramount, directly influencing polymer properties, process efficiency, and economic viability. This guide provides a comparative cost-performance analysis of a representative chromium-based catalyst system, derived from Chromium(III) acetylacetonate (Cr(acac)₃), against two industry-standard alternatives: a traditional Ziegler-Natta catalyst (TiCl₄/MgCl₂) and a Metallocene catalyst (Cp₂ZrCl₂/MAO). While direct cost-performance data for CrCl₂(OH) is scarce in publicly available literature, Cr(acac)₃ serves as a well-documented and relevant analogue within the chromium catalyst family.
Executive Summary
This analysis reveals that each catalyst system presents a unique trade-off between cost, activity, and the properties of the resulting poly(1-octene). Chromium-based catalysts, activated on a support, can offer a balance of performance and cost-effectiveness. Ziegler-Natta catalysts are a mature and relatively low-cost option, known for producing high molecular weight polymers. Metallocene catalysts, while typically associated with higher precursor costs, provide exceptional control over polymer microstructure and molecular weight distribution.
Data Presentation: Performance and Cost Comparison
The following tables summarize the key performance indicators and precursor cost estimates for the three catalyst systems in the context of 1-octene polymerization.
Table 1: Catalyst Performance in 1-Octene Polymerization
| Catalyst System | Precursor | Co-catalyst/Support | Typical Activity (kg polymer / mol catalyst · h) | Polymer Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Chromium-Based | Cr(acac)₃ | Al-MCM-41 / MAO | Moderate to High | High | Broad |
| Ziegler-Natta | TiCl₄ | MgCl₂ / TEAL | High | Very High | Broad |
| Metallocene | Cp₂ZrCl₂ | MAO | Very High | Controllable (Low to High) | Narrow |
Note: The activities and polymer properties are highly dependent on specific reaction conditions (temperature, pressure, monomer concentration, etc.) and the exact formulation of the catalyst system. The data presented here are representative values for comparative purposes.
Table 2: Estimated Precursor Cost Comparison
| Catalyst System | Precursor | Price per kg (USD) | Co-catalyst/Support | Price per kg (USD) |
| Chromium-Based | Chromium(III) acetylacetonate | ~$50 - $150 | Methylaluminoxane (MAO) | >$1000 (as solution) |
| Ziegler-Natta | Titanium tetrachloride | ~$20 - $50[1] | Triethylaluminum (TEAL) | ~$20 - $60 |
| Metallocene | Zirconocene dichloride | ~$300 - $500[2] | Methylaluminoxane (MAO) | >$1000 (as solution) |
Note: Prices are estimates based on bulk chemical supplier listings and can vary significantly based on purity, quantity, and supplier. The cost of MAO is a significant factor for both chromium-based and metallocene systems.
Experimental Protocols
Detailed methodologies for the synthesis and application of each catalyst system are crucial for reproducibility and informed comparison.
Chromium-Based Catalyst System: Cr(acac)₃ on Al-MCM-41
Catalyst Synthesis:
-
Synthesis of Cr(acac)₃: Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is dissolved in a water/ethanol mixture.[3] Urea and acetylacetone are added, and the mixture is heated.[4] The resulting deep maroon crystals of Cr(acac)₃ are collected by filtration, washed, and dried.[4]
-
Grafting onto Support: The synthesized Cr(acac)₃ is dissolved in a suitable solvent like toluene. This solution is then added to the Al-MCM-41 support material. The mixture is refluxed to facilitate the grafting of the chromium complex onto the support surface.[5]
-
Activation: The supported catalyst is typically calcined at high temperatures to activate the chromium centers.[5][6]
1-Octene Polymerization:
-
A pressure reactor is charged with a solvent (e.g., toluene), the prepared Cr(acac)₃/Al-MCM-41 catalyst, and the co-catalyst methylaluminoxane (MAO).
-
The reactor is pressurized with 1-octene and heated to the desired reaction temperature.
-
The polymerization is allowed to proceed for a set time.
-
The reaction is terminated by the addition of an acidified alcohol (e.g., ethanol/HCl).
-
The resulting polymer is precipitated, washed, and dried to determine the yield and for subsequent characterization.
Ziegler-Natta Catalyst System: TiCl₄/MgCl₂/TEAL
Catalyst Synthesis:
-
Support Preparation: Anhydrous MgCl₂ is ball-milled to increase its surface area and create active sites.
-
Titanium Immobilization: The activated MgCl₂ is treated with a solution of TiCl₄ in a hydrocarbon solvent.[7] This process deposits titanium species onto the support.
-
The solid catalyst is then washed multiple times with the solvent to remove unreacted TiCl₄ and dried.
1-Octene Polymerization:
-
A polymerization reactor is filled with a dry, inert solvent (e.g., heptane) and the desired amount of 1-octene.
-
The co-catalyst, triethylaluminum (TEAL), is introduced into the reactor.
-
The solid TiCl₄/MgCl₂ catalyst component is then added to initiate the polymerization.
-
The reaction is carried out at a specific temperature and pressure for the desired duration.
-
The polymerization is quenched, typically with an alcohol.
-
The polymer is then isolated, washed to remove catalyst residues, and dried.
Metallocene Catalyst System: Cp₂ZrCl₂/MAO
Catalyst Preparation and Polymerization:
-
Activation of the Pre-catalyst: In a reaction vessel under an inert atmosphere, a solution of zirconocene dichloride (Cp₂ZrCl₂) in toluene is prepared.
-
A solution of methylaluminoxane (MAO) in toluene is then added to the zirconocene solution. The mixture is stirred to allow for the formation of the active catalytic species.[8]
-
Polymerization: The activated catalyst solution is introduced into a reactor containing 1-octene in a suitable solvent (e.g., toluene).
-
The polymerization proceeds under controlled temperature and pressure.
-
The reaction is terminated by the addition of an alcohol.
-
The polymer is precipitated, washed, and dried for analysis.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the synthesis and application of the compared catalyst systems.
References
- 1. Titanium Tetrachloride(99.9%) price today | Historical Titanium Tetrachloride(99.9%) Price Charts | SMM Metal Market [metal.com]
- 2. Metallocene catalyst from China Manufacturers - Wuxi Honor Shine Chemical Co.,ltd [honorshinechem.goldsupplier.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ac1.hhu.de [ac1.hhu.de]
The Environmental Footprint of Chromium Compounds: A Comparative Analysis of CrCl₂(OH)
In the multifaceted world of chemical research and drug development, understanding the environmental impact of reagents is as crucial as evaluating their efficacy and safety. This guide offers a comparative environmental assessment of Chromium(III) chloride hydroxide, CrCl₂(OH), against other prevalent chromium compounds. The focus is on providing researchers, scientists, and drug development professionals with the data necessary to make informed decisions that align with green chemistry principles.
Chromium exists predominantly in two oxidation states in the environment: trivalent (Cr(III)) and hexavalent (Cr(VI)).[1] The environmental behavior and toxicity of chromium compounds are fundamentally dictated by which of these forms is present. CrCl₂(OH) is a Cr(III) compound, a critical distinction for its environmental profile.
Executive Summary: Cr(III) vs. Cr(VI)
The scientific consensus is that hexavalent chromium (Cr(VI)) compounds are significantly more toxic, mobile, and bioavailable than trivalent chromium (Cr(III)) compounds.[1][2][3][4] Cr(VI) is a known carcinogen, mutagen, and teratogen, posing a greater risk to environmental and human health.[5][6][7] In contrast, Cr(III) is an essential trace element for humans and is less readily absorbed by organisms.[1]
Due to a lack of specific environmental studies on CrCl₂(OH), this guide will assess its impact based on the well-documented behavior of Cr(III) compounds.
Comparative Data on Environmental Impact
The following tables summarize key quantitative data comparing the environmental impact of Cr(III) and Cr(VI) compounds.
Table 1: Comparative Toxicity to Aquatic Life
| Chromium Species | Organism | Endpoint (Concentration) | Water Conditions | Reference |
| Cr(III) | Fathead minnow (Pimephales promelas) | 96-hour LC50: 5.1 mg/L | Soft water | [8] |
| Fathead minnow (Pimephales promelas) | 96-hour LC50: 67.4 mg/L | Hard water | [8] | |
| Invertebrates | Chronic toxicity: 600 µg/L | Freshwater | [8] | |
| Cr(VI) | Daphnia magna (water flea) | 48-hour EC50: 22.5 - 36.1 µg/L | Freshwater | [8] |
| Chinook salmon (Oncorhynchus tshawytscha) | 98-day exposure causing no significant mortality | 0 - 260 µg/L | [9] | |
| Sensitive freshwater species | Adverse effects observed | 10.0 µg/L | [4] | |
| Sensitive saltwater species | Adverse effects observed | 5.0 µg/L | [4] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms over a specified period. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms.
Table 2: Bioavailability and Environmental Fate
| Property | Cr(III) Compounds (like CrCl₂(OH)) | Cr(VI) Compounds | Reference |
| Solubility in Water | Generally low, sparingly soluble.[1][10] Tends to precipitate as hydroxides at neutral pH.[10][11] | Readily soluble.[1][12] | |
| Mobility in Soil | Low. Strongly adsorbs to soil and sediment particles.[12][13] | High. Mobile in soil and can leach into groundwater.[10][14] | |
| Bioavailability | Poorly absorbed by organisms.[7][15] Estimated 0.13% bioavailability for CrCl₃.[15] | Readily absorbed through anion transport channels.[16][17] Estimated 6.9% bioavailability.[15] | |
| Persistence | Can persist in sediments and soils.[12] | Can persist in aerobic water but is reduced to Cr(III) in anaerobic conditions.[12] | |
| Biomagnification | Does not appear to biomagnify in food chains.[4][16] | Does not appear to biomagnify in food chains.[4][16] |
Experimental Protocols
The data presented above are derived from standardized ecotoxicological tests. Below are outlines of common experimental protocols used to assess the environmental impact of chemical compounds.
Acute Aquatic Toxicity Test (e.g., OECD 203, Fish, Acute Toxicity Test)
This test determines the concentration of a substance that is lethal to fish over a short period (typically 96 hours).
-
Test Organism: A standard fish species (e.g., Zebrafish, Fathead Minnow) is selected.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, pH, light). A control group is maintained in clean water.
-
Observation: Mortality and any sublethal effects are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: The LC50 value is calculated using statistical methods.
Chronic Aquatic Toxicity Test (e.g., OECD 210, Fish, Early-life Stage Toxicity Test)
This longer-term test evaluates the effects of a substance on sensitive life stages of fish, including survival, growth, and development.
-
Test Organism: Early life stages of fish (eggs, larvae) are used.
-
Exposure: Organisms are exposed to lower concentrations of the test substance for a longer duration (e.g., 28-32 days).
-
Observation: Endpoints such as hatching success, larval survival, and growth (length and weight) are measured.
-
Data Analysis: The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are determined.
Soil Adsorption/Desorption Study (e.g., OECD 106)
This study determines the tendency of a chemical to bind to soil particles, which influences its mobility and bioavailability.
-
Soil Samples: A variety of standardized soil types are used.
-
Procedure: A solution of the test substance is mixed with a known amount of soil. The mixture is agitated for a set period to reach equilibrium.
-
Analysis: The concentration of the substance remaining in the solution is measured. The amount adsorbed to the soil is calculated by difference.
-
Data Reporting: The soil adsorption coefficient (Kd) and the organic carbon-water partition coefficient (Koc) are calculated.
Visualization of Cellular Toxicity Pathways
The primary mechanism of Cr(VI) toxicity involves its ability to enter cells and undergo reduction to Cr(III), generating reactive oxygen species (ROS) that lead to oxidative stress and DNA damage.
Caption: Cellular toxicity pathway of hexavalent chromium (Cr(VI)).
Experimental Workflow for Comparative Ecotoxicity Assessment
The logical flow for a comprehensive environmental comparison of two chromium compounds would follow a standardized ecotoxicological assessment.
Caption: Workflow for comparative environmental risk assessment.
Conclusion
Based on the extensive available data for trivalent versus hexavalent chromium, CrCl₂(OH), as a Cr(III) compound, presents a significantly lower environmental risk compared to Cr(VI) compounds. Its lower solubility, reduced mobility in soil, and poor bioavailability contribute to a more favorable environmental profile.[1][7][10][12][13][15] Researchers and drug development professionals should prioritize the use of Cr(III) compounds like CrCl₂(OH) over Cr(VI) alternatives wherever chemically feasible to minimize environmental impact and adhere to the principles of sustainable science.
References
- 1. epa.gov [epa.gov]
- 2. Chromium (VI) compounds - DCCEEW [dcceew.gov.au]
- 3. Environmental Issues of Chromium(VI) Compounds | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 4. oregoncoastalliance.org [oregoncoastalliance.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Health hazards of hexavalent chromium (Cr (VI)) and its microbial reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aaem.pl [aaem.pl]
- 8. Chromium in freshwater and marine water [waterquality.gov.au]
- 9. Ecotoxicology of Hexavalent Chromium in Freshwater Fish: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
- 11. daneshyari.com [daneshyari.com]
- 12. canada.ca [canada.ca]
- 13. Chromium and its negative effects on the environment [serc.carleton.edu]
- 14. The fate of ecotoxic hexavalent chromium in the environment [photon-science.desy.de]
- 15. Absorption and elimination of trivalent and hexavalent chromium in humans following ingestion of a bolus dose in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 17. researchgate.net [researchgate.net]
Comparative Guide to the Synthesis of Dichlorohydroxychromium(III)
The two proposed synthesis routes are:
-
Protocol 1: Controlled Hydrolysis of Anhydrous Chromium(III) Chloride. This method involves the initial synthesis of anhydrous chromium(III) chloride (CrCl₃), followed by a carefully controlled hydrolysis to introduce the hydroxyl group.
-
Protocol 2: Stoichiometric Reaction of Chromium(III) Hydroxide with Hydrochloric Acid. This approach begins with the precipitation of chromium(III) hydroxide (Cr(OH)₃), which is then reacted with a precise amount of hydrochloric acid (HCl) to yield the desired product.
This guide will detail the experimental protocols for each step, present available quantitative data for comparison, and provide a logical workflow to aid in the selection of the most suitable synthesis strategy based on experimental goals and available resources.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the key quantitative parameters for the two proposed synthesis protocols for CrCl₂(OH). It is important to note that the data for the final conversion steps to CrCl₂(OH) are inferred from general chemical principles due to the lack of specific peer-reviewed data for this compound.
| Parameter | Protocol 1: Controlled Hydrolysis of Anhydrous CrCl₃ | Protocol 2: Stoichiometric Reaction of Cr(OH)₃ with HCl |
| Starting Materials | CrCl₃·6H₂O, Thionyl Chloride (SOCl₂) | Potassium Dichromate (K₂Cr₂O₇), Ethanol, Hydrochloric Acid (HCl), Ammonium Hydroxide (NH₄OH) |
| Intermediate Product | Anhydrous Chromium(III) Chloride (CrCl₃) | Chromium(III) Hydroxide (Cr(OH)₃) |
| Reported Yield of Intermediate | Quantitative (not explicitly stated, but high) | High (not quantitatively specified in the reference)[1] |
| Purity of Intermediate | High purity after sublimation[2] | Requires thorough washing to remove impurities[1] |
| Reaction Time for Intermediate | 6 hours for dehydration[2] | Not specified, involves reduction and precipitation steps[1] |
| Final Reaction Step | Controlled hydrolysis of anhydrous CrCl₃ | Partial neutralization of Cr(OH)₃ with 2 equivalents of HCl |
| Overall Yield | Dependent on the controlled hydrolysis step (undetermined) | Dependent on precise stoichiometric control (undetermined) |
| Key Challenges | Handling of highly reactive and hazardous thionyl chloride; rigorous exclusion of moisture for anhydrous CrCl₃ synthesis; precise control of hydrolysis. | Ensuring complete reduction of Cr(VI); achieving high purity of Cr(OH)₃ precipitate; precise stoichiometric addition of HCl. |
| Safety Considerations | Thionyl chloride is highly corrosive and reacts violently with water. Anhydrous CrCl₃ is moisture-sensitive. | Potassium dichromate is a strong oxidizer and carcinogen. Handling of concentrated acids and bases. |
Experimental Protocols
Protocol 1: Synthesis of CrCl₂(OH) via Controlled Hydrolysis of Anhydrous CrCl₃
This protocol is a two-step process involving the synthesis of anhydrous CrCl₃ followed by its controlled hydrolysis.
Step 1: Synthesis of Anhydrous Chromium(III) Chloride (CrCl₃)
This procedure is adapted from a method utilizing thionyl chloride for the dehydration of hydrated chromium(III) chloride.[2]
-
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Thionyl chloride (SOCl₂)
-
Round-bottomed flask with a reflux condenser
-
Heating mantle
-
Apparatus for distillation and drying under reduced pressure
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
In a round-bottomed flask, place 100 g of finely pulverized CrCl₃·6H₂O.
-
Under an inert atmosphere, add 325 ml of thionyl chloride.
-
Fit the flask with a reflux condenser protected by a drying tube.
-
Gently reflux the mixture on a water bath for 6 hours. The color of the solid should change from green to violet.[2]
-
After the reaction is complete, distill off the excess thionyl chloride.
-
Remove the remaining traces of thionyl chloride by heating on a water bath in a stream of dry air and then under reduced pressure.
-
The resulting crude anhydrous CrCl₃ should be handled and stored under inert atmosphere. For higher purity, sublimation in a stream of dry chlorine can be performed.[2]
-
Step 2: Controlled Hydrolysis of Anhydrous CrCl₃
This step requires careful control of the amount of water introduced to achieve the desired stoichiometry.
-
Materials:
-
Anhydrous CrCl₃ (prepared in Step 1)
-
Anhydrous, aprotic solvent (e.g., tetrahydrofuran - THF)
-
Deionized water
-
Syringe pump or a method for precise liquid addition
-
-
Procedure:
-
In an inert atmosphere glovebox, dissolve a known amount of anhydrous CrCl₃ in a suitable anhydrous, aprotic solvent.
-
Calculate the precise molar equivalent of water required for the reaction: CrCl₃ + H₂O → CrCl₂(OH) + HCl.
-
Using a syringe pump, slowly add the calculated amount of deionized water to the stirred solution of CrCl₃ at a controlled temperature (e.g., 0 °C to room temperature) to manage the exothermic reaction.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., IR spectroscopy to observe the appearance of the O-H stretching band).
-
Upon completion, the solvent can be removed under reduced pressure to isolate the CrCl₂(OH) product. Further purification may be necessary.
-
Protocol 2: Synthesis of CrCl₂(OH) via Stoichiometric Reaction of Cr(OH)₃ with HCl
This protocol involves the initial precipitation of Cr(OH)₃ followed by its partial neutralization.
Step 1: Synthesis of Chromium(III) Hydroxide (Cr(OH)₃)
This procedure is based on the reduction of a chromium(VI) salt followed by precipitation.[1]
-
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Ethanol (C₂H₅OH)
-
Concentrated hydrochloric acid (HCl)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Beakers, heating and stirring equipment
-
Filtration apparatus (e.g., Büchner funnel)
-
-
Procedure:
-
Dissolve potassium dichromate in water.
-
In a separate container, prepare a mixture of water and concentrated hydrochloric acid, and then add ethanol.
-
Slowly add the dichromate solution to the acidic ethanol solution to reduce the Cr(VI) to Cr(III). The solution will turn from orange to green.
-
Boil the resulting solution to remove excess ethanol and any acetaldehyde formed.
-
Heat the solution of the chromium(III) salt to boiling and, while stirring continuously, slowly add concentrated ammonium hydroxide until the precipitation of chromium(III) hydroxide is complete (a gray-green precipitate will form).[3]
-
Filter the precipitate using a Büchner funnel and wash it thoroughly with hot deionized water to remove soluble by-products.
-
Dry the Cr(OH)₃ precipitate.
-
Step 2: Partial Neutralization of Cr(OH)₃
This step involves reacting the prepared Cr(OH)₃ with a stoichiometric amount of HCl.
-
Materials:
-
Chromium(III) hydroxide (Cr(OH)₃) (prepared in Step 1)
-
Standardized hydrochloric acid (HCl) solution
-
Reaction vessel with stirring
-
-
Procedure:
-
Suspend a known amount of the dried Cr(OH)₃ in deionized water.
-
Calculate the amount of HCl required for the reaction: Cr(OH)₃ + 2 HCl → CrCl₂(OH) + 2 H₂O. This requires 2 molar equivalents of HCl for each mole of Cr(OH)₃.
-
Slowly add the calculated volume of the standardized HCl solution to the stirred suspension of Cr(OH)₃.
-
The reaction progress can be monitored by the dissolution of the solid Cr(OH)₃.
-
Once the reaction is complete, the resulting solution can be filtered to remove any unreacted starting material, and the product can be isolated by evaporation of the water.
-
Mandatory Visualization
Caption: Workflow for selecting a CrCl₂(OH) synthesis protocol.
The provided DOT script generates a flowchart to guide the decision-making process for selecting a synthesis protocol based on the desired purity of the final product and the level of stoichiometric control required.
Conclusion
The synthesis of dichlorohydroxychromium(III) can be approached through two plausible, multi-step protocols, each with distinct advantages and challenges. Protocol 1, via the controlled hydrolysis of anhydrous CrCl₃, offers the potential for a very high-purity product, provided that the synthesis and handling of the anhydrous intermediate are performed under strictly moisture-free conditions. This route is likely more suitable for applications where impurity profiles are critical. Protocol 2, involving the partial neutralization of Cr(OH)₃, may be more amenable to larger-scale preparations and avoids the use of highly reactive thionyl chloride. However, achieving the precise stoichiometry in the final step can be challenging and may affect the purity of the final product.
The choice between these protocols will ultimately depend on the specific requirements of the research, including the desired purity of CrCl₂(OH), the scale of the synthesis, and the available laboratory equipment and safety infrastructure. Further experimental validation of these proposed routes is necessary to establish definitive quantitative data on yields, purity, and optimal reaction conditions.
References
Unveiling Reaction Intermediates: A Comparative Guide to In-Situ Spectroscopic Validation of CrCl₂(OH)
For researchers, scientists, and drug development professionals, understanding the transient species that govern a chemical reaction is paramount. This guide provides a comprehensive comparison of in-situ spectroscopic techniques for the validation of reaction intermediates in processes involving chromium(III) dichlorohydroxide (CrCl₂(OH)), a key precursor in various catalytic and synthetic applications. We delve into the experimental data and protocols of leading in-situ methods and compare them with alternative and complementary approaches.
The hydrolysis and subsequent olation or polymerization of chromium(III) species in aqueous and non-aqueous solutions are complex processes involving a cascade of short-lived intermediates. Validating the structure and kinetics of these intermediates is crucial for optimizing reaction conditions and designing novel catalysts and materials. In-situ spectroscopic techniques, which probe the reaction mixture directly as it evolves, are indispensable tools for this purpose.
Performance Comparison of In-Situ Spectroscopic and Alternative Methods
The selection of an appropriate analytical technique hinges on the specific requirements of the study, such as the nature of the reaction, the expected concentration of intermediates, and the desired level of structural detail. The following table summarizes the key performance indicators of various methods used to study chromium(III) reaction intermediates.
| Technique | Principle | Information Provided | Sensitivity | Temporal Resolution | Key Advantages | Limitations |
| In-Situ Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on vibrational modes of molecules. | Molecular structure, bond vibrations, identification of functional groups, speciation in solution.[1][2] | Moderate to high (enhanced by SERS).[2] | Milliseconds to seconds. | Non-destructive, can be used in aqueous solutions, provides detailed structural information.[1] | Can be limited by fluorescence, weak signals for low-concentration species. |
| In-Situ UV-Vis Spectroscopy | Absorption of ultraviolet and visible light by molecules, corresponding to electronic transitions. | Electronic structure, changes in coordination environment, reaction kinetics.[3][4][5] | High for chromophoric species. | Microseconds to seconds. | Relatively simple setup, excellent for kinetic studies, cost-effective.[3] | Provides limited structural information, broad absorption bands can lead to overlapping signals.[5] |
| In-Situ X-ray Absorption Spectroscopy (XAS) | Absorption of X-rays, providing information on the local atomic and electronic structure. | Oxidation state (XANES), coordination number, bond distances (EXAFS).[6][7][8] | High, element-specific.[7] | Milliseconds to seconds (depending on photon flux). | Element-specific, sensitive to local coordination environment, can be used in complex matrices.[6][7] | Requires synchrotron radiation source, data analysis can be complex.[7] |
| Mass Spectrometry (ESI-MS) | Ionization of molecules and their separation based on mass-to-charge ratio. | Molecular weight of intermediates, elemental composition (with high-resolution MS).[9][10] | Very high, detects low-abundance species.[9] | Milliseconds (for stable intermediates). | High sensitivity and specificity, can identify unexpected intermediates.[9][10] | An ex-situ or quasi in-situ technique, ionization process can alter species, provides limited structural information on its own.[9] |
| Computational (DFT) Methods | Quantum mechanical calculations to determine the electronic structure and energy of molecules. | Geometries of intermediates and transition states, reaction energy profiles, prediction of spectroscopic signatures.[11][12] | N/A | N/A | Provides insights into unstable species, helps interpret experimental spectra, predicts reaction pathways.[11][12] | Accuracy depends on the level of theory and model system, computationally expensive for large systems.[11] |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible data. Below are representative methodologies for key in-situ spectroscopic techniques.
In-Situ Raman Spectroscopy of Cr(III) Hydrolysis
-
Reaction Setup: A temperature-controlled glass reactor equipped with a magnetic stirrer is used to contain the reaction mixture. For hydrothermal studies, an optically accessible flow cell capable of withstanding high pressure and temperature is employed.[1]
-
Spectrometer and Probe: A Raman spectrometer equipped with a long working distance objective is used. A non-contact optic fiber probe is positioned to focus the laser beam into the reaction solution and collect the scattered light.
-
Light Source: A monochromatic laser (e.g., 532 nm or 785 nm) is used for excitation. The laser power is optimized to maximize the Raman signal while avoiding sample degradation.
-
Data Acquisition: Raman spectra are collected at regular intervals throughout the reaction. The acquisition time and number of accumulations are adjusted to achieve an adequate signal-to-noise ratio.
-
Data Analysis: The collected spectra are baseline-corrected and analyzed to identify the characteristic Raman bands of the reactants, intermediates, and products. The temporal evolution of the peak intensities can be used to determine reaction kinetics.
In-Situ UV-Vis Spectroscopy for Kinetic Analysis of Cr(III) Olation
-
Reaction Setup: A quartz cuvette with a path length of 1 cm is placed in a temperature-controlled cell holder of a UV-Vis spectrophotometer. The solution is stirred continuously with a micro-magnetic stirrer.
-
Spectrophotometer: A diode array or a double-beam UV-Vis spectrophotometer is used for rapid and simultaneous acquisition of the entire spectrum.
-
Wavelength Range: The spectral range is typically set from 200 to 800 nm to cover the d-d electronic transitions of Cr(III) complexes.[3]
-
Data Acquisition: Spectra are recorded at fixed time intervals (e.g., every few seconds or minutes) after the initiation of the reaction.
-
Data Analysis: The change in absorbance at specific wavelengths corresponding to the reactants and products is monitored over time. This data is then fitted to appropriate kinetic models to determine the reaction rate constants.[3]
Operando X-ray Absorption Spectroscopy (XAS) of a Cr Catalyst
-
Reaction Cell: A specialized in-situ/operando cell is used that allows for the catalyst to be in contact with the reactants under controlled temperature and pressure, while being transparent to X-rays.
-
Synchrotron Beamline: The experiment is conducted at a synchrotron radiation facility to provide a high-flux, tunable X-ray beam.
-
Data Collection Mode: XAS data is collected in either transmission or fluorescence mode, depending on the concentration of the chromium species.
-
XANES and EXAFS Scans: X-ray Absorption Near Edge Structure (XANES) scans are performed to determine the oxidation state and coordination geometry of the chromium atoms. Extended X-ray Absorption Fine Structure (EXAFS) scans are collected to obtain information on the local atomic environment, including coordination numbers and bond distances.[6][7]
-
Simultaneous Activity Measurement: The catalytic activity (e.g., conversion of reactants, formation of products) is measured simultaneously using online gas chromatography or mass spectrometry.
-
Data Analysis: The XAS data is analyzed using specialized software to extract structural parameters. These are then correlated with the catalytic activity to identify the active species and reaction intermediates.
Visualizing Reaction Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified signaling pathway for the hydrolysis and polymerization of a Cr(III) precursor.
Caption: Experimental workflow for the validation of CrCl₂(OH) reaction intermediates.
References
- 1. In Situ Raman Spectroscopic Investigation of Chromium Surfaces Under Hydrothermal Conditions | NIST [nist.gov]
- 2. Speciation Analysis of Cr(VI) and Cr(III) in Water with Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ/Operando Electrocatalyst Characterization by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Situ/ Operando Electrocatalyst Characterization by X-ray Absorption Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Theoretical Study of Cr (III) Hydrolysis in Aqueous Solution by Means of Density-Functional Method – Material Science Research India [materialsciencejournal.org]
- 12. researchgate.net [researchgate.net]
Comparative analysis of the shelf life and stability of different chromium precursors
For researchers, scientists, and professionals in drug development, selecting the appropriate chromium precursor is critical for ensuring experimental reproducibility, product efficacy, and safety. The stability and shelf life of these precursors can vary significantly based on their oxidation state and ligands. This guide provides a comparative analysis of common chromium precursors, supported by available data and standardized experimental protocols for stability assessment.
Executive Summary
Chromium is utilized in various forms, primarily trivalent (Cr(III)) and hexavalent (Cr(VI)). Cr(III) compounds are generally considered more stable and are the form used in nutritional supplements, while Cr(VI) compounds are strong oxidizing agents and are more toxic.[1] The stability of these precursors is paramount, as degradation can affect their bioavailability, catalytic activity, and toxicological profile. This guide focuses on four key chromium precursors: Chromium(III) Chloride, Chromium(III) Picolinate, Chromium(III) Nicotinate, and Chromium(VI) Oxide.
Comparative Data of Chromium Precursors
The physical and chemical properties of a precursor are fundamental indicators of its handling requirements and inherent stability.
Table 1: Physical and Chemical Properties of Selected Chromium Precursors
| Property | Chromium(III) Chloride (anhydrous) | Chromium(III) Picolinate | Chromium(III) Nicotinate | Chromium(VI) Oxide |
| Molecular Formula | CrCl₃ | Cr(C₆H₄NO₂)₃ | Cr(C₆H₄NO₂)₃ | CrO₃ |
| Molecular Weight | 158.36 g/mol [2] | ~418.33 g/mol [3] | 418.3 g/mol [4] | 99.99 g/mol [5] |
| Appearance | Violet, lustrous crystalline scales[6] | Pinkish-red compound[3] | Gray crystalline powder[4] | Dark red deliquescent crystals or powder[7] |
| Melting Point | 1152 °C[2] | Decomposes at high temperatures[3] | Not specified | Decomposes >250 °C[7] |
| Solubility in Water | Insoluble in pure water, but soluble in the presence of trace Cr(II)[6] | Poorly soluble (600 μM at neutral pH)[3] | Sparingly soluble | Readily soluble |
Stability and Shelf Life Analysis
The stability of a chromium precursor dictates its storage requirements and useful lifespan. Key factors affecting stability include hygroscopicity, reactivity with air and light, and thermal decomposition.
Table 2: Stability and Recommended Storage Comparison
| Precursor | Key Stability Issues | Incompatible Materials | Recommended Storage Conditions | General Shelf Life Insights |
| Chromium(III) Chloride | Highly hygroscopic; exposure to moisture and moist air should be avoided.[2][8] | Strong oxidizing agents.[2][8] | Keep containers tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[8] | Stable under recommended storage conditions.[6] |
| Chromium(III) Picolinate | Relatively inert and stable under ambient conditions.[3] Hydrolyzes at low pH.[3] | Strong acids. | Store at room temperature in a dry place. | Commercial supplements containing this precursor may have a shelf life of around 18 months.[9] |
| Chromium(III) Nicotinate | Considered highly stable and effective compared to other chromium compounds.[4] | Not specified. | Store at room temperature.[4] | Valued for its stability in nutritional and agricultural formulations.[4] |
| Chromium(VI) Oxide | Strong oxidizer; may cause fire or explosion.[5][10] Highly hygroscopic and deliquescent.[5][7] | Combustible materials, reducing agents, bases, alcohols, organic materials.[5][11] | Store in tightly closed containers in a cold, dry, well-ventilated area, separated from incompatible substances.[7][10] | Stable under normal, dry conditions but highly reactive.[10] |
Experimental Protocols for Stability Assessment
To ensure the reliability of research and development outcomes, the stability of chromium precursors should be verified empirically. Below are generalized protocols for assessing stability and for quantifying chromium concentration.
Protocol 1: General Workflow for Comparative Stability Testing
This protocol outlines a typical workflow for evaluating the shelf life of different chromium precursors under controlled conditions.
-
Initial Characterization:
-
Procure high-purity samples of the chromium precursors to be tested.
-
Perform initial analysis for identity, purity, and key physical properties (e.g., moisture content). Common analytical methods include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Graphite Furnace Atomic Absorption Spectrometry (GFAAS) for total chromium content.[12]
-
-
Sample Storage:
-
Aliquot samples into appropriate, inert containers.
-
Store the aliquots under a range of controlled environmental conditions (e.g., 25°C/60% Relative Humidity, 40°C/75% Relative Humidity) to simulate normal and accelerated storage.
-
Protect a subset of samples from light to assess photosensitivity.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 0, 3, 6, 12, 24 months), remove a sample from each storage condition.
-
Analyze the sample for degradation. This may involve:
-
Purity Assay: To quantify the amount of the active precursor remaining.
-
Degradant Analysis: To identify and quantify any degradation products.
-
Physical Property Testing: To check for changes in appearance, solubility, or moisture content.
-
-
-
Data Evaluation:
-
Plot the concentration of the precursor against time for each storage condition.
-
Determine the rate of degradation and calculate the shelf life, often defined as the time at which the concentration drops to 90% of its initial value.
-
Protocol 2: Colorimetric Determination of Hexavalent Chromium
This method is widely used for quantifying Cr(VI) and can be adapted for stability studies of Cr(VI) precursors. The protocol is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide in an acidic solution to form a colored complex.[13][14]
-
Reagent Preparation:
-
Prepare a stock solution of 1,5-diphenylcarbazide by dissolving it in acetone.
-
Prepare a standard Cr(VI) solution using a primary standard (e.g., potassium dichromate).
-
The reaction requires an acidic environment, typically achieved using sulfuric or phosphoric acid.[14]
-
-
Sample Preparation:
-
Accurately weigh a sample of the Cr(VI) precursor and dissolve it in reagent water to a known volume.
-
If the sample is from a stability study and may contain degradation products, it might require filtration.
-
-
Color Development:
-
Take an aliquot of the sample solution.
-
Add the 1,5-diphenylcarbazide solution and the acid to develop the magenta-colored complex.
-
-
Spectrophotometric Measurement:
-
Quantification:
-
Create a calibration curve by treating and measuring a series of known Cr(VI) standards in the same manner as the samples.
-
Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.
-
Biological Interactions and Relevance
In drug development and nutritional science, the biological activity of chromium is a key consideration. Trivalent chromium is believed to play a role in glucose metabolism by potentiating the action of insulin.
The diagram above illustrates a proposed mechanism where a biologically active Cr(III) complex, derived from a precursor, may enhance insulin signaling. It is thought to do this by inhibiting protein tyrosine phosphatase (PTP1B), an enzyme that deactivates the insulin receptor.[15] This inhibition leads to a more prolonged activation of the insulin receptor, thereby promoting increased glucose uptake by cells. The stability of the initial precursor is crucial for ensuring that sufficient, active Cr(III) is delivered to the target site.
Conclusion
The choice of a chromium precursor has significant implications for research and product development.
-
Chromium(III) Chloride is a common laboratory chemical but its high hygroscopicity demands stringent handling and storage to prevent hydration and potential changes in reactivity.
-
Chromium(III) Picolinate and Nicotinate are organometallic compounds designed for higher stability and bioavailability, making them suitable for nutritional supplements and applications where stability in complex matrices is required.[3][4]
-
Chromium(VI) Oxide is a powerful oxidizing agent with high reactivity and toxicity. Its use is confined to specific industrial and chemical synthesis applications where its oxidative properties are required, and it must be handled with extreme caution under controlled, dry conditions.
Researchers must carefully consider the inherent stability, storage requirements, and reactivity of each precursor in the context of their specific application to ensure reliable and safe outcomes. Verifying stability through established analytical protocols is a critical step in any rigorous scientific or developmental process.
References
- 1. epa.gov [epa.gov]
- 2. fishersci.be [fishersci.be]
- 3. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Chromium chloride (crcl3) | CrCl3 | CID 24808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ICSC 1194 - CHROMIUM(VI) OXIDE [chemicalsafety.ilo.org]
- 8. geneseo.edu [geneseo.edu]
- 9. wellbeingnutrition.com [wellbeingnutrition.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of Chromium Chloride Hydroxide (CrCl₂(OH))
This document provides procedural guidance for the safe handling and disposal of Chromium chloride hydroxide and related chromium (III) compounds. The information is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure compliance with safety regulations and minimize environmental impact.
Immediate Safety and Logistical Information
Chromium compounds, while varying in toxicity based on their oxidation state, must be handled with care. Chromium (III) compounds, such as Chromium chloride hydroxide, are generally less toxic than hexavalent chromium (Cr(VI)) compounds. However, they still present health risks and are subject to hazardous waste regulations.
1.1 Personal Protective Equipment (PPE)
Before handling Chromium chloride hydroxide, ensure the following PPE is worn to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles. A full-face shield is required if there is a splash hazard.[1][2][3] | Protects against eye irritation or severe damage from dust or splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin irritation and absorption.[1][4] |
| Body Protection | Laboratory coat. Protective work clothing, including long sleeves and pants.[1][2] | Minimizes skin contact with the chemical. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.[1][2][3] | Prevents inhalation of harmful dust, which can cause respiratory irritation.[1] |
1.2 Spill Response
In the event of a spill, immediate and appropriate action is critical to contain the material and prevent exposure.
-
Evacuation: Evacuate non-essential personnel from the immediate spill area.[5]
-
Containment: For dry spills, carefully sweep or vacuum the material. Use a HEPA-filtered vacuum to avoid generating dust.[2][5][6] Do not use compressed air for cleanup.[6][7] For wet spills, absorb the material with an inert absorbent (e.g., sand or earth) and place it in a sealed container.[1]
-
Cleanup: Wipe down the contaminated area with a wet cloth.[8] Collect all cleanup materials and treat them as hazardous waste.[6][7]
-
Disposal of Cleanup Material: Place all contaminated materials, including PPE, into a sealed, impermeable container labeled as hazardous waste.[5][6][7]
Detailed Disposal Protocol
Disposal of chromium-containing waste is regulated, and it must be managed as hazardous waste.[5][9] Landfilling of untreated liquid chromium waste is banned.[10]
Step 1: Waste Collection and Segregation
-
All solid waste contaminated with Chromium chloride hydroxide (e.g., gloves, paper towels, pipette tips, empty containers) must be collected in a designated hazardous waste container.[6][8]
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "Chromium chloride hydroxide," and a description of its hazards.[6][7]
Step 2: Aqueous Waste Treatment (Pre-Disposal)
For liquid waste containing dissolved chromium (III) compounds, precipitation is a common treatment method to convert the soluble chromium into a more stable, solid form before disposal. This procedure should be performed by trained personnel in a controlled laboratory setting.
-
Objective: To precipitate chromium (III) ions as chromium (III) hydroxide, a less soluble compound.
-
Methodology:
-
Transfer the aqueous chromium waste to a suitable beaker in a fume hood.
-
While stirring, slowly add a base, such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to the solution.[11]
-
Monitor the pH of the solution. Continue adding the base dropwise until the pH is neutral (between 6 and 8).[11]
-
A precipitate of chromium (III) hydroxide (Cr(OH)₃) will form.
-
Allow the precipitate to settle for at least one hour.[11]
-
Separate the solid precipitate from the liquid supernatant via filtration or decantation.
-
The supernatant liquid should be tested for residual chromium content to ensure it meets local sewer discharge limits before disposal. If it does not, repeat the precipitation process.
-
The solid chromium hydroxide precipitate is considered hazardous waste. It must be collected, dried, and placed in the designated solid hazardous waste container.
-
Step 3: Final Disposal
-
Store the sealed and labeled hazardous waste container in a designated, secure area, away from incompatible materials.[8]
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of chromium waste in standard trash or down the drain without proper treatment and verification.[3][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3][9]
Experimental Workflow and Disposal Decision Logic
The following diagram illustrates the procedural workflow for handling and disposing of Chromium chloride hydroxide waste in a laboratory setting.
Caption: Disposal Workflow for Chromium Chloride Hydroxide.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. rmrorwxhoilrmk5q.ldycdn.com [rmrorwxhoilrmk5q.ldycdn.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. CHROMIUM(II) CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. osha.gov [osha.gov]
- 7. osha.gov [osha.gov]
- 8. research.arizona.edu [research.arizona.edu]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. p2infohouse.org [p2infohouse.org]
- 11. aeonlaboratories.com [aeonlaboratories.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Chromium Chloride Hydroxide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Chromium chloride hydroxide (CrCl₂(OH)). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain regulatory compliance.
Essential Safety and Personal Protective Equipment (PPE)
When working with Chromium chloride hydroxide, a thorough risk assessment must be conducted to ensure the appropriate selection and use of Personal Protective Equipment (PPE). The following table summarizes the required PPE and engineering controls.
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | To prevent skin contact. For prolonged or heavy use, consider double-gloving. |
| Body Protection | A fire/flame resistant and impervious lab coat. | To protect against splashes and contamination of personal clothing. |
| Respiratory Protection | A full-face respirator with appropriate cartridges. | Required if exposure limits are exceeded or if dusts or aerosols are generated. |
| Engineering Controls | A certified chemical fume hood. | All handling of solid and solutions of Chromium chloride hydroxide must be performed within a fume hood to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Pre-Handling:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don all required PPE as specified in the table above.
2. Handling the Compound:
-
Carefully open the container of Chromium chloride hydroxide within the fume hood.
-
Use a clean, designated spatula for transferring the solid material.
-
Avoid creating dust. If the material is a fine powder, handle it with extreme care.
-
When preparing solutions, slowly add the Chromium chloride hydroxide to the solvent to avoid splashing.
3. Post-Handling and Storage:
-
Securely close the container of Chromium chloride hydroxide.
-
Wipe down the work area within the fume hood with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Store Chromium chloride hydroxide in a cool, dry, and well-ventilated area away from incompatible materials.
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Containment: If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with absorbent materials. Do not use combustible materials like paper towels to absorb the spill.
-
Cleanup:
-
For small spills, trained personnel wearing appropriate PPE can clean up the spill using absorbent pads or other suitable materials from a spill kit.
-
Work from the outside of the spill inwards to prevent spreading.
-
Collect all contaminated materials in a designated, labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with soap and water.
-
Reporting: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Managing Chromium Chloride Hydroxide Waste
All waste containing Chromium chloride hydroxide is classified as hazardous waste.
1. Waste Segregation:
-
Use a dedicated, clearly labeled, and leak-proof container for all solid and liquid waste containing Chromium chloride hydroxide.
-
Do not mix chromium waste with other chemical waste streams unless specifically instructed to do so by your institution's hazardous waste management guidelines.
2. Solid Waste:
-
This includes contaminated gloves, paper towels, and other disposable materials.
-
Place all solid waste in the designated hazardous waste container.
3. Liquid Waste:
-
Collect all aqueous solutions containing Chromium chloride hydroxide in a separate, labeled hazardous waste container.
-
Do not dispose of any chromium-containing solutions down the drain.
4. Disposal Procedure:
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.
-
Ensure all waste containers are properly sealed and labeled before collection.
Visual Guide: PPE Selection Workflow
Caption: PPE selection workflow for handling Chromium chloride hydroxide.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
